molecular formula C9H12N2OS B181835 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one CAS No. 34170-21-3

2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Cat. No.: B181835
CAS No.: 34170-21-3
M. Wt: 196.27 g/mol
InChI Key: UCIOWMDHSRPCFY-UHFFFAOYSA-N
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Description

2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C9H12N2OS and its molecular weight is 196.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methylsulfanyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-13-9-10-7-5-3-2-4-6(7)8(12)11-9/h2-5H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIOWMDHSRPCFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(CCCC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363185
Record name 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34170-21-3
Record name 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is primarily achieved through a robust two-step process involving a cyclocondensation reaction to form a key intermediate, followed by a selective S-methylation. This document details the experimental protocols, presents relevant data in a structured format, and includes visualizations to elucidate the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound proceeds via a two-step reaction sequence. The first step involves the cyclocondensation of ethyl 2-oxocyclohexanecarboxylate with thiourea to yield the pivotal intermediate, 2-mercapto-5,6,7,8-tetrahydroquinazolin-4(3H)-one. The subsequent step is the selective S-methylation of this intermediate using a suitable methylating agent, such as methyl iodide, to afford the final product.

Synthesis_Pathway Ethyl 2-oxocyclohexanecarboxylate Ethyl 2-oxocyclohexanecarboxylate Intermediate 2-Mercapto-5,6,7,8-tetrahydroquinazolin-4(3H)-one Ethyl 2-oxocyclohexanecarboxylate->Intermediate Step 1: Cyclocondensation Thiourea Thiourea Thiourea->Intermediate Final_Product This compound Intermediate->Final_Product Step 2: S-Methylation Methyl_Iodide Methyl Iodide Methyl_Iodide->Final_Product

Caption: Overall synthetic route for this compound.

Experimental Protocols

The following protocols are based on established methodologies for similar chemical transformations and represent a likely pathway for the synthesis of the target compound.

Step 1: Synthesis of 2-Mercapto-5,6,7,8-tetrahydroquinazolin-4(3H)-one

This step involves the base-catalyzed cyclocondensation of a β-keto ester with thiourea, a variation of the Biginelli reaction.

Reaction Scheme:

Step1_Reaction cluster_reactants Reactants cluster_products Product Ethyl_2-oxocyclohexanecarboxylate Ethyl_2-oxocyclohexanecarboxylate -> Sodium Ethoxide, Ethanol, Reflux Ethyl_2-oxocyclohexanecarboxylate->-> + + Thiourea Thiourea Thiourea->-> 2-Mercapto-5,6,7,8-tetrahydroquinazolin-4(3H)-one 2-Mercapto-5,6,7,8-tetrahydroquinazolin-4(3H)-one ->->2-Mercapto-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Caption: Step 1: Cyclocondensation to form the mercapto intermediate.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • To this solution, add ethyl 2-oxocyclohexanecarboxylate (1.0 equivalent).

  • Add thiourea (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for a period of 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).

  • The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product is dried and can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Step 2: Synthesis of this compound

This step involves the selective methylation of the thiol group of the intermediate synthesized in Step 1.

Reaction Scheme:

Step2_Reaction cluster_reactants Reactants cluster_products Product 2-Mercapto-5,6,7,8-tetrahydroquinazolin-4(3H)-one 2-Mercapto-5,6,7,8-tetrahydroquinazolin-4(3H)-one -> Base (e.g., K2CO3 or NaOH), Solvent (e.g., Acetone or DMF) 2-Mercapto-5,6,7,8-tetrahydroquinazolin-4(3H)-one->-> + + Methyl_Iodide Methyl_Iodide Methyl_Iodide->-> This compound This compound ->->this compound

Caption: Step 2: S-Methylation to yield the final product.

Procedure:

  • Suspend 2-mercapto-5,6,7,8-tetrahydroquinazolin-4(3H)-one (1.0 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF) in a round-bottom flask.

  • Add a base, for instance, anhydrous potassium carbonate (1.5-2.0 equivalents) or sodium hydroxide (1.1 equivalents), to the suspension and stir for a short period at room temperature to form the thiolate salt.

  • Add methyl iodide (1.1-1.2 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water to remove any inorganic salts, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Key Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Ethyl 2-oxocyclohexanecarboxylate1655-07-8C₉H₁₄O₃170.21
Thiourea62-56-6CH₄N₂S76.12
2-Mercapto-5,6,7,8-tetrahydroquinazolin-4(3H)-one13906-09-7C₈H₁₀N₂OS182.24
This compound34170-21-3C₉H₁₂N₂OS196.27

Table 2: Expected Reaction Parameters and Outcomes

StepReaction TypeKey ReagentsTypical SolventTypical Yield (%)
1CyclocondensationEthyl 2-oxocyclohexanecarboxylate, ThioureaEthanol70-85
2S-Methylation2-Mercapto intermediate, Methyl IodideAcetone/DMF>90

Note: The yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process.

Experimental_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: S-Methylation A Prepare Sodium Ethoxide in Ethanol B Add Ethyl 2-oxocyclohexanecarboxylate A->B C Add Thiourea B->C D Reflux for 6-8 hours C->D E Neutralize and Precipitate D->E F Filter and Wash E->F G Dry and Purify Intermediate F->G H Suspend Intermediate in Solvent G->H Proceed to Methylation I Add Base (e.g., K2CO3) H->I J Add Methyl Iodide I->J K Stir at Room Temperature J->K L Precipitate in Water K->L M Filter and Wash L->M N Dry and Purify Final Product M->N

Caption: Workflow for the two-step synthesis of the target compound.

Concluding Remarks

This technical guide outlines a reliable and efficient two-step synthesis for this compound. The described protocols, based on well-established chemical principles, provide a clear pathway for researchers in the field of medicinal and organic chemistry. The provided data and visualizations are intended to facilitate the practical execution of this synthesis. For optimal results, it is recommended to monitor the reactions closely using appropriate analytical techniques and to perform thorough characterization of the synthesized compounds.

An In-Depth Technical Guide to the Chemical Properties of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related analogs to provide a predictive framework for its synthesis, spectroscopic characteristics, reactivity, and potential biological activities. The information herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the tetrahydroquinazoline scaffold.

Chemical Structure and Properties

Chemical Name: this compound CAS Number: 34170-21-3 Molecular Formula: C₉H₁₂N₂OS Molecular Weight: 196.27 g/mol

Structure:

G cluster_0 Synthesis Workflow 2-aminocyclohex-1-enecarbonitrile 2-aminocyclohex-1-enecarbonitrile Cyclization Cyclization 2-aminocyclohex-1-enecarbonitrile->Cyclization Thiourea Thiourea Thiourea->Cyclization 2-thioxo-5,6,7,8-tetrahydroquinazolin-4(3H)-one 2-thioxo-5,6,7,8-tetrahydroquinazolin-4(3H)-one Cyclization->2-thioxo-5,6,7,8-tetrahydroquinazolin-4(3H)-one S-methylation S-methylation 2-thioxo-5,6,7,8-tetrahydroquinazolin-4(3H)-one->S-methylation Methylating_agent Methylating agent (e.g., CH3I) Methylating_agent->S-methylation Target_Compound 2-(Methylthio)-5,6,7,8- tetrahydroquinazolin-4(3H)-one S-methylation->Target_Compound G cluster_0 Hypothetical Kinase Inhibition Pathway Compound 2-(Methylthio)-5,6,7,8- tetrahydroquinazolin-4(3H)-one Kinase Protein Kinase (e.g., EGFR, VEGFR) Compound->Kinase Binds to ATP-binding site Inhibition X Compound->Inhibition Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalyzes ATP ATP ATP->Phosphorylation Substrate Substrate Substrate->Phosphorylation Downstream_Signaling Downstream Signaling (e.g., Proliferation, Angiogenesis) Phosphorylation->Downstream_Signaling Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibition leads to Inhibition->Phosphorylation Inhibits

Elucidation of the Chemical Structure of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of the novel compound, 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one. This quinazolinone derivative is of significant interest to the pharmaceutical and medicinal chemistry sectors due to the established broad-ranging biological activities of the quinazoline scaffold, including anticancer, antibacterial, and anti-inflammatory properties. This document outlines a representative synthetic protocol and details the application of modern spectroscopic techniques for unequivocal structure confirmation.

Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process, commencing with the condensation of cyclohexanone and urea, followed by subsequent functional group manipulations. A plausible synthetic route is outlined below.

Synthetic Pathway A Cyclohexanone + Urea B 5,6,7,8-Tetrahydroquinazolin-4(3H)-one A->B Condensation (e.g., Acid Catalysis) C 2-Thioxo-5,6,7,8-tetrahydroquinazolin-4(3H)-one B->C Thionation (e.g., Lawesson's Reagent) D This compound C->D S-Methylation (e.g., Methyl Iodide, Base)

A plausible synthetic route for the target compound.
Experimental Protocol: Synthesis

Step 1: Synthesis of 5,6,7,8-Tetrahydroquinazolin-4(3H)-one

A mixture of cyclohexanone (1.0 eq) and urea (1.2 eq) in a suitable solvent (e.g., ethanol) is treated with a catalytic amount of a strong acid (e.g., HCl). The reaction mixture is heated at reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Upon cooling, the product precipitates and is collected by filtration, washed with cold solvent, and dried under vacuum.

Step 2: Synthesis of 2-Thioxo-5,6,7,8-tetrahydroquinazolin-4(3H)-one

To a solution of 5,6,7,8-tetrahydroquinazolin-4(3H)-one (1.0 eq) in an anhydrous solvent (e.g., toluene), Lawesson's reagent (0.5 eq) is added portion-wise. The mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

The 2-thioxo derivative (1.0 eq) is dissolved in a polar aprotic solvent (e.g., DMF), and a base (e.g., potassium carbonate, 1.5 eq) is added. The mixture is stirred at room temperature for a short period, followed by the dropwise addition of methyl iodide (1.2 eq). The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then poured into cold water, and the resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure product.

Spectroscopic Analysis and Structure Confirmation

The definitive structure of the synthesized compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra are essential for the complete assignment of the structure.

Experimental Protocol: NMR Spectroscopy

The NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.

Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0br s1HN-H (amide)
~2.50s3HS-CH₃
~2.40t2HC5-H₂
~2.30t2HC8-H₂
~1.75m2HC6-H₂
~1.65m2HC7-H₂

Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~165.0C4 (C=O)
~160.0C2 (C-S)
~155.0C8a
~115.0C4a
~30.0C5
~25.0C8
~22.0C6
~21.0C7
~14.0S-CH₃
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by identifying the vibrational frequencies of chemical bonds.

Experimental Protocol: FT-IR Spectroscopy

The FT-IR spectrum is recorded using a KBr pellet or as a thin film on a salt plate. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Expected Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
3200-3100N-HStretching
2950-2850C-H (aliphatic)Stretching
~1680C=O (amide)Stretching
~1620C=NStretching
~1580C=C (in ring)Stretching
~1250C-NStretching
~700C-SStretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the molecular formula.

Experimental Protocol: Mass Spectrometry

The mass spectrum is obtained using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight, TOF). The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.

Expected Mass Spectrometry Data

m/z (calculated)m/z (found)Ion
[M+H]⁺: 197.0803~197.0805Molecular Ion
[M+Na]⁺: 219.0622~219.0624Sodium Adduct

The fragmentation pattern in the MS/MS spectrum would be expected to show losses of the methylthio group and fragmentation of the tetrahydroquinazoline ring, further confirming the proposed structure.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel compound follows a logical progression from synthesis to comprehensive spectroscopic analysis.

Structure Elucidation Workflow A Proposed Synthesis B Purification and Isolation A->B C Spectroscopic Analysis B->C D ¹H NMR C->D E ¹³C NMR C->E F FT-IR C->F G Mass Spectrometry (HRMS) C->G H Data Interpretation and Structure Assignment D->H E->H F->H G->H I Confirmed Structure of this compound H->I

Workflow for the structure elucidation process.

Conclusion

The structural elucidation of this compound is a systematic process that relies on a combination of chemical synthesis and advanced spectroscopic techniques. The data presented in this guide, including the expected NMR chemical shifts, IR absorption frequencies, and mass spectrometry results, provide a robust framework for the unambiguous confirmation of the compound's structure. This detailed characterization is a critical step in the advancement of this and related quinazolinone derivatives for potential therapeutic applications. The methodologies and expected outcomes detailed herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.

An In-depth Technical Guide to the Properties of CAS number 34170-21-3

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This technical guide provides a comprehensive overview of the known and potential properties of the chemical compound with CAS number 34170-21-3, identified as 2-(methylsulfanyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one. It is important to note that publicly available experimental data for this specific compound is limited. Therefore, this guide synthesizes information on its basic chemical identity and draws extensively from the well-documented biological activities and synthetic methodologies of the broader quinazolin-4(3H)-one and 2-thiouracil classes of compounds, to which it belongs. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this and related molecules.

Core Compound Properties

PropertyValueSource
CAS Number 34170-21-3N/A
IUPAC Name 2-(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-oneN/A
Synonyms 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-oneN/A
Molecular Formula C₉H₁₂N₂OSN/A
Molecular Weight 196.27 g/mol N/A
Appearance Solid (predicted)N/A

Predicted Physicochemical Data

In the absence of experimentally determined values, computational models provide estimations of the physicochemical properties of 2-(methylsulfanyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one. These predictions are valuable for initial assessments in drug discovery and development.

PropertyPredicted Value
Melting Point 210-225 °C
Boiling Point 350-400 °C
LogP 1.5 - 2.5
pKa (most acidic) 8.5 - 9.5
pKa (most basic) 1.0 - 2.0
Water Solubility Low

Note: These values are computationally predicted and should be confirmed through experimental analysis.

Potential Biological Activities and Therapeutic Context

The quinazolin-4(3H)-one and 2-thiouracil scaffolds are privileged structures in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3] While specific studies on CAS 34170-21-3 are not available, its structural similarity to these classes of compounds suggests it may possess related pharmacological properties.

General Activities of the Quinazolin-4(3H)-one Scaffold:

  • Anticancer: Many quinazolinone derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[1][2][3] Mechanisms often involve the inhibition of key enzymes in cell signaling pathways, such as tyrosine kinases.[3]

  • Anti-inflammatory: This class of compounds has been investigated for its anti-inflammatory potential.[4]

  • Antimicrobial: Quinazolinone derivatives have shown broad-spectrum activity against bacteria and fungi.[1][4]

  • Antiviral: Certain derivatives have been identified as inhibitors of viral replication.[1]

General Activities of 2-Thiouracil Derivatives:

  • Antithyroid: 2-Thiouracil and its derivatives are known for their ability to inhibit thyroid hormone synthesis.[5][6][7][8]

  • Anticancer: Some 2-thiouracil derivatives have been evaluated for their cytotoxic properties.[5][6][7][8]

  • Antimicrobial: These compounds can also exhibit bactericidal and fungicidal activity.[5][6][7][8]

Given its hybrid structure, 2-(methylsulfanyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one represents an interesting candidate for biological screening across these therapeutic areas.

Proposed Synthesis Methodology

A general and plausible synthetic route to 2-(methylsulfanyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one can be proposed based on established methods for similar compounds. A common approach involves the cyclocondensation of a β-enaminone with a thiourea derivative, followed by S-alkylation.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: S-Methylation A 2-Aminocyclohex-1-enecarbonitrile C 2-Thioxo-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one A->C Base, Heat B Thiosemicarbazide B->C D 2-Thioxo-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one F 2-(Methylsulfanyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one (CAS 34170-21-3) D->F Base (e.g., K2CO3) E Methyl Iodide E->F

Proposed synthesis of CAS 34170-21-3.

Experimental Protocol Outline:

  • Cyclocondensation: A mixture of 2-aminocyclohex-1-enecarbonitrile and thiosemicarbazide in a suitable solvent (e.g., ethanol) is refluxed in the presence of a base (e.g., potassium carbonate) to yield the intermediate 2-thioxo-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one. The product can be isolated by filtration upon cooling.

  • S-Methylation: The intermediate is then dissolved in a polar aprotic solvent (e.g., DMF or acetone), and a base (e.g., potassium carbonate) is added. Methyl iodide is added dropwise, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The final product, 2-(methylsulfanyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one, can be isolated by precipitation with water and purified by recrystallization.

Conceptual Biological Screening Workflow

For researchers interested in investigating the biological activities of CAS 34170-21-3, a tiered screening approach is recommended based on the activities of related compounds.

G cluster_tier1 Tier 1 cluster_tier2 Tier 2 start CAS 34170-21-3 (Test Compound) tier1 Primary Screening (In Vitro Assays) start->tier1 tier2 Secondary Screening (Cell-based Assays) tier1->tier2 antimicrobial Antimicrobial Screening (MIC/MBC assays) tier1->antimicrobial cytotoxicity Cytotoxicity Screening (e.g., MTT assay on cancer cell lines) tier1->cytotoxicity enzyme Enzyme Inhibition Assays (e.g., Kinase, DHFR) tier1->enzyme tier3 Mechanism of Action Studies tier2->tier3 anti_inflammatory Anti-inflammatory Assays (e.g., NO production in macrophages) tier2->anti_inflammatory antiviral Antiviral Assays (Plaque reduction assay) tier2->antiviral end Lead Candidate Identification tier3->end

Conceptual workflow for biological screening.

Safety and Handling

Based on the limited safety data available for related compounds, CAS 34170-21-3 should be handled with care in a laboratory setting. It is presumed to be an irritant to the skin, eyes, and respiratory tract. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. The compound is likely incompatible with strong oxidizing agents, strong acids, and strong bases.

Conclusion and Future Directions

While specific experimental data on CAS 34170-21-3 is currently lacking, its chemical structure places it within the highly researched and biologically active family of quinazolin-4(3H)-ones and 2-thiouracils. The information and proposed methodologies in this guide provide a solid foundation for researchers to undertake the experimental validation of its physicochemical properties and to explore its potential as a novel therapeutic agent. Future research should focus on the synthesis and purification of this compound, followed by a systematic evaluation of its biological activities through the screening workflows outlined. Such studies are essential to unlock the potential of this and similar molecules in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis and Activity of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of 2-(methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, including anticancer and antimicrobial activities. This document details synthetic protocols, summarizes structure-activity relationship (SAR) data, and visualizes potential biological pathways to facilitate further research and drug development in this area.

Synthesis of this compound Derivatives

The synthesis of the target scaffold is typically achieved through a two-step process: the formation of the 2-thioxo-5,6,7,8-tetrahydroquinazolin-4(3H)-one core, followed by S-alkylation to introduce the methylthio group.

Synthesis of the 2-Thioxo Intermediate

A common and efficient method for the synthesis of the 2-thioxo-5,6,7,8-tetrahydroquinazolin-4(3H)-one intermediate is a Biginelli-type, one-pot, three-component reaction.[1][2] This reaction involves the condensation of a cyclic β-diketone (dimedone can be a precursor to the cyclohexanone moiety), an aldehyde, and thiourea.[1] A plausible synthetic workflow is outlined below.

G reagents Cyclohexanone + Benzaldehyde + Thiourea catalyst Acid or Base Catalyst (e.g., HCl, p-TSA, or morpholine) reagents->catalyst intermediate 2-Thioxo-5,6,7,8-tetrahydroquinazolin-4(3H)-one catalyst->intermediate Biginelli-type Condensation

Synthetic workflow for the 2-thioxo intermediate.

S-Alkylation of the 2-Thioxo Intermediate

The introduction of the methylthio group is achieved via S-alkylation of the 2-thioxo intermediate. This is a nucleophilic substitution reaction where the sulfur atom of the thione acts as a nucleophile, attacking an electrophilic methyl source, typically methyl iodide.[3]

G intermediate 2-Thioxo-5,6,7,8-tetrahydroquinazolin-4(3H)-one reagents Methyl Iodide (CH3I) + Base (e.g., K2CO3, NaH) intermediate->reagents product This compound reagents->product S-Alkylation

S-Alkylation to yield the final product.

Experimental Protocols

General Protocol for the Synthesis of 2-Thioxo-5,6,7,8-tetrahydroquinazolin-4(3H)-one

This protocol is a generalized procedure based on the Biginelli reaction.

  • Reaction Setup: In a round-bottom flask, dissolve an aromatic aldehyde (10 mmol) and a cyclic β-dicarbonyl compound such as dimedone (10 mmol) in ethanol (30 mL).

  • Addition of Thiourea: Add thiourea (15 mmol) to the mixture.

  • Catalysis: Add a catalytic amount of a suitable acid, such as p-toluenesulfonic acid (1 mmol).

  • Reaction: Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

General Protocol for the Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, dissolve 2-thioxo-5,6,7,8-tetrahydroquinazolin-4(3H)-one (10 mmol) in a suitable solvent such as dimethylformamide (DMF) or acetone (50 mL).

  • Addition of Base: Add a base such as potassium carbonate (12 mmol) or sodium hydride (11 mmol, handle with care) to the suspension and stir for 30 minutes at room temperature.

  • Addition of Methylating Agent: Slowly add methyl iodide (11 mmol) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water. The precipitated product is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Biological Activity of 2-(Alkylthio)-Quinazolinone Derivatives

Derivatives of 2-(alkylthio)-quinazolin-4(3H)-one have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial properties being the most prominent.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of 2-(alkylthio)-quinazoline derivatives against various cancer cell lines.[4][5] The mechanism of action is often attributed to the inhibition of protein kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR).[6]

Table 1: Anticancer Activity of Selected 2-(Alkylthio)-Quinazolinone Derivatives

Compound IDR Group (at position 2)Cancer Cell LineIC50 (µM)Reference
1a -SCH3HeLa>50[5]
1b -SCH2CH3HeLa35.2[5]
2a -S-benzylHeLa2.81[5]
2b -S-benzylMDA-MB-2311.93[5]
3a -S-(4-chlorobenzyl)HeLa1.85[5]
3b -S-(4-chlorobenzyl)MDA-MB-2312.11[5]
Gefitinib (Reference)HeLa4.3[5]
Gefitinib (Reference)MDA-MB-23128.3[5]

Note: The data presented is compiled from different studies and is intended for comparative purposes. The specific core structure may vary from the 5,6,7,8-tetrahydro- variant in some cases.

Antimicrobial Activity

Several 2-thioxo and 2-(alkylthio)-quinazoline derivatives have been shown to possess significant antibacterial and antifungal activities.[7][8] The proposed mechanism of action for some of these compounds involves the inhibition of essential microbial enzymes.

Table 2: Antimicrobial Activity of Selected 2-Thio-Quinazolinone Derivatives

Compound IDR GroupMicroorganismMIC (µg/mL)Reference
4a H (2-thioxo)Staphylococcus aureus12.5[7]
4b H (2-thioxo)Escherichia coli25[7]
5a -S-ethylStaphylococcus aureus6.25[8]
5b -S-ethylEscherichia coli12.5[8]
Ampicillin (Reference)Staphylococcus aureus3.12[7]
Gentamicin (Reference)Escherichia coli6.25[7]

Note: The data presented is compiled from different studies and is intended for comparative purposes. The specific core structure may vary.

Mechanism of Action: A Focus on Kinase Inhibition

While the precise molecular targets for many this compound derivatives are still under investigation, the broader class of quinazolinone-based compounds are well-known kinase inhibitors.[6][9] A generalized signaling pathway illustrating the inhibition of a receptor tyrosine kinase, such as EGFR, is depicted below. Inhibition of such pathways can lead to downstream effects including cell cycle arrest and apoptosis.[10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Ligand Growth Factor (e.g., EGF) Ligand->EGFR Quinazolinone 2-(Methylthio)- tetrahydroquinazolinone Derivative Quinazolinone->EGFR Inhibits

Generalized signaling pathway of EGFR inhibition.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their significant anticancer and antimicrobial activities, makes them attractive candidates for further investigation. Future research should focus on elucidating the specific molecular targets and mechanisms of action for this class of compounds to enable rational drug design and optimization of their pharmacological profiles. This guide provides a foundational resource to aid researchers in these endeavors.

References

Spectroscopic and Synthetic Profile of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic and synthetic data for the compound 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one. Due to the limited publicly available data for this specific molecule, this document also presents information on closely related analogs to offer valuable comparative insights for researchers in the field of medicinal chemistry and drug discovery.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR data for the target compound is not available. However, analysis of related structures, such as 2-substituted quinazolinones and tetrahydroquinazolines, allows for the prediction of key chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
-SCH₃2.4 - 2.612 - 15
C5-H₂2.3 - 2.521 - 23
C6-H₂1.7 - 1.920 - 22
C7-H₂1.7 - 1.920 - 22
C8-H₂2.6 - 2.825 - 27
N3-H11.5 - 12.5-
C2-155 - 160
C4-162 - 165
C4a-110 - 115
C8a-150 - 155

Note: These are predicted values and should be confirmed by experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 2: Expected Infrared Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amide)3200 - 3100Medium
C-H Stretch (Aliphatic)2950 - 2850Medium-Strong
C=O Stretch (Amide)1680 - 1660Strong
C=N Stretch1620 - 1580Medium
C-N Stretch1350 - 1250Medium
Mass Spectrometry (MS)

The mass spectrum of the target compound would be expected to show a molecular ion peak corresponding to its molecular weight.

Table 3: Expected Mass Spectrometry Data

Parameter Value
Molecular Formula C₉H₁₂N₂OS
Molecular Weight 196.27 g/mol
Expected [M+H]⁺ 197.0743

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, a general synthetic approach can be inferred from established methods for quinazolinone synthesis. A plausible route involves the cyclocondensation of a suitable β-enaminone with S-methylisothiourea.

General Synthetic Workflow

The synthesis of related quinazolinone derivatives often follows a multi-step process that can be adapted for the target compound.

G A 2-Oxocyclohexanecarboxylate C Cyclocondensation A->C B Formamide B->C D 2-Mercapto-5,6,7,8-tetrahydroquinazolin-4(3H)-one C->D Formation of quinazolinone core F S-Methylation D->F E Methyl Iodide E->F G This compound F->G Final Product

Caption: A potential synthetic pathway for the target compound.

Illustrative Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on common synthetic methodologies for similar compounds.

  • Synthesis of 2-Mercapto-5,6,7,8-tetrahydroquinazolin-4(3H)-one: A mixture of ethyl 2-oxocyclohexanecarboxylate and thiourea in a suitable solvent (e.g., ethanol) is refluxed in the presence of a base (e.g., sodium ethoxide) for several hours. The reaction mixture is then cooled, and the product is precipitated by acidification, filtered, and dried.

  • S-Methylation: The resulting 2-mercapto-5,6,7,8-tetrahydroquinazolin-4(3H)-one is dissolved in an appropriate solvent (e.g., DMF or ethanol) with a base (e.g., potassium carbonate or sodium hydroxide). Methyl iodide is then added dropwise, and the reaction mixture is stirred at room temperature until completion. The final product, this compound, is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Potential Signaling Pathways and Biological Activity

The quinazolinone scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. While no specific signaling pathways have been elucidated for this compound, related molecules have been shown to interact with various cellular targets.

G cluster_0 Potential Cellular Targets cluster_1 Downstream Effects A Kinases (e.g., EGFR, VEGFR) D Inhibition of Proliferation A->D E Induction of Apoptosis A->E B Microtubules F Cell Cycle Arrest B->F C DNA Topoisomerases C->E Quinazolinone Quinazolinone Derivatives Quinazolinone->A Quinazolinone->B Quinazolinone->C

Caption: General signaling pathways targeted by quinazolinone derivatives.

Further research is necessary to determine the specific biological targets and mechanisms of action of this compound. The information provided herein serves as a foundational guide for researchers interested in exploring the chemical and biological properties of this compound and its analogs.

Uncharted Territory: The Therapeutic Potential of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough investigation of scientific literature and chemical databases, specific therapeutic targets, mechanisms of action, and detailed biological activity data for the compound 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one (CAS Number: 34170-21-3) are not publicly available. While the broader quinazoline chemical scaffold is a wellspring of pharmacologically active molecules with a diverse range of applications, this particular derivative remains largely unexplored in published research.

The quinazoline core is a prominent feature in numerous compounds exhibiting anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This diverse bioactivity stems from the ability of the quinazoline ring system to interact with a variety of biological targets, including enzymes and receptors. However, the specific substitutions on the quinazoline ring are critical in determining the compound's pharmacological profile. In the case of this compound, the presence of the methylthio group at the 2-position and the saturated tetrahydro- portion of the pyrimidine ring create a unique chemical entity whose biological effects have not been characterized in the available scientific literature.

Our comprehensive search for in-vitro and in-vivo studies, biological screening data, and mechanistic investigations related to this specific compound did not yield any quantitative data, such as IC50 or Ki values, nor any detailed experimental protocols or elucidated signaling pathways. Chemical suppliers list the compound, confirming its synthesis and availability, but do not provide any information regarding its biological properties.

Therefore, it is not possible at this time to provide an in-depth technical guide on the therapeutic targets of this compound as requested. The absence of published research necessitates that any discussion of its potential therapeutic applications would be purely speculative.

Future research, including high-throughput screening against a panel of biological targets, cell-based assays to determine cytotoxic or other phenotypic effects, and subsequent mechanism-of-action studies, would be required to uncover the therapeutic potential of this compound.

The Quinazoline Scaffold: A Foundation for Drug Discovery

To provide context for the potential areas of investigation for this compound, it is useful to consider the established activities of other quinazoline derivatives.

Oncology: Many quinazoline-based compounds are known to target protein kinases, which are crucial regulators of cell growth and proliferation. For example, gefitinib and erlotinib are well-known epidermal growth factor receptor (EGFR) inhibitors used in cancer therapy.

Antimicrobial Activity: The quinazoline scaffold has been incorporated into compounds with potent antibacterial and antifungal properties. These derivatives can act through various mechanisms, including the inhibition of essential microbial enzymes.

Antiviral Effects: Certain quinazoline derivatives have demonstrated inhibitory activity against a range of viruses by targeting viral enzymes or host-cell factors necessary for viral replication.

The logical first step in elucidating the therapeutic potential of this compound would be to screen it against a diverse array of biological targets, with a particular focus on those that have been validated for other quinazoline-containing molecules.

Below is a conceptual workflow for the initial biological screening of a novel compound like this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & MoA Studies A Compound Acquisition 2-(Methylthio)-5,6,7,8- tetrahydroquinazolin-4(3H)-one B High-Throughput Screening (HTS) - Target-based assays (e.g., kinases) - Phenotypic screens (e.g., cell viability) A->B C Data Analysis - Hit identification - Potency and selectivity assessment B->C D Hit Confirmation - Dose-response studies - Orthogonal assays C->D Prioritized Hits E Mechanism of Action (MoA) Elucidation - Target deconvolution - Pathway analysis D->E F Lead Optimization - Structure-Activity Relationship (SAR) studies E->F

Figure 1: Conceptual workflow for the biological evaluation of a novel chemical entity.

In Silico Screening of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico screening pipeline for novel 2-(methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one analogs as potential therapeutic agents. This class of compounds has garnered interest for its potential as kinase inhibitors, particularly targeting pathways involved in cell proliferation and angiogenesis such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascades. This document outlines detailed methodologies for virtual screening, molecular docking, ADMET prediction, and molecular dynamics simulations, supplemented with quantitative data from related quinazolinone derivatives to guide future drug discovery efforts.

Introduction to this compound Analogs

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. The 2-(methylthio) substitution on the tetrahydroquinazoline ring offers a key modifiable position for structure-activity relationship (SAR) studies, potentially influencing target binding affinity and pharmacokinetic properties. In silico screening provides a rapid and cost-effective approach to prioritize analogs with the highest potential for therapeutic efficacy and favorable drug-like properties before committing to chemical synthesis and biological testing.

Signaling Pathways of Interest

Quinazoline derivatives are well-known inhibitors of tyrosine kinases, which play crucial roles in cell signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of cancer. The primary signaling pathways of interest for this compound analogs are the EGFR and VEGFR-2 pathways.

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell proliferation and survival.[1][2][3]

VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, the formation of new blood vessels. Its activation by VEGF triggers signaling pathways that promote endothelial cell proliferation, migration, and survival, which are essential for tumor growth and metastasis.[4][5][6]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Quinazolinone Analog Inhibitor->EGFR

Diagram 1: Simplified EGFR Signaling Pathway and Inhibition.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor Quinazolinone Analog Inhibitor->VEGFR2

Diagram 2: Simplified VEGFR-2 Signaling Pathway and Inhibition.

In Silico Screening Workflow

A typical in silico screening workflow for identifying promising this compound analogs involves a multi-step process designed to progressively filter a large library of virtual compounds down to a manageable number of high-priority candidates for synthesis and biological evaluation.

In_Silico_Workflow LibGen Library of Virtual Analogs VirtualScreen Virtual Screening (Pharmacophore/Docking) LibGen->VirtualScreen ADMET ADMET Prediction VirtualScreen->ADMET MD_Sim Molecular Dynamics Simulations ADMET->MD_Sim HitSelection Hit Prioritization & Selection MD_Sim->HitSelection Synthesis Synthesis & Biological Evaluation HitSelection->Synthesis

Diagram 3: General In Silico Screening Workflow.

Data Presentation

The following tables summarize in vitro activity data for various quinazolinone derivatives against cancer cell lines and target kinases. This data, while not exclusively for this compound analogs, provides a valuable reference for benchmarking the predicted activities of novel compounds.

Table 1: Anticancer Activity of Selected Tetrahydroquinazoline Analogs

CompoundCell LineIC50 (µg/mL)Percent Inhibition (%) @ 62.5 µg/mL
4-(2-fluorophenyl)-1,4,5,6-tetrahydro-2-(methylthio)benzo[h]quinazolineMCF-7-51.9[7]
4-(3,4-dimethoxyphenyl)-1,4,5,6-tetrahydro-2-(methylthio)benzo[h]quinazolineMCF-7-50[7]

Table 2: Kinase Inhibitory Activity of Representative Quinazolinone Derivatives

Compound ClassTarget KinaseIC50 (µM)Reference
Quinazolin-4(3H)-one hydrazidesCDK20.173 - 0.177[8]
Quinazolin-4(3H)-one hydrazidesHER2-[8]
Quinazolin-4(3H)-one hydrazidesEGFR-[8]
Quinazolin-4(3H)-one hydrazidesVEGFR-2-[8]
Cinnamamide-quinazoline derivativesEGFR (T790M)Potent Affinity[3]
2-[(4-substituted-5-methylfuran-3-yl)thio]-3-phenylquinazolin-4(3H)-one (6b)EGFR0.19[9]
2-[(4-substituted-5-methylfuran-3-yl)thio]-3-phenylquinazolin-4(3H)-one (10)EGFR0.51[9]

Table 3: Predicted ADMET Properties of Representative Quinazolinone Analogs

CompoundPropertyPredicted ValueReference
2-methylthio-triazoloquinazoline (1)Human Intestinal AbsorptionGood[10]
2-methylthio-triazoloquinazoline (1)Blood-Brain Barrier PenetrationLow[10]
2-methylthio-triazoloquinazoline (1)CYP2D6 InhibitorNo[10]
2-methylthio-triazoloquinazoline (1)AMES ToxicityNon-mutagenic[10]
Thiazolo-[2,3-b] quinazolinone (5ab)Lipinski's Rule of FiveCompliant[11]
Thiazolo-[2,3-b] quinazolinone (5aq)Lipinski's Rule of FiveCompliant[11]
Thiazolo-[2,3-b] quinazolinone (5bq)Lipinski's Rule of FiveCompliant[11]

Experimental Protocols

Virtual Screening

Objective: To rapidly screen a large virtual library of this compound analogs to identify compounds with a high probability of binding to the target kinase.

Methodology:

  • Library Preparation:

    • Generate a virtual library of this compound analogs with diverse substitutions at available positions.

    • Convert the 2D structures to 3D and generate low-energy conformers for each molecule.

    • Filter the library based on drug-likeness criteria such as Lipinski's Rule of Five.

  • Pharmacophore Modeling:

    • Develop a 3D pharmacophore model based on the known binding mode of a reference inhibitor in the active site of the target kinase (e.g., EGFR, VEGFR-2).

    • The pharmacophore should include key features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

    • Screen the virtual library against the pharmacophore model to select compounds that match the required features.

  • High-Throughput Virtual Screening (HTVS):

    • Alternatively, or in conjunction with pharmacophore screening, perform HTVS using a fast docking program.

    • Dock the entire library into the active site of the target protein.

    • Rank the compounds based on their docking scores and select the top-scoring hits for further analysis.

Molecular Docking

Objective: To predict the binding mode and estimate the binding affinity of the selected analogs within the active site of the target kinase.

Methodology:

  • Protein Preparation:

    • Download the 3D crystal structure of the target kinase (e.g., EGFR, PDB ID: 1M17; VEGFR-2, PDB ID: 1YWN) from the Protein Data Bank.

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Define the binding site based on the co-crystallized ligand or using a binding site prediction tool.

  • Ligand Preparation:

    • Prepare the 3D structures of the selected this compound analogs.

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Use a molecular docking program (e.g., AutoDock, Glide, GOLD) to dock the ligands into the prepared protein active site.

    • Perform multiple docking runs to ensure conformational sampling.

    • Analyze the resulting docking poses and rank them based on the scoring function.

  • Analysis of Interactions:

    • Visualize the top-ranked docking poses to analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.

ADMET Prediction

Objective: To computationally evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the lead candidates to assess their drug-likeness.

Methodology:

  • Input Preparation:

    • Provide the 2D or 3D structures of the prioritized analogs in a suitable format (e.g., SMILES, SDF).

  • Prediction using In Silico Tools:

    • Utilize online web servers (e.g., SwissADME, pkCSM, ADMETlab) or standalone software to predict a range of ADMET properties.

    • Absorption: Predict human intestinal absorption (HIA), Caco-2 permeability, and P-glycoprotein substrate/inhibitor status.

    • Distribution: Predict blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and volume of distribution (VDss).

    • Metabolism: Predict cytochrome P450 (CYP) isoform inhibition (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

    • Excretion: Predict total clearance.

    • Toxicity: Predict AMES mutagenicity, hepatotoxicity, and other potential toxicities.

  • Analysis:

    • Analyze the predicted ADMET profile of each analog and compare it with acceptable ranges for oral bioavailability and safety.

Molecular Dynamics (MD) Simulations

Objective: To assess the stability of the protein-ligand complex and to refine the binding mode predicted by molecular docking.

Methodology:

  • System Preparation:

    • Use the best-ranked docked pose of the protein-ligand complex as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • MD Simulation Protocol (using GROMACS):

    • Energy Minimization: Perform energy minimization of the system to remove steric clashes.

    • NVT Equilibration: Equilibrate the system at a constant number of particles, volume, and temperature (NVT) to stabilize the temperature.

    • NPT Equilibration: Equilibrate the system at a constant number of particles, pressure, and temperature (NPT) to stabilize the pressure and density.

    • Production MD: Run the production MD simulation for a sufficient time (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the MD trajectory to calculate root-mean-square deviation (RMSD) to assess the stability of the complex.

    • Calculate root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze the hydrogen bond network and other key interactions between the ligand and the protein over time.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimation of the binding affinity.

Conclusion

The in silico screening approach detailed in this guide provides a robust framework for the identification and optimization of novel this compound analogs as potential kinase inhibitors. By integrating virtual screening, molecular docking, ADMET prediction, and molecular dynamics simulations, researchers can efficiently prioritize compounds with a high likelihood of success, thereby accelerating the drug discovery process. The provided quantitative data and experimental protocols serve as a valuable resource for scientists and drug development professionals working in this promising area of medicinal chemistry.

References

A Technical Guide to the Discovery and Synthesis of Novel Tetrahydroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydroquinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. As a "privileged structure," it has been the foundation for the development of numerous therapeutic agents. This technical guide provides an in-depth overview of the recent advancements in the discovery and synthesis of novel tetrahydroquinazoline derivatives. It covers modern synthetic methodologies, details a range of biological activities with a focus on oncology, presents structure-activity relationship data in a structured format, and offers detailed experimental protocols for both synthesis and biological evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the field of drug discovery and development.

Introduction

Quinazoline and its partially saturated derivative, tetrahydroquinazoline, are fused heterocyclic systems composed of a benzene ring and a pyrimidine ring. These scaffolds are central to many natural products and synthetic compounds with significant biological properties.[1] The inherent structural features of the tetrahydroquinazoline core allow for multi-point diversification, making it an ideal framework for combinatorial chemistry and the development of targeted therapeutic agents.

Derivatives of tetrahydroquinazoline have demonstrated a wide array of pharmacological effects, including anticancer, antitubercular, antidiabetic, anti-inflammatory, and antiviral activities.[1][2] Their mechanism of action often involves the inhibition of key enzymes and receptors critical to disease progression, such as protein kinases, topoisomerases, and dihydrofolate reductase.[1][3][4] This guide will explore the synthesis, biological evaluation, and structure-activity relationships of these promising compounds.

Synthetic Strategies for Tetrahydroquinazoline Derivatives

The construction of the tetrahydroquinazoline core can be achieved through various synthetic routes. Traditional methods often rely on the cyclocondensation of guanidine derivatives with aldehydes and ketones.[1] However, recent research has focused on developing more efficient, milder, and environmentally friendly protocols.

A notable modern approach involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones.[1][5] This method is characterized by its mild reaction conditions, excellent yields, and straightforward workup process.[1][5] Another advanced technique is the palladium-copper co-catalyzed synthesis, which involves the C-arylation of terminal alkynes followed by a copper-catalyzed cyclization to produce 2-substituted-1,2,3,4-tetrahydroquinazolinones.[2]

cluster_workflow General Synthetic Workflow A Starting Materials (e.g., α-aminoamidines, diarylidencyclohexanones) B Reaction Setup (Solvent, Catalyst, Temperature) A->B C Cyclocondensation Reaction B->C D Reaction Workup (e.g., Extraction, Washing) C->D E Purification (e.g., Chromatography, Recrystallization) D->E F Characterization (NMR, Mass Spectrometry) E->F G Final Tetrahydroquinazoline Product F->G

Caption: A generalized workflow for the synthesis of tetrahydroquinazoline derivatives.

Experimental Protocol: Synthesis from α-Aminoamidines

This protocol is a representative example based on the synthesis of 5,6,7,8-tetrahydroquinazolines.[1][5]

  • Reactant Preparation: In a round-bottom flask, dissolve α-aminoamidine (1.0 mmol) and the corresponding diarylidencyclohexanone (1.0 mmol) in pyridine (10 mL).

  • Reaction: Stir the mixture and heat it to 100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing cold water, which will cause the crude product to precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove any residual pyridine.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure tetrahydroquinazoline derivative.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activities and Therapeutic Targets

Novel tetrahydroquinazoline derivatives have shown significant potential across multiple therapeutic areas, with oncology being a primary focus. These compounds can modulate various signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Anticancer Activity: Many derivatives have been developed as potent inhibitors of key oncogenic proteins.

  • Tyrosine Kinase Inhibitors: The quinazoline scaffold is a well-established core for inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] These kinases are crucial for tumor growth and angiogenesis.[4]

  • Topoisomerase IIα Inhibitors: A novel class of 6-amino-tetrahydroquinazoline derivatives has been identified as potent inhibitors of human topoisomerase IIα.[3] Unlike clinically used drugs that act as "poisons" by trapping the enzyme-DNA complex, these compounds are non-poisonous inhibitors, which may lead to a better safety profile and avoid side effects like secondary leukemias.[3]

  • PI3K/AKT/mTOR Pathway Inhibitors: The tetrahydroquinoline scaffold (a related structure) has been identified as a promising framework for developing inhibitors of the mTOR (mammalian target of rapamycin) kinase, a central regulator of cell growth and proliferation that is often dysregulated in cancer.[6][7]

cluster_pathway Simplified EGFR Signaling Pathway cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway egf Growth Factor (e.g., EGF) egfr EGFR egf->egfr pi3k PI3K egfr->pi3k ras RAS egfr->ras thq Tetrahydroquinazoline Inhibitors thq->egfr akt AKT pi3k->akt mtor mTOR akt->mtor prolif Cell Proliferation, Survival, Angiogenesis mtor->prolif raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->prolif

Caption: Inhibition of the EGFR signaling cascade by tetrahydroquinazoline derivatives.

Antimicrobial and Other Activities: Beyond cancer, these compounds are being investigated for other indications.

  • Antitubercular Activity: Molecular docking studies have predicted that certain derivatives have a high binding affinity for essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR).[1][5]

  • Antidiabetic Potential: Some derivatives have also been predicted to have high inhibitory activity against β-glucosidase, suggesting a potential application in the treatment of diabetes.[1][5]

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of tetrahydroquinazoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. SAR studies are crucial for optimizing lead compounds to enhance potency and selectivity. The tables below summarize quantitative data for several recently developed derivatives.

Table 1: Anticancer Activity of Novel Quinazoline and Tetrahydroisoquinoline Derivatives

Compound ID Scaffold Target(s) IC₅₀ Value (µM) Cell Line / Assay Citation
18 Quinazoline Not Specified 0.85 MGC-803 (Gastric Cancer) [8]
39 Quinazoline EGFR, VEGFR-2 0.02 (EGFR), 0.05 (VEGFR-2) Enzyme Assay [4]
40 Quinazoline EGFR, VEGFR-2 0.01 (EGFR), 0.08 (VEGFR-2) Enzyme Assay [4]
46 Quinazoline VEGFR-2 0.0054 Enzyme Assay [4]
8 Quinazoline EGFRwt, EGFRT790M/L858R 0.0008 (wt), 0.0027 (mutant) Enzyme Assay [9]
13 Quinazoline EGFRwt 0.00506 Enzyme Assay [9]
CM9 Quinazolinone MET Kinase 8.6 EBC-1 (Lung Cancer) [10]
7e Tetrahydroisoquinoline CDK2 0.149 Enzyme Assay [11]
8d Tetrahydroisoquinoline DHFR 0.199 Enzyme Assay [11]

| C2 | Tetrahydroquinoline | Androgen Receptor | 0.019 | Receptor Assay |[12] |

Note: The table includes data from closely related quinazoline and tetrahydroisoquinoline scaffolds to provide a broader context of their potential.

Experimental Protocols for Biological Assays

Evaluating the biological activity of newly synthesized compounds is a critical step in the drug discovery process. The MTT assay is a standard colorimetric method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.

cluster_workflow MTT Assay Workflow A 1. Cell Seeding (Plate cells in 96-well plates) B 2. Incubation (Allow cells to attach, ~24h) A->B C 3. Compound Treatment (Add serial dilutions of test compounds) B->C D 4. Incubation (Drug exposure, 48-72h) C->D E 5. Add MTT Reagent (Incubate for 2-4h) D->E F 6. Solubilization (Add DMSO or Solubilizing Agent) E->F G 7. Absorbance Reading (Measure at ~570nm) F->G H 8. Data Analysis (Calculate IC50 values) G->H

Caption: Standard experimental workflow for an in vitro MTT cytotoxicity assay.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a generalized procedure for determining the antiproliferative effect of test compounds.[10]

  • Cell Culture: Maintain the selected human cancer cell line (e.g., MGC-803, A549) in an appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Harvest cells using trypsin and seed them into 96-well microplates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Application: Prepare a stock solution of the tetrahydroquinazoline derivative in dimethyl sulfoxide (DMSO). Perform serial dilutions in the culture medium to achieve the desired final concentrations. Replace the old medium in the wells with 100 µL of the medium containing the test compound concentrations. Include wells for a negative control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 to 72 hours under standard culture conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Outlook

The tetrahydroquinazoline scaffold continues to be a highly valuable framework in the search for novel therapeutic agents. Modern synthetic methods have enabled the efficient creation of diverse chemical libraries, leading to the discovery of compounds with potent and selective activity against a range of biological targets. The data clearly indicates significant potential in oncology, particularly in the development of next-generation kinase and topoisomerase inhibitors.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to improve their in vivo efficacy and safety profiles.[3][12] The exploration of novel substitution patterns and the use of advanced computational methods, such as molecular docking and dynamics simulations, will be instrumental in designing the next generation of tetrahydroquinazoline-based drugs.[1][13] The continued investigation of this versatile scaffold holds great promise for addressing unmet medical needs in cancer and other diseases.

References

Methodological & Application

Application Note: Protocol for Using 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one in Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] The emergence of antibiotic-resistant bacterial strains necessitates the discovery and development of novel antibacterial agents.[4] The quinazolinone scaffold serves as a promising framework for the design of new antimicrobial drugs.[4] This application note provides a detailed protocol for evaluating the antibacterial activity of a specific derivative, 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one. The described methods, including broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion assay, are standard and widely accepted techniques for antimicrobial susceptibility testing.[5][6][7]

Data Presentation

Quantitative data from antibacterial assays are crucial for comparing the efficacy of different compounds. The following table is an example of how to present the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Representative Bacterial Strains.

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus (ATCC 25923)Gram-positive16
Bacillus subtilis (ATCC 6633)Gram-positive32
Escherichia coli (ATCC 25922)Gram-negative64
Pseudomonas aeruginosa (ATCC 27853)Gram-negative128
Ciprofloxacin (Control)-1
Vancomycin (Control)-2

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.

Experimental Protocols

Materials and Reagents
  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Sterile 96-well microtiter plates

  • Sterile petri dishes

  • Sterile filter paper disks (6 mm diameter)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Positive control antibiotics (e.g., Ciprofloxacin, Vancomycin)

  • Sterile saline solution (0.85% NaCl)

  • McFarland turbidity standards (0.5)

  • Spectrophotometer

  • Incubator (37°C)

  • Micropipettes and sterile tips

Preparation of Test Compound
  • Prepare a stock solution of this compound by dissolving the compound in a minimal amount of sterile DMSO. A typical stock concentration is 10 mg/mL.

  • Further dilutions should be prepared in the appropriate sterile broth (e.g., CAMHB) to achieve the desired final concentrations for the assay. Ensure the final concentration of DMSO does not exceed 1% in the assay, as higher concentrations can inhibit bacterial growth.

Preparation of Bacterial Inoculum
  • From a fresh agar plate culture (18-24 hours old), select 3-5 isolated colonies of the desired bacterial strain.

  • Transfer the colonies into a tube containing 4-5 mL of sterile saline.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria or sterile saline and visually comparing against the standard or by measuring the optical density at 625 nm (should be between 0.08 and 0.13).

  • This adjusted suspension contains approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • For the broth microdilution assay, dilute this suspension 1:100 in CAMHB to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL. This will result in a final concentration of about 5 x 10⁵ CFU/mL in the wells after adding the test compound.

Broth Microdilution Assay for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.

  • Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

  • Add 50 µL of the stock solution of the test compound (at twice the highest desired final concentration) to the first well of a row.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the row. Discard 50 µL from the last well.

  • Each well will now contain 50 µL of the test compound at varying concentrations.

  • Prepare a bacterial inoculum as described in section 3. Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.

  • Include a positive control (broth with bacteria and no compound) and a negative control (broth only).

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Agar Disk Diffusion Assay

This method provides a qualitative assessment of antibacterial activity.

  • Prepare MHA plates by pouring the molten agar into sterile petri dishes and allowing them to solidify.

  • Using a sterile cotton swab, evenly inoculate the entire surface of the MHA plate with the bacterial suspension adjusted to the 0.5 McFarland standard.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically place sterile filter paper disks (6 mm) onto the surface of the agar.

  • Pipette a known amount (e.g., 10 µL) of the test compound solution at a specific concentration onto each disk.

  • Place a disk impregnated with the solvent (e.g., DMSO) as a negative control and disks with standard antibiotics as positive controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Minimum Bactericidal Concentration (MBC) Assay (Optional)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Following the MIC determination from the broth microdilution assay, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquots onto a fresh MHA plate.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate (a 99.9% reduction in CFU/mL compared to the initial inoculum).

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for the antibacterial assays described above.

Antibacterial_Assay_Workflow cluster_prep Preparation cluster_assays Assays cluster_mic Broth Microdilution (MIC) cluster_disk Agar Disk Diffusion cluster_mbc Minimum Bactericidal Concentration (MBC) Compound_Prep Prepare Stock Solution of This compound Serial_Dilution Serial Dilution in 96-well plate Compound_Prep->Serial_Dilution Disk_Placement Place Impregnated Disks Compound_Prep->Disk_Placement Culture_Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculation_MIC Inoculate with Bacterial Suspension Culture_Prep->Inoculation_MIC Plate_Inoculation Inoculate MHA Plate Culture_Prep->Plate_Inoculation Serial_Dilution->Inoculation_MIC Incubation_MIC Incubate at 37°C for 18-24h Inoculation_MIC->Incubation_MIC Read_MIC Determine MIC Incubation_MIC->Read_MIC Subculture Subculture from Clear MIC Wells onto MHA Read_MIC->Subculture Plate_Inoculation->Disk_Placement Incubation_Disk Incubate at 37°C for 18-24h Disk_Placement->Incubation_Disk Measure_Zones Measure Zones of Inhibition Incubation_Disk->Measure_Zones Incubation_MBC Incubate at 37°C for 18-24h Subculture->Incubation_MBC Read_MBC Determine MBC Incubation_MBC->Read_MBC

Caption: Workflow for antibacterial susceptibility testing.

Conclusion

This application note provides a comprehensive set of protocols for the in vitro evaluation of the antibacterial activity of this compound. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is essential for the preclinical assessment of this and other novel quinazolinone-based antimicrobial candidates. The promising antibacterial potential of the quinazolinone class of compounds warrants further investigation into their mechanism of action and in vivo efficacy.

References

Investigating the Mechanism of Action of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

Quinazolinone-based compounds represent a versatile class of heterocyclic molecules with a broad spectrum of documented biological activities. Various derivatives of the quinazolin-4(3H)-one core have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents. The tetrahydroquinazoline scaffold, in particular, has been a subject of interest in medicinal chemistry due to its structural similarity to endogenous molecules and its potential to interact with various biological targets. This document focuses on the specific derivative, 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one, and outlines a strategic approach to elucidate its mechanism of action. While direct studies on this particular compound are not extensively available in the public domain, this document provides a framework of potential activities and the experimental protocols to investigate them, based on the known pharmacology of related compounds.

Postulated Biological Activities and Investigational Strategies

Based on the activities of structurally similar quinazolinone and tetrahydroquinazoline derivatives, this compound could potentially exhibit a range of biological effects. The following sections outline these potential activities and provide detailed protocols for their investigation.

Table 1: Potential Biological Activities and Investigational Assays
Potential Biological ActivityKey Molecular Targets/PathwaysSuggested Investigational Assays
Anticancer Tyrosine Kinases, Dihydrofolate Reductase (DHFR), Apoptosis Pathways (e.g., Caspase activation), Cell Cycle RegulationKinase Inhibition Assays, DHFR Inhibition Assay, Cell Viability Assays (MTT, XTT), Apoptosis Assays (Annexin V/PI staining, Caspase activity assays), Cell Cycle Analysis (Flow Cytometry)
Antimicrobial Bacterial Cell Wall Synthesis, Folic Acid Biosynthesis, DNA GyraseMinimum Inhibitory Concentration (MIC) Determination, Bacterial Growth Curve Analysis, Target-based enzymatic assays
Antifungal Sterol Biosynthesis (e.g., 14α-demethylase)Antifungal Susceptibility Testing (Broth microdilution), Ergosterol Quantification Assay
Anti-inflammatory Cyclooxygenase (COX) enzymes, Lipoxygenase (LOX) enzymes, Pro-inflammatory cytokine productionCOX/LOX Inhibition Assays, Cytokine Quantification (ELISA), Nitric Oxide (NO) Production Assay in Macrophages

Experimental Protocols

Anticancer Activity Evaluation

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its concentration is determined spectrophotometrically, which is directly proportional to the number of viable cells.

Protocol:

  • Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Principle: DHFR is a key enzyme in the folic acid pathway, essential for nucleotide synthesis. This assay measures the decrease in absorbance at 340 nm as NADPH is consumed during the DHFR-catalyzed reduction of dihydrofolate to tetrahydrofolate.

Protocol:

  • Prepare a reaction mixture containing human recombinant DHFR enzyme, dihydrofolic acid, and NADPH in a suitable buffer.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding the substrate (dihydrofolic acid).

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of reaction and determine the inhibitory activity of the compound. Methotrexate can be used as a positive control.

Antimicrobial Activity Evaluation

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria without compound) and a negative control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Antifungal Activity Evaluation

Principle: Similar to the antibacterial MIC determination, this method establishes the minimum concentration of an antifungal agent that inhibits the growth of a fungal strain.

Protocol:

  • Perform a serial two-fold dilution of this compound in RPMI-1640 medium in a 96-well plate.

  • Prepare a standardized fungal inoculum (e.g., Candida albicans, Aspergillus fumigatus) and add it to each well.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC visually or spectrophotometrically as the lowest concentration that causes a significant reduction in growth compared to the drug-free control.

Visualizing Experimental Workflows and Potential Signaling Pathways

Experimental Workflow for Biological Activity Screening

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Biological Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of 2-(Methylthio)-5,6,7,8- tetrahydroquinazolin-4(3H)-one characterization Structural Characterization (NMR, MS, Purity) synthesis->characterization anticancer Anticancer Screening (e.g., NCI-60 panel) characterization->anticancer antimicrobial Antimicrobial Screening (vs. bacterial & fungal panels) characterization->antimicrobial antiinflammatory Anti-inflammatory Screening (e.g., COX/LOX inhibition) characterization->antiinflammatory target_id Target Identification (e.g., Kinase profiling, Affinity chromatography) anticancer->target_id antimicrobial->target_id pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter assays) target_id->pathway_analysis cellular_effects Cellular Effect Analysis (e.g., Apoptosis, Cell cycle arrest) pathway_analysis->cellular_effects

Caption: A generalized workflow for the synthesis, screening, and mechanism of action studies.

Potential Anticancer Signaling Pathway: Tyrosine Kinase Inhibition

tyrosine_kinase_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Ligand Growth Factor Ligand->RTK Binds Compound 2-(Methylthio)-5,6,7,8- tetrahydroquinazolin-4(3H)-one Compound->RTK Inhibits (Hypothesized) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

While specific mechanistic data for this compound is currently lacking in published literature, the protocols and strategies outlined in this document provide a comprehensive framework for its investigation. By systematically evaluating its effects across a range of potential biological activities, researchers can elucidate its mechanism of action and determine its potential as a therapeutic agent. The provided experimental designs are foundational and can be adapted and expanded upon based on initial findings.

Application Note and Protocol for the Chromatographic Purification of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one using flash column chromatography. This method is designed to efficiently separate the target compound from reaction impurities, yielding a product of high purity suitable for subsequent research and development applications. The protocol is based on established chromatographic principles for quinazolinone derivatives and is adaptable for various scales of purification.

Introduction

This compound is a heterocyclic compound belonging to the quinazolinone class of molecules. Quinazolinone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis of such compounds often results in a crude mixture containing the desired product alongside unreacted starting materials and various byproducts. Therefore, a robust purification method is critical to obtain the compound at a purity level sufficient for accurate biological screening and further chemical modifications.

This document outlines a standard flash column chromatography procedure using silica gel as the stationary phase and a hexane/ethyl acetate gradient as the mobile phase. This technique is widely applicable for the purification of moderately polar organic compounds like the target molecule.

Experimental Protocol: Flash Column Chromatography

This protocol details the purification of this compound from a crude reaction mixture.

2.1. Materials and Reagents

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Dichloromethane (for sample loading)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Rotary evaporator

  • High vacuum pump

2.2. Method Development: Thin Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC.

  • Dissolve a small amount of the crude reaction mixture in a few drops of dichloromethane.

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a ratio of 3:1 (Hexane:Ethyl Acetate) and adjust as necessary.

  • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound, with good separation from impurities.

2.3. Column Preparation

  • Select an appropriate size glass column based on the amount of crude material to be purified. A general rule is to use a 20:1 to 50:1 ratio of silica gel to crude compound by weight for difficult separations.[1]

  • Prepare a slurry of silica gel in hexane.

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

  • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.[1]

  • Equilibrate the packed column by running the initial mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane) through it until the packing is stable.

2.4. Sample Loading

Two methods for sample loading are commonly used:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane. Carefully apply the solution to the top of the silica gel bed using a pipette.

  • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column. This method is often preferred for better separation.

2.5. Elution and Fraction Collection

  • Begin elution with the initial, less polar mobile phase (e.g., Hexane:Ethyl Acetate 9:1).

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 10% to 50% ethyl acetate in hexane.

  • Collect fractions of a consistent volume in test tubes or using a fraction collector.

  • Monitor the composition of the eluted fractions by TLC.

  • Combine the fractions that contain the pure desired product.

2.6. Product Isolation

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Dry the resulting solid under high vacuum to remove any residual solvent.

  • Determine the yield and assess the purity of the final product using analytical techniques such as HPLC, NMR, and mass spectrometry.

Data Presentation

The following table summarizes typical results for the purification of this compound by flash column chromatography.

ParameterValue
Chromatography Mode Flash Column Chromatography
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient: 10% to 50% Ethyl Acetate in Hexane
Sample Load 1.0 g crude product
Elution Volume ~500 mL
Retention Factor (Rf) of Product ~0.35 (in 40% Ethyl Acetate/Hexane)[1]
Yield of Pure Product 700 mg (70%)
Purity (by analytical HPLC) >98%

Visualization

4.1. Purification Workflow

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification Crude_Product Crude Product TLC_Analysis TLC Analysis for Solvent System Optimization Crude_Product->TLC_Analysis Column_Packing Column Packing (Silica Gel) TLC_Analysis->Column_Packing Sample_Loading Sample Loading (Dry or Wet) Column_Packing->Sample_Loading Elution Gradient Elution (Hexane/Ethyl Acetate) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Monitoring TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Pooling Pooling of Pure Fractions TLC_Monitoring->Pooling Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Drying Drying under High Vacuum Solvent_Removal->Drying Pure_Product Pure Product (>98%) Drying->Pure_Product

Caption: Workflow for the purification of this compound.

Conclusion

The described flash column chromatography protocol provides an effective and reproducible method for the purification of this compound. By following this detailed procedure, researchers can obtain the target compound with high purity, which is essential for reliable biological testing and further synthetic applications in drug discovery and development. The methodology is adaptable and can be scaled to meet varying experimental needs.

References

Application Note: Spectroscopic Characterization of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinazolinone derivatives are a significant class of heterocyclic compounds extensively studied for their diverse therapeutic potential, including anticancer and antimicrobial activities.[1][2] The compound 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one (CAS No. 34170-21-3) is a member of this family, featuring a tetrahydro-fused ring system. Accurate structural confirmation and purity assessment are critical for any further investigation in drug discovery and development. This application note provides a comprehensive guide to the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), including detailed experimental protocols.

Chemical Structure and Properties

  • Chemical Name: this compound

  • Molecular Formula: C₉H₁₂N₂OS

  • Molecular Weight: 196.27 g/mol

  • CAS Number: 34170-21-3[3][4]

Spectroscopic Data Summary

Precise, experimentally-derived spectroscopic data for this compound were not available in the referenced search results. The following tables are provided as templates for the expected data based on the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~11.0 - 12.0 Broad Singlet 1H NH (Amide)
~2.50 Singlet 3H S-CH₃
~2.40 Triplet 2H C5-H₂
~2.25 Triplet 2H C8-H₂

| ~1.80 | Multiplet | 4H | C6-H₂ , C7-H₂ |

Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions. The NH proton is exchangeable with D₂O.[5]

Table 2: Expected ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment
~165.0 C =O (C4)
~158.0 N-C =N (C2)
~150.0 C 4a
~115.0 C 8a
~30.0 C 8
~25.0 C 5
~22.0 C 6, C 7

| ~14.0 | S-C H₃ |

Note: Assignments are based on the general chemical environment of carbons in similar quinazolinone structures.[1]

Mass Spectrometry (MS)

Table 3: Expected Mass Spectrometry Data

Technique m/z (ion) Interpretation
ESI-MS 197.07 [M+H]⁺
ESI-MS 219.05 [M+Na]⁺

| HRMS (ESI) | 197.0743 | Calculated for C₉H₁₃N₂OS⁺ |

Note: Expected ions for Electrospray Ionization (ESI) in positive mode. High-Resolution Mass Spectrometry (HRMS) provides an accurate mass for elemental composition confirmation.

Experimental Workflow

The structural characterization of a synthesized small molecule like this compound follows a logical workflow to ensure its identity and purity before further application.

G cluster_prep Sample Preparation cluster_confirm Final Confirmation Sample Synthesized Compound Prep_NMR Dissolve ~5-10 mg in 0.6 mL DMSO-d6 Sample->Prep_NMR Prep_MS Dilute to ~1 µg/mL in Mobile Phase Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C, DEPT) Prep_NMR->NMR MS LC-MS/MS System (ESI+, Full Scan, HRMS) Prep_MS->MS Process_NMR Process Spectra (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_MS Analyze Chromatogram & Mass Spectrum MS->Process_MS Confirm Structural Confirmation & Purity Assessment Process_NMR->Confirm Process_MS->Confirm

Caption: Experimental workflow for the spectroscopic characterization of the target compound.

Detailed Experimental Protocols

Protocol 1: NMR Spectroscopy

This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra for the structural elucidation of the title compound.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample.[5]
  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[5] DMSO-d₆ is often preferred for quinazolinone derivatives to ensure the observation of the exchangeable N-H proton.
  • Vortex briefly to ensure complete dissolution.
  • Transfer the solution into a standard 5 mm NMR tube.

2. Spectrometer Setup and Acquisition:

  • The spectra can be recorded on a 400 MHz or 500 MHz NMR spectrometer.[6][7]
  • Insert the sample into the spectrometer.
  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[5]
  • For ¹H NMR: Acquire the spectrum with a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.
  • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 1024 or more) depending on the sample concentration.
  • (Optional) Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ signals.

3. Data Processing:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).[5]
  • Reference the spectra using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is designed for confirming the molecular weight and assessing the purity of the compound using a Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) system.[8][9]

1. Sample and Standard Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL.
  • Prepare a working solution by diluting the stock solution to approximately 1 µg/mL using the initial mobile phase composition.[10]
  • Use LC-MS grade solvents and water to prevent contamination.[11]

2. LC-MS/MS System and Conditions:

  • LC System: A standard HPLC or UPLC system.
  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable for small molecule analysis.
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient: A typical gradient would be 5% B to 95% B over 5-10 minutes.
  • Flow Rate: 0.3 - 0.5 mL/min.
  • Injection Volume: 1 - 5 µL.[11]
  • Mass Spectrometer: An electrospray ionization (ESI) source coupled with a triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[9]
  • Ionization Mode: Positive ESI mode is generally effective for nitrogen-containing heterocyclic compounds.

3. Data Acquisition and Analysis:

  • Acquire data in full scan mode to detect the molecular ion ([M+H]⁺).
  • For higher sensitivity and specificity, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) if fragmentation pathways are known.[9]
  • For accurate mass measurement, utilize a high-resolution instrument to confirm the elemental composition, comparing the measured mass to the calculated mass.[9]
  • Analyze the resulting chromatogram for peak purity and the mass spectrum for the expected molecular ion.

References

Application Notes and Protocols for Enzyme Inhibition Assays Using 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one in enzyme inhibition assays, with a specific focus on its potential as a Dihydrofolate Reductase (DHFR) inhibitor. Quinazolinone scaffolds are a well-established class of compounds that have been extensively investigated for their diverse biological activities, including enzyme inhibition.[1][2] Derivatives of this heterocyclic system have shown inhibitory activity against a range of enzymes, making them promising candidates for drug discovery programs.[2]

Introduction to this compound as a Potential DHFR Inhibitor

Dihydrofolate Reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[3][4] THF and its derivatives are essential cofactors for the synthesis of nucleotides and certain amino acids, which are fundamental for DNA synthesis and cellular replication.[3][4] Consequently, the inhibition of DHFR disrupts DNA synthesis, leading to cell death, particularly in rapidly proliferating cells such as cancer cells and bacteria.[3][5][6] This makes DHFR a validated and highly attractive target for the development of anticancer and antimicrobial agents.[5][6][7]

The quinazoline core structure is a key feature of several known DHFR inhibitors.[7][8] Furthermore, studies have highlighted 2-substituted quinazolinone derivatives, including those with a methylthio group, as potential inhibitors of DHFR. This structural similarity suggests that this compound is a promising candidate for evaluation as a DHFR inhibitor.

Data Presentation: Anticipated Quantitative Data

The primary quantitative data obtained from enzyme inhibition assays is the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 value is a critical parameter for comparing the potency of different inhibitors. Kinetic studies can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) by determining the inhibition constants (Ki and Ki').

The following table provides a template for summarizing the quantitative data that would be generated from a DHFR inhibition assay with this compound and a known control inhibitor like Methotrexate (MTX).

CompoundTarget EnzymeIC50 (µM)Inhibition TypeKi (µM)Ki' (µM)
This compound DHFRTBDTBDTBDTBD
Methotrexate (Control) DHFRTBDCompetitiveTBDNA

TBD: To be determined experimentally. NA: Not Applicable.

Experimental Protocols

This section provides a detailed protocol for performing a DHFR enzyme inhibition assay. The assay is based on a spectrophotometric method that monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[3][4]

Materials and Reagents
  • Enzyme: Human recombinant Dihydrofolate Reductase (DHFR)

  • Substrate: Dihydrofolic acid (DHF)

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • Inhibitor: this compound

  • Control Inhibitor: Methotrexate (MTX)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving the test compound and control

  • Equipment: 96-well UV-transparent microplates, multi-channel pipette, microplate reader capable of measuring absorbance at 340 nm.

Preparation of Solutions
  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.5.

  • DHFR Enzyme Solution: Dilute the DHFR enzyme stock in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • DHF Solution: Prepare a stock solution of DHF in assay buffer containing 2-mercaptoethanol to prevent oxidation. The final concentration in the assay will typically be in the low micromolar range.

  • NADPH Solution: Prepare a fresh stock solution of NADPH in assay buffer. The final concentration in the assay is typically around 100 µM.

  • Inhibitor and Control Solutions: Prepare stock solutions of this compound and Methotrexate in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations for IC50 determination. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid enzyme inhibition.

Assay Procedure
  • Plate Setup:

    • Blank wells: 190 µL of assay buffer.

    • Enzyme control wells (100% activity): 170 µL of assay buffer + 10 µL of DMSO.

    • Inhibitor/Control wells: 170 µL of assay buffer + 10 µL of the respective inhibitor/control dilution.

  • Add Enzyme: Add 10 µL of the diluted DHFR enzyme solution to all wells except the blank wells.

  • Pre-incubation: Mix the plate gently and pre-incubate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of the DHF substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the microplate in the reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

Data Analysis
  • Calculate the rate of reaction (V): Determine the initial velocity (slope) of the linear portion of the absorbance vs. time curve for each well (ΔAbs/min).

  • Calculate Percent Inhibition: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 Where V_control is the rate of the enzyme control and V_inhibitor is the rate in the presence of the inhibitor.

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Mandatory Visualizations

Dihydrofolate Reductase (DHFR) Signaling Pathway

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Synthesis Nucleotide & Amino Acid Synthesis THF->Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF H+ DHFR->NADP Inhibitor 2-(Methylthio)-5,6,7,8- tetrahydroquinazolin-4(3H)-one Inhibitor->DHFR DNAReplication DNA Replication & Cell Division Synthesis->DNAReplication

Caption: The DHFR pathway and the inhibitory action of the compound.

Experimental Workflow for DHFR Inhibition Assay

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis Reagents Prepare Reagents: - DHFR Enzyme - DHF Substrate - NADPH Cofactor - Test Compound - Assay Buffer SerialDilutions Perform Serial Dilutions of Test Compound Reagents->SerialDilutions PlateSetup Plate Setup: - Blanks - Enzyme Controls - Inhibitor Samples SerialDilutions->PlateSetup AddEnzyme Add DHFR Enzyme PlateSetup->AddEnzyme Preincubation Pre-incubate (10 min) AddEnzyme->Preincubation AddSubstrate Initiate Reaction with DHF Preincubation->AddSubstrate KineticRead Kinetic Measurement (Absorbance at 340 nm) AddSubstrate->KineticRead CalcRate Calculate Reaction Rates KineticRead->CalcRate CalcInhibition Calculate % Inhibition CalcRate->CalcInhibition IC50 Determine IC50 Value CalcInhibition->IC50

Caption: Workflow for the DHFR enzyme inhibition assay.

References

Application Notes and Protocols for Determining the Cytotoxicity of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cytotoxic effects of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one on cultured mammalian cells. The primary method described is the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[1][2] Additionally, protocols for the Lactate Dehydrogenase (LDH) cytotoxicity assay and an Annexin V apoptosis assay are provided for a more comprehensive evaluation of the compound's cytotoxic mechanism.

Introduction

Quinazolinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties.[3][4] The target compound, this compound, belongs to this family. Determining the cytotoxic potential of this compound is a critical first step in the drug discovery process. These protocols are designed to provide a reliable and reproducible method for quantifying its impact on cell viability and elucidating the mode of cell death.

Data Presentation

Table 1: Example IC50 Values for Structurally Related Quinazolinone Derivatives
CompoundCell LineIC50 (µM)Assay TypeReference
Quinazolinone Derivative 5aHCT-1164.87 - 205.9MTT[5][6]
Quinazolinone Derivative 10fMCF-714.70 - 98.45MTT[5][6]
Compound 21 (a 2-thioether derivative)HeLa2.81MTT[7]
Compound 22 (a 2-thioether derivative)MDA-MB2312.04MTT[7]
Compound 11gHeLa-MTT[3]

Note: The IC50 values presented are for structurally related compounds and should be considered as a reference. The actual IC50 for this compound must be determined experimentally.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, which serves as an indicator of cell viability.[1][2]

Materials:

  • This compound

  • Mammalian cell line (e.g., MCF-7, HeLa, or another appropriate cancer cell line)[3]

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS and 1% penicillin-streptomycin)[3]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent[8]

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[9]

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[8]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[3]

    • After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-cell control (medium only).

    • Incubate the plate for 48-72 hours at 37°C with 5% CO₂.[8]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for an additional 3-4 hours at 37°C.[1][9]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.[7]

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7][8]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, which is an indicator of plasma membrane disruption.[10][11]

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Treated cells in a 96-well plate (prepared as in the MTT assay)

  • Lysis buffer (usually included in the kit) for maximum LDH release control

  • Microplate reader

Procedure:

  • Prepare Controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with lysis buffer 45 minutes before the assay.[12]

    • Vehicle control: Cells treated with the vehicle (e.g., DMSO).

    • Compound-treated: Cells exposed to various concentrations of this compound.

    • Background control: Culture medium alone.

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.[11]

    • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add the LDH reaction mixture from the kit to each well of the new plate containing the supernatants.

    • Incubate at room temperature for the time specified in the kit's protocol (typically 20-30 minutes), protected from light.[11][12]

  • Absorbance Measurement:

    • Measure the absorbance at the wavelength specified in the kit's instructions (usually 490 nm).[11]

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which generally follows this principle: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Protocol 3: Annexin V Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V.[13][14] Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.[14]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Treated cells

  • Phosphate-buffered saline (PBS)

  • Binding buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound at the desired concentrations for the appropriate time.

    • Harvest the cells (including any floating cells in the supernatant) by trypsinization.

    • Wash the cells twice with cold PBS.[7]

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[7]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[7]

    • Gently mix and incubate for 15 minutes at room temperature in the dark.[7][14]

    • Add 400 µL of 1X Annexin V binding buffer to each tube.[7]

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.[7]

    • Differentiate cell populations:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, HeLa) cell_seeding 2. Cell Seeding (1x10^4 cells/well in 96-well plate) cell_culture->cell_seeding treatment 4. Treat Cells (Incubate 48-72h) cell_seeding->treatment compound_prep 3. Prepare Serial Dilutions of This compound compound_prep->treatment mtt_assay 5a. MTT Assay (Cell Viability) treatment->mtt_assay ldh_assay 5b. LDH Assay (Membrane Integrity) treatment->ldh_assay apoptosis_assay 5c. Annexin V Assay (Apoptosis Detection) treatment->apoptosis_assay data_acquisition 6. Data Acquisition (Microplate Reader / Flow Cytometer) mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition data_analysis 7. Data Analysis (% Viability, % Cytotoxicity, % Apoptosis) data_acquisition->data_analysis ic50 8. Determine IC50 Value data_analysis->ic50

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis Pathway compound 2-(Methylthio)-5,6,7,8- tetrahydroquinazolin-4(3H)-one egfr EGFR compound->egfr Inhibition pi3k PI3K compound->pi3k Inhibition caspases Caspase Activation compound->caspases Induction egfr->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis caspases->apoptosis

Caption: Putative signaling pathways affected by quinazolinone derivatives leading to cytotoxicity.

References

Unveiling Molecular Interactions: Docking Studies of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one with Dihydrofolate Reductase (DHFR)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol and application notes for conducting molecular docking studies of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one with human Dihydrofolate Reductase (DHFR), a key enzyme in folate metabolism and a validated target for anticancer and antimicrobial therapies.[1][2][3] This guide outlines the necessary steps for protein and ligand preparation, the execution of the docking simulation, and the analysis of the resulting data. While no specific experimental data for the binding of this particular compound to DHFR is publicly available, this document presents a representative in silico analysis to illustrate the expected interactions and binding affinity, providing a framework for future research.

Introduction

Dihydrofolate Reductase (DHFR) is a crucial enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor in the synthesis of purines, thymidylate, and several amino acids.[2][3] Its inhibition disrupts DNA synthesis and cell proliferation, making it an attractive target for therapeutic intervention, particularly in oncology.[2] Quinazoline derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including the inhibition of key enzymes in signaling pathways. The structural scaffold of this compound suggests its potential as a DHFR inhibitor.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand with its target protein, thereby guiding the design and optimization of novel drug candidates.

Experimental Protocols

This section details the step-by-step methodology for a typical molecular docking study.

Software and Resources
  • Molecular Graphics and Modeling Software: UCSF Chimera or ChimeraX, BIOVIA Discovery Studio Visualizer.

  • Docking Software: AutoDock Vina.[4]

  • Protein Data Bank (PDB): for obtaining the crystal structure of human DHFR.

  • Ligand Structure: A 3D structure of this compound can be generated using chemical drawing software like ChemDraw or obtained from chemical databases.

Protein Preparation
  • Retrieve Protein Structure: Download the crystal structure of human DHFR from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1KMS.[1]

  • Clean the Protein: Remove all non-essential molecules from the PDB file, including water molecules, co-factors (like NADPH), and any co-crystallized ligands.[5][6][7] This can be done using UCSF Chimera or Discovery Studio Visualizer.

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.[7][8]

  • Assign Charges: Assign partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used.

  • Save the Prepared Protein: Save the prepared protein structure in the PDBQT file format, which is required for AutoDock Vina.[4]

Ligand Preparation
  • Obtain Ligand Structure: Draw the 2D structure of this compound and convert it to a 3D structure.

  • Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a stable conformation. This can be done using software like Avogadro or the PRODRG server.

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand to allow for conformational flexibility during docking.[8]

  • Assign Charges: Assign Gasteiger charges to the ligand atoms.

  • Save the Prepared Ligand: Save the prepared ligand in the PDBQT file format.

Molecular Docking
  • Define the Grid Box: Define a grid box that encompasses the active site of DHFR. The dimensions and center of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.[4] The active site can be identified based on the position of the co-crystallized ligand in the original PDB file.

  • Run AutoDock Vina: Execute the docking simulation using the prepared protein and ligand files and the defined grid box parameters. The command will typically look like this: vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x --center_y --center_z --size_x --size_y --size_z --out results.pdbqt --log log.txt

  • Analyze Results: The output file (results.pdbqt) will contain the predicted binding poses of the ligand ranked by their binding affinity scores (in kcal/mol). The log file (log.txt) will contain the binding affinity values for each pose.

Data Presentation

The following tables summarize hypothetical quantitative data from a representative molecular docking study of this compound with human DHFR.

Table 1: Predicted Binding Affinities

LigandBinding Affinity (kcal/mol)
This compound-8.5
Methotrexate (Reference Inhibitor)-9.2

Table 2: Key Intermolecular Interactions

LigandInteracting Residues of DHFRInteraction Type
This compoundIle7, Val115Hydrophobic
Glu30Hydrogen Bond (Acceptor)
Phe31Pi-Alkyl
Ser59Hydrogen Bond (Donor)
Methotrexate (Reference Inhibitor)Ile7, Leu22, Phe31, Phe34, Val115Hydrophobic
Glu30, Arg70Ionic Interaction
Thr113Hydrogen Bond

Visualizations

DHFR Signaling Pathway

The following diagram illustrates the central role of DHFR in the folate metabolism pathway, which is essential for the synthesis of nucleotides required for DNA replication and repair.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT SHMT THF->SHMT Serine Serine Serine->SHMT Glycine Glycine Methylene_THF->THF Purine Synthesis Purine Purine Synthesis Methylene_THF->Purine TS Thymidylate Synthase Methylene_THF->TS dUMP dUMP dUMP->TS dTMP dTMP DNA DNA Synthesis dTMP->DNA DHFR->THF NADP NADP+ DHFR->NADP TS->DHF TS->dTMP SHMT->Glycine SHMT->Methylene_THF NADPH NADPH NADPH->DHFR Inhibitor 2-(Methylthio)-5,6,7,8- tetrahydroquinazolin-4(3H)-one Inhibitor->DHFR

Caption: DHFR's role in the folate metabolism pathway.

Experimental Workflow

The logical flow of a molecular docking study is depicted in the diagram below, from initial preparation to final analysis.

Docking_Workflow Start Start Protein_Prep Protein Preparation (PDB ID: 1KMS) Start->Protein_Prep Ligand_Prep Ligand Preparation (2-(Methylthio)-5,6,7,8- tetrahydroquinazolin-4(3H)-one) Start->Ligand_Prep Docking Molecular Docking (AutoDock Vina) Protein_Prep->Docking Ligand_Prep->Docking Analysis Analysis of Results Docking->Analysis Binding_Affinity Binding Affinity (kcal/mol) Analysis->Binding_Affinity Interactions Interaction Analysis (Hydrogen Bonds, Hydrophobic, etc.) Analysis->Interactions Visualization Visualization of Poses Analysis->Visualization End End Analysis->End

References

Application of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one in Antifungal Screening

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The quinazolinone scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal properties.[1][2][3] Compounds featuring the 5,6,7,8-tetrahydroquinazolin-4(3H)-one core, such as 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one, are of significant interest for the development of novel antifungal agents. Research on related quinazolinone derivatives suggests that their mechanism of action may involve the inhibition of crucial fungal metabolic pathways.

A key target for many antifungal drugs is the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[4][5] Specifically, the enzyme lanosterol 14α-demethylase (CYP51), a key player in this pathway, is a common target.[6][7] Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth.[4][8] Given that other 5,6,7,8-tetrahydroquinazoline derivatives have been found to target CYP51, it is plausible that this compound may exert its antifungal effects through a similar mechanism.[6][7]

The following protocols provide standardized methods for the preliminary in vitro screening of this compound to determine its antifungal activity against various pathogenic fungi.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is designed to determine the lowest concentration of the test compound that inhibits the visible growth of a fungus.[9][10][11]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal strains (e.g., Candida albicans, Aspergillus niger, Cryptococcus neoformans)

  • Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)

  • Sterile saline (0.85%) or water

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

    • Prepare a working stock solution by diluting the stock in RPMI-1640 medium to a concentration twice the highest desired final test concentration.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strains on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Assay Plate Setup:

    • In a 96-well plate, perform serial twofold dilutions of the test compound working stock solution in RPMI-1640 medium to obtain a range of concentrations.

    • Add 100 µL of each concentration to the respective wells.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a positive control (a known antifungal agent), a negative control (DMSO in medium), and a growth control (fungal inoculum in medium only).

  • Incubation and Reading:

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Agar Well Diffusion Assay

This method provides a qualitative assessment of antifungal activity and is based on the diffusion of the test compound through an agar medium inoculated with the target fungus.[12][13]

Materials:

  • This compound

  • DMSO

  • Mueller-Hinton Agar (supplemented with 2% glucose for yeasts) or Sabouraud Dextrose Agar

  • Sterile Petri dishes

  • Fungal strains

  • Positive control antifungal agent

  • Sterile cork borer (6-8 mm diameter)

  • Sterile cotton swabs

Procedure:

  • Preparation of Agar Plates:

    • Prepare the agar medium according to the manufacturer's instructions and pour it into sterile Petri dishes to a uniform thickness.

    • Allow the agar to solidify completely.

  • Inoculation:

    • Prepare a fungal inoculum as described in the broth microdilution protocol (adjusted to 0.5 McFarland standard).

    • Using a sterile cotton swab, evenly streak the entire surface of the agar plates with the fungal suspension to create a lawn.

  • Well Preparation and Compound Application:

    • Using a sterile cork borer, create wells in the inoculated agar plates.

    • Prepare different concentrations of the test compound in DMSO.

    • Add a fixed volume (e.g., 100 µL) of each concentration of the test compound into separate wells.

    • Add the positive control and DMSO (negative control) to other wells.

  • Incubation and Measurement:

    • Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compound.

    • Incubate the plates at 35°C for 24-48 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited) in millimeters.

Data Presentation

The results of the antifungal screening can be summarized in the following tables:

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Fungal StrainTest Compound MIC (µg/mL)Positive Control MIC (µg/mL)
Candida albicans
Aspergillus niger
Cryptococcus neoformans
Other

Table 2: Zone of Inhibition of this compound

Fungal StrainCompound Conc. (µg/mL)Zone of Inhibition (mm)Positive Control Zone (mm)
Candida albicans
Aspergillus niger
Cryptococcus neoformans
Other

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare Test Compound Stock Solution mic_assay Broth Microdilution (MIC Determination) compound_prep->mic_assay diffusion_assay Agar Well Diffusion (Zone of Inhibition) compound_prep->diffusion_assay inoculum_prep Prepare Fungal Inoculum inoculum_prep->mic_assay inoculum_prep->diffusion_assay read_mic Read MIC Values mic_assay->read_mic measure_zones Measure Inhibition Zones diffusion_assay->measure_zones data_table Tabulate Results read_mic->data_table measure_zones->data_table

Caption: Experimental workflow for antifungal screening.

ergosterol_pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate ... squalene Squalene mevalonate->squalene ... lanosterol Lanosterol squalene->lanosterol cyp51 CYP51 (Lanosterol 14α-demethylase) lanosterol->cyp51 intermediate 14-demethyl lanosterol ergosterol Ergosterol intermediate->ergosterol Multiple Steps cyp51->intermediate inhibition Inhibition by Quinazolinone Derivative inhibition->cyp51

Caption: Proposed mechanism of action via the ergosterol biosynthesis pathway.

References

In Vivo Experimental Design: Application Notes and Protocols for 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a molecule belonging to the quinazolinone class of compounds. While specific in vivo experimental data for this particular compound is not extensively documented in publicly available literature, its structural similarity to other researched quinazolinone derivatives suggests potential biological activities. This document provides a generalized framework for in vivo experimental design based on the known activities of similar compounds, particularly focusing on their roles as MTH1 inhibitors and in other therapeutic areas. Researchers should adapt these protocols based on their specific hypotheses and preliminary in vitro findings for this compound.

Potential Therapeutic Applications and Signaling Pathways

Quinazolinone derivatives have been investigated for a variety of therapeutic applications, including oncology and neurology. A significant area of research for structurally related compounds is the inhibition of the MTH1 enzyme.

MTH1 Inhibition Signaling Pathway:

Cancer cells often exhibit dysfunctional redox regulation, leading to an increase in reactive oxygen species (ROS) which can damage both DNA and the free deoxyribonucleotide triphosphate (dNTP) pool.[1] The MTH1 (MutT homolog 1) enzyme plays a crucial role in sanitizing the oxidized dNTP pool, preventing the incorporation of damaged bases into DNA during replication.[1] By inhibiting MTH1, the incorporation of oxidized dNTPs into the DNA of cancer cells is increased, leading to DNA damage and subsequent cell death.[1] This makes MTH1 a compelling target for cancer therapy, as normal cells are less reliant on this pathway.[2]

MTH1_Inhibition_Pathway

In Vivo Experimental Design and Protocols

The following protocols are generalized and should be optimized for the specific research question and animal model.

Xenograft Tumor Model for Anticancer Activity

This model is crucial for evaluating the efficacy of a potential anticancer agent in a living organism.

Experimental Workflow:

Xenograft_Workflow A Cell Culture: Cancer cell line of interest B Tumor Implantation: Subcutaneous injection of cells into immunocompromised mice A->B C Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³) B->C D Randomization & Grouping: - Vehicle Control - Test Compound (various doses) - Positive Control (e.g., known MTH1 inhibitor) C->D E Treatment Administration: (e.g., i.p., p.o.) Daily or as determined by PK studies D->E F Monitoring: - Tumor Volume Measurement - Body Weight - Clinical Observations E->F G Endpoint: - Tumor Excision and Analysis (e.g., IHC, Western Blot) - Survival Analysis F->G

Detailed Protocol:

  • Cell Culture and Animal Model:

    • Culture a relevant cancer cell line (e.g., SW480, U2OS) under standard conditions.

    • Utilize immunocompromised mice (e.g., NOD/SCID or athymic nude mice), typically 6-8 weeks old.

  • Tumor Cell Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1x10^7 cells/mL.

    • Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Compound Preparation and Administration:

    • Prepare the test compound, this compound, in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The formulation should be optimized based on the compound's solubility and stability.

    • Administer the compound via the desired route (e.g., intraperitoneal injection, oral gavage) at predetermined doses. Include a vehicle control group and a positive control group (e.g., a known MTH1 inhibitor like TH588 or (S)-crizotinib).

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight every 2-3 days.

    • Observe the animals daily for any signs of toxicity (e.g., changes in behavior, weight loss, ruffled fur).

  • Endpoint and Analysis:

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for DNA damage markers like γH2AX, or Western blot for MTH1 expression).

Pharmacokinetic (PK) Study

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Experimental Protocol:

  • Animal Model: Use healthy mice or rats (e.g., C57BL/6 or Sprague-Dawley).

  • Compound Administration: Administer a single dose of this compound via intravenous (for bioavailability) and the intended therapeutic route (e.g., oral).

  • Sample Collection: Collect blood samples at various time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

  • Sample Analysis: Process the blood to plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Anticonvulsant Activity Evaluation

Some quinazolinone derivatives have shown anticonvulsant properties.[3] The pentylenetetrazole (PTZ)-induced seizure model is a common screening method.[3]

Experimental Protocol:

  • Animal Model: Use mice (e.g., Swiss albino).

  • Compound Administration: Administer this compound intraperitoneally at different doses.[3] Include a vehicle control and a positive control (e.g., diazepam or phenobarbital).[3]

  • Seizure Induction: After a predetermined time (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 80 mg/kg, s.c.).

  • Observation: Observe the mice for the onset of clonic and tonic seizures for a specified period (e.g., 30 minutes).

  • Data Analysis: Record the latency to seizures and the percentage of animals protected from seizures in each group.

Data Presentation

All quantitative data should be summarized in tables for clear comparison.

Table 1: Example of Tumor Growth Inhibition Data

Treatment GroupDose (mg/kg)Mean Tumor Volume at Endpoint (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 1200
Compound X25950 ± 9036.7
Compound X50600 ± 7560.0
Positive Control50550 ± 6863.3

Table 2: Example of Pharmacokinetic Parameters

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)1200450
Tmax (h)0.081.5
AUC (0-t) (ng*h/mL)18002500
Half-life (h)2.53.1
Bioavailability (%)-70

Table 3: Example of Anticonvulsant Activity Data

Treatment GroupDose (mg/kg)Onset of Clonic Seizures (min) ± SEMProtection from Tonic Seizures (%)
Vehicle Control-2.5 ± 0.30
Compound X254.1 ± 0.520
Compound X508.2 ± 0.960
Diazepam515.6 ± 1.2100

Conclusion

The provided application notes and protocols offer a foundational approach for the in vivo investigation of this compound. The experimental design should be guided by in vitro data and the specific scientific questions being addressed. Careful consideration of the animal model, dosing regimen, and endpoints is critical for obtaining robust and meaningful results.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Synthesis of Intermediate: 2-Mercapto-5,6,7,8-tetrahydroquinazolin-4(3H)-one (IM-1)

Q1: I am getting a very low yield or no desired 2-mercapto-5,6,7,8-tetrahydroquinazolin-4(3H)-one (IM-1). What are the possible causes and how can I troubleshoot this?

A1: Low or no yield in the cyclocondensation reaction to form the tetrahydroquinazolinone core is a common issue. Several factors can contribute to this problem. A systematic evaluation of your experimental setup is key to identifying the root cause.

Possible Causes & Solutions:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and the choice of catalyst and solvent are critical.

    • Temperature: The Biginelli reaction, a similar multicomponent condensation, often requires heating.[1][2] Consider a temperature screen to find the optimal condition for your specific substrates.

    • Reaction Time: Reaction times can vary. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal duration and to ensure the starting materials are being consumed.

    • Catalyst: While some Biginelli-type reactions can proceed without a catalyst, an acid catalyst is often employed.[2] If you are not using a catalyst, consider adding a catalytic amount of a Brønsted or Lewis acid.

    • Solvent: The choice of solvent can significantly impact the yield. Ethanol is a common solvent for Biginelli reactions.[1]

  • Poor Quality of Starting Materials: The purity of your starting materials, such as 2-ethoxycarbonylcyclohexanone and thiourea, is crucial.

    • Action: Ensure your starting materials are pure and dry. Impurities can lead to unwanted side reactions and lower the overall yield.

  • Inefficient Work-up and Purification: Product loss during extraction and purification steps is a common reason for low yields.

    • Action: If the product precipitates from the reaction mixture, ensure complete precipitation by cooling the mixture. When performing an aqueous workup, adjust the pH to ensure the product is in its least soluble form before filtration. For purification by recrystallization, select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[3]

Q2: I am observing the formation of significant side products during the synthesis of the 2-mercapto intermediate (IM-1). How can I minimize them?

A2: The formation of side products can complicate purification and reduce the yield of the desired product. Here are some strategies to address this:

  • Control of Reaction Temperature: Overheating can lead to the decomposition of starting materials or the product and promote undesired side reactions. Maintain a stable and optimized reaction temperature.

  • Stoichiometry of Reactants: Ensure the correct molar ratios of the reactants are used as specified in the protocol. An excess of one reactant may lead to the formation of byproducts.

  • Alternative Starting Materials: If using a β-enaminonitrile, side reactions can occur. The use of a β-keto ester like 2-ethoxycarbonylcyclohexanone might offer a cleaner reaction profile in a Biginelli-type condensation.[4][5]

S-Methylation of 2-Mercapto-5,6,7,8-tetrahydroquinazolin-4(3H)-one (IM-1)

Q3: My S-methylation reaction is giving a low yield of the final product. What could be the issue?

A3: Low yields in the S-methylation step can often be attributed to incomplete reaction or suboptimal reaction conditions.

Possible Causes & Solutions:

  • Incomplete Deprotonation: The thione must be deprotonated to form the more nucleophilic thiolate for the reaction to proceed efficiently.

    • Action: Ensure you are using a suitable base and that it is added in the correct stoichiometric amount. Allow sufficient time for the deprotonation to occur before adding the methylating agent.

  • Reactivity of Methylating Agent: The choice of methylating agent can impact the reaction rate.

    • Action: Methyl iodide is a common and effective methylating agent for sulfur nucleophiles. Ensure it is fresh and not degraded.

  • Reaction Temperature and Time: The reaction may require heating to proceed at a reasonable rate.

    • Action: Monitor the reaction by TLC to determine if it has gone to completion. If starting material remains, consider increasing the reaction temperature or extending the reaction time.

Q4: I am observing the formation of an N-methylated byproduct in my final product. How can I favor S-methylation?

A4: The anion of 2-mercapto-5,6,7,8-tetrahydroquinazolin-4(3H)-one is an ambident nucleophile, meaning it can be alkylated at either the sulfur or a nitrogen atom. The regioselectivity of the alkylation is influenced by the reaction conditions.

Possible Causes & Solutions:

  • Solvent Choice: The polarity and nature of the solvent can influence the site of methylation.

  • Methylating Agent: The "hardness" or "softness" of the methylating agent can affect the regioselectivity according to Hard and Soft Acids and Bases (HSAB) theory. Sulfur is a "soft" nucleophile and will preferentially react with "soft" electrophiles.

    • Action: To favor S-methylation, use a "soft" methylating agent like methyl iodide.

Data Presentation

Table 1: Representative Reaction Conditions for the Synthesis of 2-Thioxo-tetrahydropyrimidinone Derivatives (Biginelli-type Reaction)

ParameterConditionReference(s)
Starting Materials β-Keto ester, Aldehyde, Thiourea[1][2]
Catalyst Acid catalyst (e.g., HCl) or catalyst-free[1][2]
Solvent Ethanol or solvent-free[1][6]
Temperature Reflux or 80°C[1][7]
Reaction Time 2 - 4 hours[7]
Reported Yield 62% (for a related system)[7]

Table 2: General Reaction Conditions for S-Methylation of Heterocyclic Thiols

ParameterConditionReference(s)
Starting Material Heterocyclic thiol[8][9]
Methylating Agent Methyl iodide or Trimethyl phosphate[8][9]
Base Triethylamine, Ca(OH)₂, or K₂CO₃[8][9]
Solvent DMF, Water, or neat[8][9]
Temperature Room temperature to 80°C[8][9]
Reaction Time 1 - 11 hours[9][10]
Reported Yield Good to excellent[8]

Experimental Protocols

Protocol 1: Synthesis of 2-Mercapto-5,6,7,8-tetrahydroquinazolin-4(3H)-one (IM-1)

This protocol is a representative procedure based on the Biginelli condensation reaction.

Materials:

  • 2-Ethoxycarbonylcyclohexanone

  • Thiourea

  • Ethanol

  • Concentrated Hydrochloric Acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-ethoxycarbonylcyclohexanone (1 equivalent) and thiourea (1.2 equivalents) in absolute ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain this temperature with stirring.

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.[7]

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution.

  • If precipitation occurs, cool the mixture further in an ice bath to maximize crystal formation.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure. Add water to the residue to induce precipitation.

  • Collect the crude product by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Protocol 2: Synthesis of this compound

This protocol is adapted from general procedures for the S-methylation of heterocyclic thiols.[9]

Materials:

  • 2-Mercapto-5,6,7,8-tetrahydroquinazolin-4(3H)-one (IM-1)

  • Methyl iodide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-mercapto-5,6,7,8-tetrahydroquinazolin-4(3H)-one (1 equivalent) in anhydrous DMF.

  • Add potassium carbonate (1.5 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture in an ice bath and add methyl iodide (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. The reaction may require gentle heating (e.g., 50-60°C) to go to completion.

  • Once the reaction is complete, pour the mixture into ice water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and dry it under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Mandatory Visualization

Synthesis_Pathway cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: S-Methylation start1 2-Ethoxycarbonylcyclohexanone IM1 2-Mercapto-5,6,7,8-tetrahydroquinazolin-4(3H)-one (IM-1) start1->IM1 Ethanol, H+ (cat.), Reflux start2 Thiourea start2->IM1 Ethanol, H+ (cat.), Reflux IM1_2 IM-1 final_product This compound IM1_2->final_product K2CO3, DMF reagent Methyl Iodide reagent->final_product K2CO3, DMF

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_optimization Optimization cluster_workup Work-up & Purification start Low Yield or No Product check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_extraction Optimize Extraction pH & Solvent start->check_extraction If reaction appears complete by TLC optimize_catalyst Vary Catalyst/Base check_reagents->optimize_catalyst If impurities are suspected optimize_temp Screen Reaction Temperatures check_conditions->optimize_temp optimize_solvent Test Different Solvents check_conditions->optimize_solvent solution Improved Yield optimize_temp->solution optimize_solvent->solution optimize_catalyst->solution check_purification Review Recrystallization/ Chromatography Method check_extraction->check_purification check_purification->solution

Caption: Troubleshooting workflow for low reaction yield.

Alkylation_Selectivity cluster_products Alkylation Products ambident Ambident Anion of IM-1 Sulfur (soft) Nitrogen (hard) s_product S-Methylated Product (Desired) ambident:S->s_product Favored Pathway (Soft-Soft Interaction) n_product N-Methylated Product (Byproduct) ambident:N->n_product Minor Pathway reagent Methyl Iodide ('Soft' Electrophile) reagent->ambident Reacts with

Caption: Regioselectivity in the methylation of the ambident anion intermediate.

References

Technical Support Center: Optimizing Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of quinazolinone derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My quinazolinone synthesis is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a common challenge in quinazolinone synthesis and can arise from several factors. A systematic evaluation of your experimental setup is key to identifying and resolving the issue.

Possible Causes & Solutions:

  • Purity of Starting Materials: Impurities in reactants such as 2-aminobenzonitriles, 2-aminobenzylamines, or aldehydes can lead to side reactions and a decrease in product formation.[1]

    • Troubleshooting Step: Verify the purity of your starting materials using techniques like NMR, GC-MS, or by checking the melting point.

    • Optimization: If necessary, purify the starting materials. For instance, liquid aldehydes can be distilled under reduced pressure, and solid aldehydes can be recrystallized from a suitable solvent like ethanol or hexanes.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent are critical parameters that significantly influence the reaction outcome.

    • Temperature: Some synthetic routes may require heating to overcome the activation energy barrier.[1] Conversely, excessively high temperatures can lead to product decomposition.

      • Optimization: Perform small-scale reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) to determine the optimal condition for your specific reaction.[1]

    • Reaction Time: Reaction times can vary considerably, from a few hours to over 24 hours.[2]

      • Optimization: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the optimal reaction duration and to ensure the starting material is being consumed.[2]

    • Solvent: The solvent's polarity and boiling point can affect reactant solubility, reaction rate, and the stability of intermediates.[1] Commonly used solvents include Dimethylformamide (DMF), ethanol, and toluene.[2]

      • Optimization: Screen a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) to find the one that provides the best yield.[1] For example, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF and water have been shown to produce excellent yields, while ethanol and non-polar solvents like toluene are ineffective.[1]

  • Inactive or Poisoned Catalyst: In catalyzed reactions, the activity of the catalyst is crucial.

    • Troubleshooting Step: Use a fresh batch of the catalyst. Ensure the catalyst is not poisoned by impurities present in the starting materials or the solvent.[1]

    • Optimization: Consider increasing the catalyst loading or using a more robust ligand, especially if heteroatoms in the substrate could be coordinating with the metal center and inhibiting its activity.[3]

  • Atmosphere: Certain reactions may be sensitive to air or moisture.

    • Optimization: If you suspect degradation or side reactions due to atmospheric components, consider running the reaction under an inert atmosphere, such as nitrogen or argon.[4]

Issue 2: Formation of Significant Side Products and Purification Challenges

Question: My reaction is generating a lot of side products, which makes purifying the target quinazolinone difficult. What are some common side products and how can I minimize their formation and improve purification?

Answer: The formation of byproducts is a frequent hurdle in quinazolinone synthesis. The nature of these side products is highly dependent on the specific synthetic route and reaction conditions.

Common Side Products and Mitigation Strategies:

  • Unreacted Starting Materials: This is a clear sign of an incomplete reaction.

    • Solution: Increase the reaction time or moderately elevate the temperature. Ensure the stoichiometry of the reactants is correct.

  • Acyclic Intermediates: Incomplete cyclization can lead to the presence of acyclic intermediates, such as N-acylanthranilamide.[5]

    • Solution: Optimize reaction conditions (temperature, catalyst) to favor the final cyclization step.

  • Hydrolysis Products: The presence of water in the reaction mixture can lead to the hydrolysis of either the starting materials or the product.

    • Solution: Use dry solvents and reagents, and consider running the reaction under an inert atmosphere to exclude moisture.

  • Over-alkylation or Over-arylation: If the reaction conditions are too harsh, multiple substitutions can occur on the quinazolinone ring.[5]

    • Solution: Employ milder reaction conditions, such as a lower temperature or a less active catalyst.

Purification Troubleshooting:

  • Product Precipitation/Crystallization Issues:

    • Solution: If you are recrystallizing your product, ensure you are using the appropriate solvent or solvent mixture. Slow cooling of the solution can promote the formation of purer crystals.[1] To select a suitable recrystallization solvent, test the solubility of the crude product in various solvents at both room temperature and their boiling points. An ideal solvent will show high solubility at high temperatures and low solubility at low temperatures.[1]

  • Product Loss on Silica Gel Column: The product might be irreversibly adsorbing to the silica gel.

    • Solution: Try a different stationary phase or a less polar solvent system. You can also try to "pre-treat" the silica gel with a small amount of a polar solvent before loading your sample.

  • Co-elution of Impurities During Column Chromatography: The polarity of the mobile phase may not be optimal for separating the product from closely related impurities.

    • Solution: Optimize the solvent system. A common mobile phase for quinazolinone derivatives is a mixture of hexane and ethyl acetate. You can start with a less polar mixture and gradually increase the polarity.[6]

Frequently Asked Questions (FAQs)

Q1: How does the choice of starting materials affect the yield of quinazolinones?

A1: The structure and purity of the starting materials are critical. For instance, the electronic nature of substituents on the aromatic ring of 2-aminobenzonitrile derivatives can influence the nucleophilicity of the amino group and the reactivity of the nitrile. Aliphatic aldehydes may sometimes result in lower yields compared to aromatic aldehydes due to differences in reactivity and susceptibility to side reactions. It is crucial to use pure starting materials, as impurities can interfere with the reaction, leading to the formation of byproducts and a lower yield of the desired product.[1]

Q2: Can the reaction solvent significantly impact the yield?

A2: Yes, the solvent plays a critical role. It can influence the solubility of reactants, the reaction rate, and the stability of any intermediates.[1] For example, in certain syntheses of quinazoline-2,4(1H,3H)-diones, polar solvents like DMF and water have been demonstrated to provide excellent yields (85-91%), whereas ethanol and non-polar solvents such as toluene and THF are ineffective.[1]

Q3: What are the typical reaction temperatures for quinazolinone synthesis?

A3: Reaction temperatures can vary widely, from room temperature to elevated temperatures (e.g., 90-120°C or even higher), depending on the specific synthetic route, the reactivity of the substrate, and the catalyst used.[2][3] Optimization of the temperature is often necessary to strike a balance between the reaction rate and selectivity, while minimizing the formation of side products.[3]

Q4: What are the recommended purification techniques for quinazolinone derivatives?

A4: The most suitable purification method depends on the scale of the synthesis and the nature of the impurities.[7]

  • Recrystallization: This is often a good first choice for initial purification due to its simplicity and cost-effectiveness, especially if a suitable solvent can be identified.[7]

  • Column Chromatography: This technique is highly effective for separating compounds with different polarities.[7]

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99%) or for separating closely related analogs, preparative HPLC is the preferred method.[7]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of different reaction parameters on the yield of quinazolinone synthesis, based on data from various studies.

Table 1: Effect of Catalyst on Quinazolinone Synthesis

EntryCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
1CuIDBUDMSORoom Temp1285
2Cu(OAc)₂·H₂ODBUDMSORoom Temp1275
3Cu₂ODBUDMSORoom Temp1268
4NoneDBUDMSORoom Temp12<10

Reaction conditions: 2-aminobenzamide (0.10 mmol), sulfonyl azide (0.11 mmol), terminal alkyne (0.11 mmol), catalyst (10 mol%), and base (0.11 mmol) in the solvent (2 mL). Isolated yields are reported.

Table 2: Effect of Solvent on Quinazolinone Synthesis

EntrySolventTemperature (°C)Pressure (MPa CO₂)Time (h)Yield (%)
1Toluene701.06<5
2THF701.06<5
3Ethanol701.0610
4DMF701.0685
5Water701.0691

Reaction conditions for the synthesis of quinazoline-2,4(1H,3H)-dione from 2-aminobenzonitrile and CO₂.[5]

Table 3: Effect of Temperature on Quinazolinone Synthesis

EntryTemperature (°C)Base (equiv.)SolventTime (h)Yield (%)
1100Et₃N (2)DMSO2482 (dihydroquinazolinone)
2120Et₃N (1)DMSO24Moderate to good (quinazolinone)

Copper-catalyzed three-component reaction of 2-azidobenzaldehyde, anthranilamide, and terminal alkynes.[3]

Table 4: Effect of Reaction Time on Quinazolinone Synthesis

EntryReaction Time (h)CatalystSolventTemperature (°C)Yield (%)
12DBU/[Bmim][OAc]None60~55
24DBU/[Bmim][OAc]None60~78
36DBU/[Bmim][OAc]None60~88
48DBU/[Bmim][OAc]None60~92
510DBU/[Bmim][OAc]None60~92

Reaction of 2-aminobenzonitrile with CO₂.[7]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 3-Substituted Quinazolin-4(3H)-ones

This protocol describes a microwave-assisted, one-pot synthesis of 3-substituted quinazolin-4(3H)-ones from anthranilic acid.

Materials:

  • Anthranilic acid

  • Trimethyl orthoformate

  • Appropriate amine

  • Ethanol (EtOH)

  • Crushed ice

Procedure:

  • In a suitable microwave reaction vessel, combine anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired amine (6 mmol) in ethanol (10 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Subject the mixture to microwave irradiation at 120 °C for 30 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Pour the reaction mixture over crushed ice.

  • Collect the resulting precipitate by filtration.

  • The crude product can be further purified by recrystallization.[5]

Protocol 2: Copper-Catalyzed Synthesis of 3-Substituted Quinazolin-4(3H)-ones

This protocol outlines a general procedure for the copper-catalyzed synthesis of 3-substituted quinazolin-4(3H)-ones from ethyl 2-isocyanobenzoate and an amine.

Materials:

  • Ethyl 2-isocyanobenzoate

  • Appropriate amine (aliphatic or aromatic)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Triethylamine (Et₃N)

  • Anisole (solvent)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Microwave reactor

Procedure:

  • To a microwave vial, add ethyl 2-isocyanobenzoate (0.5 mmol), anisole (2.0 mL), triethylamine (1.0 mmol), and copper(II) acetate monohydrate (0.05 mmol).

  • Add the desired amine (1.0 mmol) to the reaction mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture for 20 minutes at 150 °C.

  • After cooling, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the aqueous layer and wash it twice with dichloromethane.

  • Combine the organic fractions, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.[5]

Visualizations

Troubleshooting_Workflow start Start Quinazolinone Synthesis check_yield Low or No Yield? start->check_yield end_success Successful Synthesis: High Yield & Purity end_failure Further Optimization or Redesign Required check_side_products Significant Side Products? check_yield->check_side_products No verify_sm Verify Purity of Starting Materials check_yield->verify_sm Yes check_purity Purification Issues? check_side_products->check_purity No modify_conditions Modify Reaction Conditions (Milder/Harsher) check_side_products->modify_conditions Yes check_purity->end_success No optimize_purification Optimize Purification Method (Recrystallization, Chromatography) check_purity->optimize_purification Yes optimize_temp Optimize Reaction Temperature verify_sm->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time optimize_solvent Screen Solvents optimize_time->optimize_solvent check_catalyst Check Catalyst Activity/Loading optimize_solvent->check_catalyst use_inert_atm Use Inert Atmosphere check_catalyst->use_inert_atm use_inert_atm->check_yield modify_conditions->check_yield optimize_purification->end_failure

Caption: A logical workflow for troubleshooting common issues in quinazolinone synthesis.

References

Identifying and minimizing side reactions in 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one. Our goal is to help you identify and minimize side reactions to achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and effective synthetic route involves a two-step process. The first step is the cyclocondensation of a suitable cyclohexanone derivative (such as ethyl 2-oxocyclohexanecarboxylate) with thiourea to form the precursor, 2-mercapto-5,6,7,8-tetrahydroquinazolin-4(3H)-one. The second step is the selective S-methylation of this precursor using a methylating agent like methyl iodide.

Q2: What are the primary side reactions to be aware of during this synthesis?

A2: The most significant side reaction is the N-methylation of the quinazolinone ring, leading to the formation of the isomeric N-methylated product. Other potential side reactions include the oxidation of the 2-mercapto precursor to a disulfide, and incomplete reaction leading to residual starting materials.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a straightforward method for monitoring the reaction. A suitable eluent system (e.g., ethyl acetate/hexane) can be used to separate the starting material, the desired S-methylated product, and potential byproducts. The spots can be visualized under UV light. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify the masses of the components in the reaction mixture.

Q4: What are the recommended purification methods for the final product?

A4: Recrystallization is a common and effective method for purifying the final product. The choice of solvent is crucial for successful recrystallization; a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature is ideal. Alcohols, such as ethanol, or solvent mixtures are often good choices. If recrystallization is insufficient to remove all impurities, column chromatography on silica gel may be necessary.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Steps & Solutions
Incomplete reaction - Optimize reaction time: Monitor the reaction by TLC to ensure all the starting material is consumed. - Increase temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can promote side reactions. - Check reagent stoichiometry: Ensure the correct molar ratios of the reactants are used. An excess of the methylating agent can sometimes drive the reaction to completion but may also increase the formation of byproducts.
Poor quality of starting materials - Verify purity: Use pure starting materials. The 2-mercapto precursor should be free of impurities from its synthesis. - Fresh methylating agent: Use a fresh bottle of methyl iodide, as it can decompose over time.
Suboptimal base - Choice of base: A mild base like potassium carbonate is often sufficient to deprotonate the thiol for S-methylation. Stronger bases might increase the propensity for N-methylation.
Product loss during workup - Extraction: Ensure the aqueous layer is at an appropriate pH to minimize the solubility of the product before extraction. - Washing: Use minimal amounts of cold solvent to wash the collected product to avoid significant loss.
Issue 2: Presence of Impurities in the Final Product
Impurity Identification Minimization & Removal
N-Methylated Isomer Can often be distinguished from the S-methylated product by TLC (may have a different Rf value) and confirmed by NMR spectroscopy (different chemical shifts for the methyl group and protons on the quinazoline ring).- Reaction conditions: N-methylation is often favored by more polar, aprotic solvents and stronger bases. Using a less polar solvent and a milder base can favor S-methylation. - Purification: Careful recrystallization or column chromatography can be used to separate the isomers.
Unreacted 2-Mercapto Precursor Can be identified by TLC (will have a different Rf value than the product) and by the absence of the methyl group signal in the NMR spectrum.- Drive the reaction to completion: See "Incomplete reaction" under Issue 1. - Purification: The precursor is generally more polar than the S-methylated product and can be separated by column chromatography. It may also have different solubility properties that can be exploited during recrystallization.
Disulfide Byproduct This can form from the oxidation of the 2-mercapto precursor. It will have a significantly different mass, which can be detected by LC-MS.- Inert atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. - Purification: The disulfide is a larger molecule and can be separated by chromatography.

Experimental Protocols

Synthesis of 2-Mercapto-5,6,7,8-tetrahydroquinazolin-4(3H)-one (Precursor)

A mixture of ethyl 2-oxocyclohexanecarboxylate (1 equivalent), thiourea (1.2 equivalents), and a base such as sodium ethoxide (1.5 equivalents) in a suitable solvent like absolute ethanol is refluxed for several hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the product is precipitated by acidification with an acid like acetic acid. The resulting solid is collected by filtration, washed with cold ethanol and water, and dried.

Synthesis of this compound

To a solution of 2-mercapto-5,6,7,8-tetrahydroquinazolin-4(3H)-one (1 equivalent) in a suitable solvent such as ethanol or DMF, a base like potassium carbonate (1.5 equivalents) is added, and the mixture is stirred. Methyl iodide (1.2 equivalents) is then added dropwise, and the reaction is stirred at room temperature or with gentle heating. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified by recrystallization.

Visualizations

Reaction Pathway

reaction_pathway A Ethyl 2-oxocyclohexanecarboxylate + Thiourea B 2-Mercapto-5,6,7,8-tetrahydroquinazolin-4(3H)-one A->B Cyclocondensation C This compound B->C S-Methylation (Desired) D N-Methylated byproduct B->D N-Methylation (Side Reaction) E Disulfide byproduct B->E Oxidation (Side Reaction)

Caption: Synthetic pathway for this compound and potential side reactions.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impure Product check_reaction Analyze Reaction Mixture (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Side Products Present? incomplete->side_products No optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete->optimize_conditions Yes optimize_purification Optimize Purification (Recrystallization, Chromatography) side_products->optimize_purification Yes check_starting_materials Check Purity of Starting Materials side_products->check_starting_materials No pure_product Pure Product, Higher Yield optimize_conditions->pure_product optimize_purification->pure_product check_starting_materials->pure_product

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Factors Influencing S- vs. N-Methylation

factors_methylation cluster_conditions Reaction Conditions cluster_outcomes Alkylation Outcome Base Base Strength SMethyl S-Methylation (Favored) Base->SMethyl Mild NMethyl N-Methylation (Favored) Base->NMethyl Strong Solvent Solvent Polarity Solvent->SMethyl Less Polar Solvent->NMethyl Polar Aprotic Reagent Methylating Agent Reagent->SMethyl Soft (e.g., MeI) Reagent->NMethyl Hard (e.g., (MeO)2SO2)

Caption: Key factors influencing the regioselectivity of the methylation reaction.

Technical Support Center: Synthesis of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one. The information is presented in a practical question-and-answer format to directly address specific challenges that may be encountered during experimentation.

Troubleshooting Guides & FAQs

This section is designed to help you identify and resolve common issues that may arise during the synthesis of this compound.

Synthesis of the Precursor: 2-Thioxo-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Question 1: I am experiencing a very low yield or no product at all in the synthesis of the 2-thioxo precursor. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in the cyclocondensation reaction to form 2-thioxo-5,6,7,8-tetrahydroquinazolin-4(3H)-one are a common challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended:

  • Reagent Quality:

    • Ethyl 2-oxocyclohexanecarboxylate: Ensure the purity of this starting material. Impurities can lead to side reactions and inhibit the desired cyclization. It is advisable to use freshly distilled or a high-purity commercial grade.

    • Thiourea: Use a high-quality, dry thiourea. Moisture can interfere with the reaction.

    • Sodium Ethoxide: The base is critical for the reaction. Use freshly prepared sodium ethoxide or a high-quality commercial solution. Ensure it has not been deactivated by exposure to atmospheric moisture and carbon dioxide.

  • Reaction Conditions:

    • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous ethanol as the solvent. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

    • Temperature and Reaction Time: The reaction typically requires heating (reflux). Ensure the reaction mixture reaches and maintains the appropriate temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient heating or premature termination of the reaction will result in low conversion.

  • Work-up Procedure:

    • Acidification: Proper acidification is crucial for the precipitation of the product. Ensure the pH is adjusted correctly to completely precipitate the 2-thioxo-quinazolinone.

    • Product Solubility: The product has some solubility in water and ethanol. Minimize the amount of solvent used for washing the precipitate to avoid product loss.

Question 2: My final 2-thioxo precursor product is impure. What are the likely contaminants and how can I purify it effectively?

Answer:

Impurities in the 2-thioxo precursor can include unreacted starting materials or side products from competing reactions.

  • Common Impurities:

    • Unreacted ethyl 2-oxocyclohexanecarboxylate or thiourea.

    • Side products from the self-condensation of ethyl 2-oxocyclohexanecarboxylate.

  • Purification Strategies:

    • Recrystallization: This is the most common and effective method for purifying the 2-thioxo precursor. Suitable solvents for recrystallization include ethanol, acetic acid, or a mixture of dimethylformamide (DMF) and water.

    • Washing: Thoroughly washing the crude product with cold ethanol and then water can help remove unreacted starting materials and other soluble impurities.

S-Methylation of 2-Thioxo-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Question 3: My S-methylation reaction is giving a low yield of the desired 2-(methylthio) product and a significant amount of an isomeric byproduct. What is happening and how can I improve the selectivity?

Answer:

A common issue in the methylation of 2-thioxo-quinazolines is the formation of the N-methylated isomer in addition to the desired S-methylated product. This occurs because the intermediate thionate anion is an ambident nucleophile, with reactive sites at both the sulfur and nitrogen atoms. The ratio of S- to N-alkylation is highly dependent on the reaction conditions.

  • Factors Influencing Selectivity:

    • Solvent: The choice of solvent plays a crucial role. Polar aprotic solvents like DMF or DMSO tend to favor N-methylation, while polar protic solvents like ethanol promote S-methylation.

    • Methylating Agent: "Soft" methylating agents, such as methyl iodide, have a higher tendency to react at the "softer" sulfur atom, leading to a higher yield of the S-methylated product. "Harder" methylating agents, like dimethyl sulfate, can increase the proportion of the N-methylated byproduct.

    • Base: The choice of base can also influence the selectivity. Milder bases are often preferred.

    • Temperature: Running the reaction at a controlled, moderate temperature can help minimize the formation of side products.

To increase the yield of the desired 2-(methylthio) product, it is recommended to use methyl iodide as the methylating agent in a polar protic solvent like ethanol.

Question 4: How can I separate the desired S-methylated product from the N-methylated isomer?

Answer:

If a mixture of S- and N-methylated isomers is formed, separation can be challenging due to their similar physical properties.

  • Separation Techniques:

    • Column Chromatography: This is the most effective method for separating the two isomers. Silica gel is a suitable stationary phase, and a solvent system of ethyl acetate and hexane can be used as the eluent. The polarity of the eluent can be adjusted to achieve optimal separation.

    • Fractional Crystallization: In some cases, it may be possible to separate the isomers by fractional crystallization from a suitable solvent, although this is often less efficient than chromatography.

Experimental Protocols

Protocol 1: Synthesis of 2-Thioxo-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate

  • Thiourea

  • Sodium metal

  • Anhydrous Ethanol

  • Concentrated Hydrochloric Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve a piece of sodium metal in anhydrous ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

  • To this solution, add thiourea and stir until it is completely dissolved.

  • Add ethyl 2-oxocyclohexanecarboxylate dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and slowly pour it into a beaker of crushed ice.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 5-6.

  • The crude 2-thioxo-5,6,7,8-tetrahydroquinazolin-4(3H)-one will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the crude product and purify by recrystallization from ethanol or acetic acid.

Protocol 2: Synthesis of this compound

Materials:

  • 2-Thioxo-5,6,7,8-tetrahydroquinazolin-4(3H)-one

  • Methyl iodide

  • Sodium hydroxide

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-Thioxo-5,6,7,8-tetrahydroquinazolin-4(3H)-one in ethanol.

  • Add an aqueous solution of sodium hydroxide to the flask and stir for 30 minutes at room temperature to form the sodium salt.

  • Add methyl iodide dropwise to the reaction mixture.

  • Heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Data Presentation

Table 1: Optimization of S-Methylation of a 2-Thioxo-quinazoline Analogue

EntryBase (equiv.)SolventMethylating Agent (equiv.)Time (h)Temperature (°C)S-Methylated Product Yield (%)N-Methylated Product Yield (%)
1NaH (1.1)DMFMeI (1.1)160-804552
2NaH (1.1)DMFMeI (1.1)860-803859
3K₂CO₃ (1.5)DMFMeI (1.1)8806035
4Et₃N (1.2)DMFMeI (1.1)15081-
5NaOH (1.0)EthanolMeI (1.1)2-3Reflux>90<5

Note: This data is based on a closely related 2-thioxo-quinoline system and serves as a guide for optimizing the methylation of 2-thioxo-5,6,7,8-tetrahydroquinazolin-4(3H)-one.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Thioxo Precursor cluster_step2 Step 2: S-Methylation start Ethyl 2-oxocyclohexanecarboxylate + Thiourea reagents1 Sodium Ethoxide in Ethanol reaction1 Cyclocondensation (Reflux) reagents1->reaction1 workup1 Acidification (HCl) reaction1->workup1 product1 2-Thioxo-5,6,7,8-tetrahydro- quinazolin-4(3H)-one workup1->product1 reagents2 Methyl Iodide + Base (e.g., NaOH) reaction2 S-Methylation (Reflux in Ethanol) product1->reaction2 reagents2->reaction2 workup2 Extraction & Purification reaction2->workup2 final_product 2-(Methylthio)-5,6,7,8-tetrahydro- quinazolin-4(3H)-one workup2->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_precursor Step 1: 2-Thioxo Precursor Synthesis cluster_methylation Step 2: S-Methylation start Low or No Product Yield reagent_quality Check Reagent Purity (Ester, Thiourea, Base) start->reagent_quality reaction_conditions Verify Reaction Conditions (Anhydrous, Temp, Time) start->reaction_conditions workup_procedure Optimize Work-up (pH, Washing) start->workup_procedure side_reaction Investigate N-Methylation (Check Solvent & Reagent) start->side_reaction incomplete_reaction Monitor Reaction Progress (TLC) start->incomplete_reaction product_loss Review Purification (Extraction, Chromatography) start->product_loss

Caption: Troubleshooting flowchart for low yield issues.

Methylation_Selectivity cluster_conditions Reaction Conditions cluster_products Products ambident_anion Ambident Thionate Anion Sulfur (soft) Nitrogen (hard) polar_protic Polar Protic Solvent (e.g., Ethanol) ambident_anion:S->polar_protic polar_aprotic Polar Aprotic Solvent (e.g., DMF) ambident_anion:N->polar_aprotic soft_reagent Soft Methylating Agent (e.g., Methyl Iodide) polar_protic->soft_reagent s_product S-Methylated Product (Desired) soft_reagent->s_product n_product N-Methylated Product (Byproduct) polar_aprotic->n_product

Caption: Factors influencing S- vs. N-methylation selectivity.

Addressing stability issues of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns for this compound are hydrolysis of the quinazolinone ring, oxidation of the methylthio group, and potential photodegradation. Quinazolinone derivatives can be susceptible to degradation in both acidic and alkaline conditions.[1][2] The thioether moiety is prone to oxidation, which can be influenced by the presence of oxidizing agents and exposure to light and air.[3][4]

Q2: What are the ideal solvents for dissolving and storing this compound?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of quinazolinone derivatives.[5][6] For aqueous buffers, it is crucial to assess the compound's solubility and stability at the desired pH. Due to potential poor stability in DMSO over time, it is advisable to prepare fresh solutions or store stock solutions at room temperature for short periods to prevent precipitation that can occur at lower temperatures.[5][7] For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended, but a solubility check upon thawing is essential.

Q3: How does pH affect the stability of this compound?

A3: Quinazolinone compounds generally exhibit the greatest stability in neutral pH conditions. Significant degradation can occur in both acidic (pH < 4) and alkaline (pH > 9) environments.[1] The rate of hydrolysis is pH-dependent. Therefore, it is critical to use buffered solutions and to evaluate the compound's stability in the specific buffer system of your experiment.

Q4: Is this compound sensitive to light?

A4: Yes, quinazolinone derivatives can be photosensitive.[8][9] It is recommended to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[7] Photostability should be assessed as part of forced degradation studies.

Q5: What are the likely degradation products of this compound?

A5: The potential degradation products include the corresponding sulfoxide and sulfone from the oxidation of the methylthio group. Hydrolysis of the quinazolinone ring can lead to the formation of acyclic derivatives. The exact degradation products will depend on the specific stress conditions (e.g., pH, oxidant, light exposure).[10][11]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound precipitates out of solution upon dilution in aqueous buffer. The compound has low aqueous solubility.- Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. - Use a co-solvent such as ethanol or PEG in the aqueous buffer (typically 1-5%). - Perform a solubility test to determine the maximum soluble concentration in your experimental buffer.[5]
Inconsistent results in biological assays. The compound may be degrading in the assay medium over the course of the experiment.- Assess the stability of the compound in the assay medium under the experimental conditions (e.g., temperature, CO2). - Minimize the pre-incubation time of the compound in the medium. - Consider preparing fresh dilutions of the compound immediately before each experiment.
Loss of compound potency over time in stored solutions. The compound is degrading during storage.- Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. - Protect solutions from light. - For DMSO stock solutions that may precipitate at low temperatures, store at room temperature if stability data permits, and always ensure the compound is fully redissolved before use.[5]
Appearance of unknown peaks in analytical chromatography (e.g., HPLC). Degradation of the compound.- Conduct a forced degradation study to identify potential degradation products. - Use HPLC-MS to identify the mass of the unknown peaks and deduce their structures.[10] - Adjust solution preparation and storage conditions to minimize degradation.

Quantitative Data Summary

The following tables summarize the expected stability of this compound based on the general behavior of quinazolinone and thioether-containing compounds. These are generalized and should be confirmed by experimental data for the specific compound.

Table 1: pH Stability in Aqueous Solution

pH RangeExpected StabilityPrimary Degradation Pathway
1-3LowAcid-catalyzed hydrolysis of the quinazolinone ring.
4-8Moderate to HighMinimal degradation expected.
9-12LowBase-catalyzed hydrolysis of the quinazolinone ring.

Table 2: Stability in Common Solvents

SolventStorage TemperatureExpected StabilityNotes
DMSORoom TemperatureModerateMay be unstable over long periods.[7] Recommended for short-term storage of stock solutions.
DMSO-20°C / -80°CHighPotential for precipitation. Ensure complete redissolution upon thawing.
EthanolRoom TemperatureModerateCheck solubility.
Aqueous Buffer (pH 7.4)4°CModerateStability is pH-dependent. Protect from light.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify the potential degradation pathways of this compound, based on ICH guidelines.[12][13]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound at 60°C for 48 hours.

    • Photodegradation: Expose a solution of the compound (in a quartz cuvette) to a calibrated light source (e.g., Xenon lamp) as per ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

    • Characterize major degradation products using HPLC-MS and NMR.[10]

Protocol 2: Solution Stability in Experimental Buffer
  • Preparation: Prepare a solution of the compound in your experimental buffer at the final assay concentration.

  • Incubation: Incubate the solution under the exact conditions of your experiment (e.g., 37°C, 5% CO2).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Immediately analyze the aliquots by HPLC to quantify the remaining parent compound.

  • Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation rate and half-life in your experimental medium.

Visualizations

cluster_degradation Potential Degradation Pathways Compound 2-(Methylthio)-5,6,7,8- tetrahydroquinazolin-4(3H)-one Sulfoxide Sulfoxide Derivative Compound->Sulfoxide Oxidation (e.g., H2O2) Hydrolysis_Product Ring-Opened Product Compound->Hydrolysis_Product Hydrolysis (Acid/Base) Sulfone Sulfone Derivative Sulfoxide->Sulfone Further Oxidation

Caption: Potential degradation pathways for the compound.

cluster_workflow Forced Degradation Workflow start Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidant, Light, Heat) start->stress sample Sample at Time Points stress->sample analyze HPLC / HPLC-MS Analysis sample->analyze characterize Characterize Degradants analyze->characterize end Assess Stability Profile characterize->end

Caption: Workflow for a forced degradation study.

cluster_troubleshooting Troubleshooting Logic issue Inconsistent Experimental Results check_solubility Is the compound fully dissolved? issue->check_solubility check_stability Is the compound stable in the assay medium? issue->check_stability solubility_solutions Optimize solvent system (e.g., co-solvents, warming) check_solubility->solubility_solutions No stability_solutions Conduct solution stability study Prepare fresh solutions check_stability->stability_solutions No

Caption: Logic for troubleshooting inconsistent results.

References

Technical Support Center: Refining Purification Methods for 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial purification method for crude this compound?

For initial purification, particularly for removing baseline impurities and unreacted starting materials, recrystallization is often a practical and cost-effective first step.[1] If the crude product is a solid, this method can significantly enhance purity before proceeding to more complex techniques. For compounds that are difficult to crystallize or for purification of non-solid crude products, flash column chromatography is a highly effective alternative for separating components based on polarity.[1]

Q2: How can I identify the likely impurities in my sample?

Common impurities in the synthesis of 2-thio-substituted quinazolinones often include unreacted starting materials (such as the corresponding anthranilic acid derivative) and byproducts from the cyclization reaction.[2] In the case of S-alkylation reactions to produce the methylthio group, a common impurity is the N-alkylated isomer.[3] Analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are essential for identifying these impurities.[1]

Q3: My compound shows persistent impurities after a single purification step. What should I do?

If impurities remain after the initial purification, employing a second, different purification technique is recommended.[1] For instance, if you initially used column chromatography, a subsequent recrystallization can be very effective at removing closely related impurities.[1] For achieving the highest purity levels (>99%), especially for biological assays, preparative High-Performance Liquid Chromatography (preparative HPLC) is the method of choice.[1]

Q4: I'm observing poor solubility of my compound in common laboratory solvents. What are my options?

For compounds with low solubility, a two-solvent recrystallization system can be effective.[4] This involves dissolving the compound in a "good" solvent at an elevated temperature and then adding a "poor" solvent dropwise until the solution becomes cloudy, inducing crystallization upon cooling.[4] For column chromatography, if the compound is poorly soluble in the eluent, it can be loaded onto the column by adsorbing it onto a small amount of silica gel first.[5]

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
Compound does not dissolve in the hot solvent. - The chosen solvent is unsuitable.- Insufficient solvent volume.- Test the solubility in a variety of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, or mixtures with water) on a small scale.- Gradually add more solvent until the compound dissolves at the solvent's boiling point.
Compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Presence of impurities that lower the melting point.- Use a lower-boiling point solvent.- Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.- Attempt to purify further by column chromatography before recrystallization.
No crystals form upon cooling. - The solution is not sufficiently saturated.- The cooling process is too rapid.- Boil off some of the solvent to increase the concentration of the compound.- Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.- Add a seed crystal of the pure compound.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Low recovery of the purified compound. - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.- Premature crystallization during a hot filtration step.- Reduce the amount of solvent used to the minimum required for dissolution at boiling.- Cool the filtrate in an ice bath to maximize crystal formation.- Ensure the funnel and filter paper are pre-heated during hot filtration to prevent the compound from crashing out.
Flash Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of the target compound from impurities. - Inappropriate solvent system (eluent).- Column overloading.- Improperly packed column (channeling).- Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the target compound.- Reduce the amount of crude material loaded onto the column.- Ensure the silica gel is packed uniformly without air bubbles. A slurry packing method is often preferred.[1]
The compound is not moving down the column (stuck at the origin). - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For very polar compounds, consider using a solvent system containing a small percentage of methanol or ammonia in dichloromethane.[5]
The compound elutes too quickly (runs with the solvent front). - The eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane or petroleum ether).
Streaking or tailing of bands on the column. - The compound is not fully soluble in the eluent.- The compound is interacting too strongly with the silica gel (e.g., acidic or basic compounds).- Load the sample by adsorbing it onto a small amount of silica gel before adding it to the column.[5]- For acidic compounds, consider deactivating the silica gel by flushing the column with a solvent system containing a small amount of triethylamine (1-3%).[6]
Preparative HPLC
Problem Possible Cause(s) Suggested Solution(s)
Poor resolution between the target peak and impurities. - The mobile phase composition is not optimal.- The column is not suitable for the separation.- Optimize the gradient and mobile phase modifiers (e.g., formic acid, trifluoroacetic acid) on an analytical scale first.- Ensure the chosen column (e.g., C18) provides adequate separation for your compound and its impurities.
Asymmetric or broad peaks. - Column overloading.- Inappropriate mobile phase pH.- Column degradation.- Reduce the injection volume or the concentration of the sample.- Adjust the mobile phase pH to ensure the compound is in a single ionic state.- Flush the column with a strong solvent or replace it if necessary.
Low recovery of the purified compound. - The compound is precipitating on the column or in the collection tubes.- Inefficient fraction collection.- Ensure the compound is soluble in the mobile phase at the concentration being injected.- Optimize the fraction collection parameters (e.g., threshold, peak detection) to accurately collect the entire peak of interest.

Data Presentation

Due to the limited availability of specific experimental data for this compound, the following tables provide representative data based on the purification of analogous quinazolinone derivatives. Researchers should use this as a starting point and optimize these conditions for their specific compound.

Table 1: Example Solvent Systems for Flash Column Chromatography of Quinazolinone Analogs

Compound Polarity Stationary Phase Example Eluent System Typical Rf of Target Notes
Moderately PolarSilica Gel (230-400 mesh)Hexane / Ethyl Acetate (e.g., 3:1 to 1:1)0.2 - 0.4A good starting point for many quinazolinone derivatives. Adjust the ratio based on TLC analysis.[1]
More PolarSilica Gel (230-400 mesh)Dichloromethane / Methanol (e.g., 99:1 to 95:5)0.2 - 0.4Effective for compounds that are poorly soluble or do not move in hexane/ethyl acetate systems.[1]
Basic AnalogsSilica Gel (230-400 mesh)Hexane / Ethyl Acetate with 1% Triethylamine0.2 - 0.4The addition of triethylamine can prevent peak tailing for basic compounds.[6]

Table 2: Example Conditions for Preparative HPLC of Quinazolinone Analogs

Parameter Condition Notes
Column C18 reverse-phase preparative columnA common choice for the purification of moderately polar organic molecules.[1]
Mobile Phase A Water + 0.1% Formic Acid or Trifluoroacetic AcidThe acidic modifier helps to improve peak shape by protonating the analytes.[1]
Mobile Phase B Acetonitrile or Methanol + 0.1% Acidic ModifierAcetonitrile often provides better resolution, while methanol is a more economical option for large-scale purifications.[7]
Gradient Typically 10-90% B over 20-30 minutesThe gradient should be optimized on an analytical scale first to ensure good separation.[1]
Detection UV (e.g., 254 nm or compound-specific λmax)The wavelength should be chosen to maximize the signal of the target compound.

Experimental Protocols

Protocol 1: Recrystallization (Two-Solvent System)

This protocol is a general guideline for a two-solvent recrystallization, which is useful when a single suitable solvent cannot be found.[4]

Materials:

  • Crude this compound

  • Solvent 1 (in which the compound is soluble when hot)

  • Solvent 2 (in which the compound is insoluble)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the minimum amount of hot Solvent 1 to completely dissolve the solid.

  • While the solution is still hot, add Solvent 2 dropwise until the solution becomes persistently cloudy.

  • Add a few drops of hot Solvent 1 to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold Solvent 2.

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol provides a general procedure for purifying the target compound using flash column chromatography.[1]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., Hexane/Ethyl Acetate mixture, optimized by TLC)

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • Prepare the eluent and use it to create a slurry of silica gel in a beaker.

  • Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles. Allow the silica to settle.

  • Add a thin layer of sand on top of the silica gel bed.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Carefully load the sample onto the top of the sand layer.

  • Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.

Protocol 3: Preparative HPLC

This protocol outlines the general steps for high-purity purification using preparative HPLC.[1]

Materials:

  • Partially purified this compound

  • HPLC-grade solvents (e.g., water, acetonitrile or methanol)

  • Acidic modifier (e.g., formic acid or trifluoroacetic acid)

  • Preparative HPLC system with a C18 column

  • 0.45 µm filter

Procedure:

  • Develop an analytical HPLC method to achieve good separation of the target compound from its impurities.

  • Scale up the analytical method to the preparative scale by adjusting the flow rate and injection volume according to the dimensions of the preparative column.

  • Dissolve the sample in the mobile phase or a compatible solvent and filter it through a 0.45 µm filter.

  • Inject the sample onto the preparative HPLC system.

  • Collect fractions corresponding to the peak of the target compound as it elutes, guided by the UV detector signal.

  • Analyze the purity of the collected fractions using the analytical HPLC method.

  • Combine the pure fractions and remove the solvent (e.g., by lyophilization or rotary evaporation) to yield the highly purified product.

Mandatory Visualizations

Purification_Workflow Crude Crude Product (this compound) Initial_Purification Initial Purification Crude->Initial_Purification Recrystallization Recrystallization Initial_Purification->Recrystallization If solid Column_Chromatography Flash Column Chromatography Initial_Purification->Column_Chromatography If oil or crystallization fails Purity_Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis High_Purity_Check >95% Pure? Purity_Analysis->High_Purity_Check Final_Product Final Product (>95% Purity) High_Purity_Check->Final_Product Yes Further_Purification Further Purification Needed High_Purity_Check->Further_Purification No Prep_HPLC Preparative HPLC Further_Purification->Prep_HPLC High_Purity_Final High Purity Product (>99%) Prep_HPLC->High_Purity_Final

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Attempt Results in Impure Product Identify_Impurity Identify Impurity Type (TLC, HPLC, MS, NMR) Start->Identify_Impurity Polar_Impurity Polar Impurity (e.g., starting materials) Identify_Impurity->Polar_Impurity Different Polarity NonPolar_Impurity Non-Polar Impurity (e.g., side-products) Identify_Impurity->NonPolar_Impurity Different Polarity Isomeric_Impurity Isomeric Impurity (e.g., N-methylated) Identify_Impurity->Isomeric_Impurity Similar Polarity Column_Chrom Run/Repeat Column Chromatography with Optimized Eluent Polar_Impurity->Column_Chrom NonPolar_Impurity->Column_Chrom Prep_HPLC Use Preparative HPLC with Optimized Gradient Isomeric_Impurity->Prep_HPLC Recrystallize Recrystallize with Optimized Solvent System Purity_Check Check Purity Recrystallize->Purity_Check Column_Chrom->Purity_Check Prep_HPLC->Purity_Check Purity_Check->Recrystallize Minor Impurities Remain Success Pure Product Obtained Purity_Check->Success Purity >99%

Caption: Troubleshooting logic for purifying quinazolinone analogs with persistent impurities.

References

Resolving inconsistencies in biological assay results for 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve potential inconsistencies in biological assay results for 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of variability when testing this compound in our assays?

Variability in assay results can arise from several factors, broadly categorized into issues related to the compound itself, the experimental setup, and the biological system being used. For a compound like this compound, key sources of inconsistency can include compound solubility and stability in assay buffers, lot-to-lot purity variations, and its potential to interfere with certain assay technologies (e.g., autofluorescence).[1][2] Experimental technique, such as inconsistent pipetting, and biological factors, like cell passage number and density, are also common culprits.[3][4]

Q2: We are observing inconsistent IC50 values for this compound in our kinase assay. What could be the cause?

Fluctuations in IC50 values are a common challenge in kinase assays.[2] Several factors can contribute to this:

  • ATP Concentration: If the compound is an ATP-competitive inhibitor, variations in the ATP concentration between experiments will directly impact the IC50 value.[1][5]

  • Enzyme Activity: Differences in the specific activity of the kinase preparation between batches or due to storage conditions can lead to variable results.[2]

  • Compound Stability: Degradation of the compound in the assay buffer over the course of the experiment can result in a rightward shift of the IC50 value.

  • Incubation Time: The duration of the kinase reaction can influence the apparent potency of the inhibitor.[1]

Q3: Could the compound be interfering with our assay readout?

Yes, compound interference is a known issue in many assay formats.[1] For fluorescence-based assays, the compound may be inherently fluorescent or may quench the fluorescent signal.[6] In luminescence-based assays, it could inhibit the reporter enzyme (e.g., luciferase).[6] It is crucial to run control experiments to test for such interference.

Q4: How can we mitigate the "edge effect" in our 96-well plate-based assays?

The "edge effect," where wells on the perimeter of the plate show different results due to increased evaporation and temperature fluctuations, is a frequent source of variability.[1][2] To minimize this, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile water or media to create a humidity barrier.[2]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

High coefficient of variation (%CV) between replicate wells can obscure real experimental effects and make data interpretation unreliable.[2]

Possible Cause Troubleshooting Steps Rationale
Pipetting InaccuracyEnsure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate.[2]Inconsistent volumes of enzyme, substrate, ATP, or the test compound will lead to variable results.[1]
Inadequate MixingGently mix the plate on a plate shaker after adding reagents.Ensures a homogeneous reaction mixture in each well.[1]
Edge EffectsAvoid using the outer wells of the microplate. Fill perimeter wells with sterile water or media.[2][4]The outer wells are more susceptible to evaporation and temperature changes, leading to inconsistencies.[1]
Cell Seeding Non-uniformity (Cell-based assays)Ensure cells are in a single-cell suspension before seeding. Mix the cell suspension between pipetting steps to prevent settling.A non-uniform distribution of cells across the plate will lead to variable results.[3][7]
Issue 2: Weak or No Inhibitory Signal

A weak or absent signal can indicate a problem with one or more components of the assay.[1]

Possible Cause Troubleshooting Steps Rationale
Inactive CompoundVerify the identity and purity of the compound lot using analytical methods (e.g., LC-MS, NMR). Ensure proper storage conditions.The compound may have degraded or may not be the correct chemical entity.
Poor Compound SolubilityVisually inspect for precipitation. Test the compound's solubility in the assay buffer. Use a lower concentration of DMSO or an alternative solvent.If the compound precipitates out of solution, its effective concentration will be lower than intended.[4]
Inactive EnzymeUse a fresh aliquot of the kinase. Verify enzyme activity using a known control inhibitor.The enzyme may have lost activity due to improper storage or multiple freeze-thaw cycles.[2]
Sub-optimal Assay ConditionsTitrate the concentrations of ATP and substrate to be in the linear range of the reaction.[1]If the ATP or substrate concentration is too high, it may be difficult to see inhibition.
Issue 3: High Background Signal in Kinase Assays

A high background signal can mask the true kinase activity, leading to a low signal-to-noise ratio.[1]

Possible Cause Troubleshooting Steps Rationale
Contaminated ReagentsUse fresh, high-purity reagents (ATP, buffers, kinase). Filter-sterilize buffers.[1]Impurities in reagents can be inherently fluorescent or luminescent, or there might be contaminating kinase or ATPase activity.[1]
Compound InterferenceRun a control with all assay components except the enzyme to see if the compound itself is fluorescent or affects the detection reagents.[2]The test compound may interfere with the detection method, leading to a false signal.
Sub-optimal Reagent ConcentrationsTitrate the concentrations of detection reagents to find the optimal balance between signal and background.[1]Excessively high concentrations of some detection reagents can lead to non-specific signal generation.[1]
Incorrect Plate Reader SettingsOptimize the gain setting on your plate reader using control wells. Verify that the correct filters and wavelengths are being used.[2]An excessively high gain can amplify background noise.[2]

Experimental Protocols

General Protocol for an In Vitro Kinase Assay (Luminescence-based)

This protocol provides a general framework. Optimal conditions (e.g., concentrations, incubation times) should be determined for each specific kinase.

  • Compound Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series in DMSO.

  • Kinase Reaction Setup :

    • In a white 96-well plate, add 5 µL of the test compound dilution (or DMSO for control).

    • Add 10 µL of a 2x substrate/kinase mix in kinase buffer.

    • Pre-incubate for 10 minutes at room temperature.[1]

  • Initiate Reaction : Add 5 µL of a 4x ATP solution to initiate the reaction. The final reaction volume will be 20 µL.[1]

  • Incubation : Incubate for the desired time (e.g., 60 minutes) at room temperature.[1]

  • Detection :

    • Add a volume of a commercial kinase-glow reagent equal to the volume of the kinase reaction (20 µL).

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

  • Read Plate : Measure the luminescence on a plate reader.[1]

General Protocol for a Cell-Based Viability Assay

This protocol outlines a general workflow for assessing the effect of the compound on cell viability.

  • Cell Seeding : Seed cells in a clear-bottom 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment :

    • Prepare a serial dilution of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound or vehicle control.

  • Incubation : Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a cell culture incubator.

  • Viability Assessment :

    • Add a viability reagent (e.g., resazurin-based or ATP-based) according to the manufacturer's instructions.

    • Incubate for the recommended time.

  • Read Plate : Measure the absorbance or fluorescence using a microplate reader.

Visualizations

G Troubleshooting Workflow for Inconsistent IC50 Values cluster_reagent Reagent & Compound Checks cluster_assay Assay Condition Checks cluster_technique Technique & Plate Checks start Inconsistent IC50 for This compound check_compound Verify Compound Purity & Stability (LC-MS) start->check_compound Start Here check_atp Standardize ATP Concentration start->check_atp check_pipetting Verify Pipette Calibration & Technique start->check_pipetting check_solubility Confirm Compound Solubility in Assay Buffer check_compound->check_solubility check_enzyme Validate Kinase Activity (Control Inhibitor) check_solubility->check_enzyme end_node Consistent IC50 Achieved check_enzyme->end_node check_incubation Optimize Incubation Time check_atp->check_incubation check_interference Run Compound Interference Controls check_incubation->check_interference check_interference->end_node check_edge_effect Mitigate Edge Effects (Use Inner Wells) check_pipetting->check_edge_effect check_edge_effect->end_node

Caption: Troubleshooting workflow for inconsistent IC50 values.

G General Kinase Inhibition Assay Workflow start Start reagent_prep Prepare Reagents: - Kinase - Substrate - ATP - Compound Dilutions start->reagent_prep plate_add Add Compound & Kinase/Substrate Mix to 96-well Plate reagent_prep->plate_add pre_incubate Pre-incubate plate_add->pre_incubate initiate_reaction Initiate with ATP pre_incubate->initiate_reaction reaction_incubate Incubate at RT initiate_reaction->reaction_incubate add_detection Add Detection Reagent (e.g., Kinase-Glo®) reaction_incubate->add_detection stabilize Stabilize Signal add_detection->stabilize read_plate Read Luminescence stabilize->read_plate end Analyze Data (Calculate % Inhibition & IC50) read_plate->end

Caption: General workflow for a kinase inhibition assay.

References

Technical Support Center: Enhancing the Selectivity of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the selectivity of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one for its intended biological target.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows activity, but I am unsure of its primary target. How can I identify it?

A1: Target identification for a novel active compound is a critical first step. A common approach is to perform a broad kinase screen, as the quinazoline scaffold is a well-known hinge-binding motif for many kinases.

  • Initial Broad Screening: Screen the compound against a large panel of kinases (e.g., a 400+ kinase panel) at a fixed concentration (e.g., 1 or 10 µM). This will provide a preliminary "hit list" of potential targets.

  • Dose-Response Analysis: For the initial hits, perform dose-response experiments to determine the IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) for each potential target. This will help to differentiate high-affinity targets from weaker interactors.

  • Cellular Target Engagement Assays: Once you have a high-confidence primary target from biochemical assays, it is crucial to confirm target engagement in a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays can be employed.

Q2: My compound inhibits multiple kinases with similar potency. What are the initial strategies to improve its selectivity?

A2: A lack of selectivity is a common challenge with kinase inhibitors due to the highly conserved nature of the ATP-binding pocket. Here are some initial strategies to consider:

  • Analyze the Kinome Profiling Data: Carefully examine the kinases that are being inhibited. Are they closely related in the kinome tree? Understanding the family of kinases being targeted can provide initial clues for medicinal chemistry efforts.

  • Structure-Activity Relationship (SAR) Studies: The quinazoline scaffold is a versatile starting point for chemical modifications.[1][2] SAR studies, where systematic modifications are made to the molecule, can help to identify key chemical features that contribute to potency and selectivity.[2][3]

  • Exploit Non-Conserved Regions: While the ATP-binding site is conserved, regions immediately surrounding it can have more sequence and structural diversity. Designing modifications that interact with these less-conserved areas can significantly improve selectivity.[4]

  • Consider Allosteric Inhibition: Targeting allosteric sites, which are often less conserved than the active site, can be an effective strategy for achieving high selectivity.[5]

Q3: What are some key medicinal chemistry strategies to enhance the selectivity of a quinazoline-based inhibitor?

A3: Several medicinal chemistry approaches can be employed to improve the selectivity of your compound:

  • Targeting the Gatekeeper Residue: The "gatekeeper" residue is a key position within the ATP binding site that controls access to a hydrophobic back pocket.[6] Kinases with small gatekeeper residues (like glycine or alanine) can accommodate bulky substituents on the inhibitor, while kinases with large gatekeepers (like phenylalanine or methionine) cannot.[6] Synthesizing derivatives with bulky groups that can access this back pocket in your target kinase but clash with the gatekeeper of off-target kinases is a powerful strategy.[6]

  • Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, you can design an inhibitor with a reactive group (e.g., an acrylamide) that forms a covalent bond with this cysteine. This can lead to highly selective and potent inhibition.[6]

  • Substrate-Based Inhibition: Instead of targeting the highly conserved ATP-binding site, designing inhibitors that mimic the protein substrate can offer a path to greater selectivity.[7]

  • Atropisomerism: Introducing rotational restrictions in your molecule can create stable atropisomers (right- and left-handed versions). These different spatial arrangements can exhibit distinct selectivity profiles against various kinases.[8]

Troubleshooting Guides

Problem 1: My lead compound has good potency against the primary target but also significant off-target activity against a closely related kinase.

Troubleshooting Step Rationale Recommended Action
1. Structural Overlay Visualize the binding pockets of the target and off-target kinases.Obtain or model the crystal structures of both kinases. Overlay the structures to identify differences in the amino acid residues lining the ATP-binding pocket.
2. Exploit Gatekeeper Differences The size of the gatekeeper residue is a major determinant of inhibitor selectivity.[6]If the gatekeeper residues differ, synthesize derivatives with substituents designed to sterically clash with the larger gatekeeper of the off-target kinase.
3. Target Allosteric Sites Allosteric sites are generally less conserved than the ATP-binding site.[5]Investigate if there are known allosteric pockets in your target kinase that are absent or different in the off-target kinase. Design modifications to your compound to target these sites.
4. Kinome-wide Selectivity Profiling Ensure that modifications made to improve selectivity against one off-target do not introduce new off-target activities.Profile any promising new derivatives against a broad kinase panel.

Problem 2: I have improved the biochemical selectivity, but the compound still shows off-target effects in cellular assays.

Troubleshooting Step Rationale Recommended Action
1. Assess Cell Permeability and Efflux Differences in how the compound accumulates in cells can affect its apparent selectivity.Perform cell permeability assays (e.g., PAMPA) and assess if the compound is a substrate for efflux pumps (e.g., P-glycoprotein).
2. Cellular Target Engagement Confirm that the compound is engaging the intended target and the off-target in the cellular environment.Use techniques like CETSA or NanoBRET™ to quantify target engagement for both the primary and off-target kinases in cells.
3. Phenotypic Screening The observed cellular phenotype may be due to inhibition of a downstream effector or an entirely different pathway.Profile the compound in a panel of cell lines with known genetic backgrounds or use a high-content imaging platform to assess a range of cellular phenotypes.
4. Identify Downstream Pathway Effects Determine if the off-target effects are due to inhibition of a kinase in the same or a parallel signaling pathway.Use techniques like Western blotting or phospho-proteomics to analyze the phosphorylation status of key downstream substrates of both the intended target and major off-targets.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for this compound and a More Selective Analog.

KinaseThis compound (IC50, nM)Analog 1B (IC50, nM)
Target Kinase A 50 45
Off-Target Kinase B75>10,000
Off-Target Kinase C250>10,000
Off-Target Kinase D1,2005,000

This data is for illustrative purposes only.

Experimental Protocols

Protocol 1: Kinase Glo® Luminescent Kinase Assay for IC50 Determination

This protocol describes a general method for determining the potency of an inhibitor against a purified kinase.

  • Prepare Reagents:

    • Kinase buffer (specific to the kinase of interest).

    • Purified kinase enzyme.

    • Substrate (peptide or protein specific to the kinase).

    • ATP (at the Km concentration for the specific kinase).

    • Test compound serially diluted in DMSO.

    • Kinase-Glo® Luminescent Kinase Assay Kit.

  • Assay Procedure:

    • Add 5 µL of kinase buffer to all wells of a 384-well plate.

    • Add 1 µL of the serially diluted test compound to the appropriate wells.

    • Add 2 µL of the kinase/substrate mixture to each well to initiate the reaction.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature to allow the signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • The amount of ATP remaining is inversely correlated with kinase activity.

    • Plot the luminescent signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

experimental_workflow cluster_0 Initial Screening and Hit Validation cluster_1 Selectivity Enhancement cluster_2 Cellular Characterization Initial Hit 2-(Methylthio)-5,6,7,8- tetrahydroquinazolin-4(3H)-one Kinase Panel Broad Kinase Panel Screen (>400 kinases) Initial Hit->Kinase Panel Dose Response Dose-Response Assay (IC50 Determination) Kinase Panel->Dose Response SAR Structure-Activity Relationship (SAR) Studies Dose Response->SAR Proceed with potent hits Synthesis Synthesize Analogs SAR->Synthesis Profiling Selectivity Profiling of Analogs Synthesis->Profiling Profiling->SAR Iterative Optimization Target Engagement Cellular Target Engagement (e.g., CETSA) Profiling->Target Engagement Select most selective analogs Cellular Assays Cell-Based Potency and Off-Target Assays Target Engagement->Cellular Assays Lead Compound Optimized Lead Compound Cellular Assays->Lead Compound

Caption: Workflow for identifying and enhancing the selectivity of a novel kinase inhibitor.

signaling_pathway Receptor Receptor Target_Kinase_A Target Kinase A Receptor->Target_Kinase_A Off_Target_Kinase_B Off-Target Kinase B Receptor->Off_Target_Kinase_B Substrate_1 Downstream Substrate 1 Target_Kinase_A->Substrate_1 Substrate_2 Downstream Substrate 2 Off_Target_Kinase_B->Substrate_2 Cellular_Response_1 Desired Cellular Response Substrate_1->Cellular_Response_1 Cellular_Response_2 Undesired Side Effect Substrate_2->Cellular_Response_2 Inhibitor 2-(Methylthio)-5,6,7,8- tetrahydroquinazolin-4(3H)-one Inhibitor->Target_Kinase_A Inhibits Inhibitor->Off_Target_Kinase_B Inhibits (Off-Target)

Caption: Hypothetical signaling pathway illustrating on-target and off-target inhibition.

References

Validation & Comparative

The Potential of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one and its Analogs in Combating Antifungal Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the face of escalating resistance to conventional antifungal therapies, the scientific community is in urgent pursuit of novel chemical entities capable of combating resilient fungal pathogens. This guide provides a comparative analysis of the antifungal potential of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one and structurally related quinazolinone derivatives against clinically relevant resistant fungal strains. While specific experimental data for this compound against resistant strains is not yet available in published literature, this guide draws upon data from closely related analogs to project its potential efficacy and provides a framework for its future evaluation.

Comparative Antifungal Activity

The primary challenge in treating invasive fungal infections is the rise of resistance to frontline drugs such as fluconazole and echinocandins. Strains of Candida auris, in particular, have demonstrated multi-drug resistance, posing a significant global health threat. The data presented below summarizes the in vitro activity of various quinazolinone derivatives against resistant Candida species, offering a benchmark against which this compound can be assessed.

Compound ClassFungal StrainMIC Range (µg/mL)Biofilm Inhibition (%)Reference CompoundReference MIC Range (µg/mL)
Quinazolinone Derivatives Candida albicans (Fluconazole-resistant)32 - >64Not ReportedFluconazole≥ 8
Candida auris0.12 - 25630 - 89Fluconazole32 - >256
Amphotericin B0.25 - 4
Micafungin0.015 - 8
Triazolo[1,5-a]quinazolinone Candida albicans7.5Not ReportedFluconazoleNot specified
Thiadiazole-quinazolinone Hybrids Pseudomonas aeruginosaNot specified26.0 - 30.0Not applicableNot applicable
Triazole-bridged Quinoline Derivatives Candida auris0.1281.98 - 89.57Not specifiedNot specified

Note: Data for quinazolinone derivatives is aggregated from multiple studies on various analogs. Specific values for this compound are yet to be determined.

Experimental Protocols for Antifungal Activity Assessment

To ensure standardized and reproducible evaluation of novel antifungal candidates like this compound, the following detailed experimental protocols are recommended.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium buffered with MOPS

  • Fungal inoculum (adjusted to 0.5-2.5 x 10³ CFU/mL)

  • Test compound (this compound)

  • Standard antifungal agents (e.g., Fluconazole, Amphotericin B)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare serial two-fold dilutions of the test compound and standard antifungals in the 96-well plates.

  • Add the standardized fungal inoculum to each well.

  • Include a growth control (inoculum without any antifungal agent) and a sterility control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

XTT Assay for Biofilm Disruption and Inhibition

Fungal biofilms are a significant clinical challenge due to their inherent resistance to antifungal agents. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay is a colorimetric method to quantify the metabolic activity of biofilm cells, thereby assessing the efficacy of a compound in inhibiting biofilm formation or disrupting pre-formed biofilms.

Materials:

  • 96-well flat-bottom microtiter plates

  • Fungal inoculum

  • Appropriate growth medium (e.g., RPMI-1640)

  • Test compound

  • XTT solution

  • Menadione solution

  • Plate reader

Procedure:

  • Biofilm Formation: Dispense fungal inoculum into the wells and incubate for 24-48 hours to allow biofilm formation.

  • Treatment:

    • Inhibition Assay: Add serial dilutions of the test compound at the same time as the inoculum.

    • Disruption Assay: After biofilm formation, remove the planktonic cells and add fresh medium containing serial dilutions of the test compound.

  • Incubate for a further 24 hours.

  • Wash the wells to remove non-adherent cells.

  • Add the XTT-menadione solution to each well and incubate in the dark.

  • Measure the absorbance at 492 nm. A reduction in color intensity compared to the untreated control indicates a decrease in metabolic activity and thus, biofilm inhibition or disruption.

Visualizing Experimental Workflows and Potential Mechanisms

To provide a clear understanding of the experimental processes and potential cellular pathways involved, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow cluster_MIC MIC Determination cluster_Biofilm Biofilm Assay (XTT) prep_fungi Prepare Fungal Inoculum inoculate Inoculate Microtiter Plates prep_fungi->inoculate prep_compounds Serial Dilution of Compounds prep_compounds->inoculate incubate_mic Incubate 24-48h inoculate->incubate_mic read_mic Read MIC incubate_mic->read_mic form_biofilm Form Biofilm (24h) treat_biofilm Treat with Compound form_biofilm->treat_biofilm wash_biofilm Wash Wells treat_biofilm->wash_biofilm add_xtt Add XTT Reagent wash_biofilm->add_xtt incubate_xtt Incubate add_xtt->incubate_xtt read_xtt Read Absorbance incubate_xtt->read_xtt Putative_Antifungal_Mechanism compound Quinazolinone Derivative cell_wall Fungal Cell Wall compound->cell_wall cell_membrane Cell Membrane (Ergosterol Synthesis) compound->cell_membrane dna_synthesis DNA/RNA Synthesis compound->dna_synthesis protein_synthesis Protein Synthesis compound->protein_synthesis cell_death Fungal Cell Death cell_wall->cell_death cell_membrane->cell_death dna_synthesis->cell_death protein_synthesis->cell_death inhibition Inhibition disruption Disruption

Comparing the antibacterial activity of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one with ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antibacterial activity of the synthetic compound 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one and the widely-used antibiotic, ciprofloxacin. This analysis is based on available experimental data for a structurally related quinazolinone derivative and established data for ciprofloxacin.

Due to a lack of direct comparative studies on this compound, this guide utilizes data from a closely related analogue, 5,6,7,8-tetrahydro-[1][2][3]triazolo[5,1-b]quinazolin-9(4H)-one, to provide a preliminary assessment of its potential antibacterial efficacy against various bacterial strains. This is juxtaposed with the well-documented, broad-spectrum activity of ciprofloxacin, a fluoroquinolone antibiotic.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of an agent is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. The following table summarizes the available MIC values for the tetrahydroquinazolinone analogue and ciprofloxacin against a selection of Gram-positive and Gram-negative bacteria.

Bacterial StrainCompoundMinimum Inhibitory Concentration (MIC) in µg/mL
Staphylococcus aureus5,6,7,8-tetrahydro-[1][2][3]triazolo[5,1-b]quinazolin-9(4H)-oneNot Reported
Ciprofloxacin0.6[4]
Escherichia coli5,6,7,8-tetrahydro-[1][2][3]triazolo[5,1-b]quinazolin-9(4H)-one3.75[5]
Ciprofloxacin0.013 - 0.08[4]
Proteus mirabilis5,6,7,8-tetrahydro-[1][2][3]triazolo[5,1-b]quinazolin-9(4H)-one1.875[5]
CiprofloxacinNot Reported
Pseudomonas aeruginosa5,6,7,8-tetrahydro-[1][2][3]triazolo[5,1-b]quinazolin-9(4H)-oneNot Reported
Ciprofloxacin0.15[4]

Disclaimer: The data for the quinazolinone derivative is based on a structurally similar compound, 5,6,7,8-tetrahydro-[1][2][3]triazolo[5,1-b]quinazolin-9(4H)-one, and may not be representative of the activity of this compound. Further experimental validation is required.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the antimicrobial susceptibility of microorganisms. The following is a generalized protocol based on the broth microdilution method, a standard procedure for this type of analysis.[1][3]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound and Ciprofloxacin)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth media

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: A standardized inoculum of the test bacteria is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The antimicrobial agents are serially diluted in the growth medium within the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.

  • Controls: Positive (bacteria and medium, no antimicrobial) and negative (medium only) growth controls are included on each plate.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density using a spectrophotometer.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate Wells A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate Plate (37°C, 18-24h) C->D E Observe for Bacterial Growth (Turbidity) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Mechanism of Action

Understanding the mechanism by which a compound exerts its antibacterial effect is crucial for drug development. While the precise mechanism of this compound is not yet elucidated, quinazolinone derivatives have been reported to possess a wide range of biological activities.[6] Ciprofloxacin, on the other hand, has a well-established mechanism of action.

Ciprofloxacin is a fluoroquinolone antibiotic that targets bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][7] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, ciprofloxacin prevents the resealing of the DNA strands, leading to the accumulation of double-strand breaks and ultimately cell death.

Ciprofloxacin_Mechanism cluster_drug Ciprofloxacin Action cluster_bacterial_cell Bacterial Cell cluster_process Consequences Cipro Ciprofloxacin DNAGyrase DNA Gyrase Cipro->DNAGyrase Inhibits TopoIV Topoisomerase IV Cipro->TopoIV Inhibits DNA Bacterial DNA DNAGyrase->DNA Supercoils/Relaxes Replication Inhibition of DNA Replication DNAGyrase->Replication TopoIV->DNA Decatenates TopoIV->Replication DSB Double-Strand Breaks Replication->DSB CellDeath Bacterial Cell Death DSB->CellDeath

Mechanism of action of Ciprofloxacin.

Concluding Remarks

Based on the limited available data for a structural analogue, 5,6,7,8-tetrahydro-[1][2][3]triazolo[5,1-b]quinazolin-9(4H)-one appears to exhibit some antibacterial activity, particularly against Proteus mirabilis and Escherichia coli. However, when compared to ciprofloxacin, the MIC values are significantly higher, suggesting a lower potency for the quinazolinone derivative. Ciprofloxacin demonstrates potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria at much lower concentrations.

It is imperative to conduct direct comparative studies of this compound against a panel of clinically relevant bacterial strains to accurately assess its antibacterial potential. Future research should also focus on elucidating its mechanism of action to understand its therapeutic promise and potential for further development.

References

Structure-Activity Relationship (SAR) of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved anticancer drugs that act as kinase inhibitors. Within this class, 2-(methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one and its analogs have emerged as a promising area of research for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data, to aid in the rational design of more potent and selective compounds.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is significantly influenced by substitutions on the quinazoline core and modifications of the 2-methylthio group. The following table summarizes the quantitative data for representative analogs, highlighting their anticancer and enzyme inhibitory activities.

Compound IDStructureTarget/Cell LineActivity (IC₅₀/GI₅₀)Reference
1 This compound--Commercially Available
2 2-(Benzylthio)-6-methoxy-3-methylquinazolin-4(3H)-oneDHFR0.02 µM[1]
3 2-(Benzylthio)-3,6-dimethylquinazolin-4(3H)-oneDHFR0.01 µM[1]
4 2-(Benzylthio)-6-methoxy-3-ethylquinazolin-4(3H)-oneVarious Tumor Cell LinesGI₅₀: 2.2 µM[1]
5 2-(Benzylthio)-6-nitro-3-phenylquinazolin-4(3H)-oneVarious Tumor Cell LinesGI₅₀: 2.4 µM[1]
6 2-Alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivativesHCT-116, MCF-7, HeLaMean IC₅₀: ~45 µM[2]

Key SAR Observations:

  • Substitution at the 2-position: The nature of the substituent at the 2-position is critical for activity. Replacing the methylthio group with a larger benzylthio group has been shown to yield potent dihydrofolate reductase (DHFR) inhibitors.[1] Further modifications of the thioether linkage in related quinazoline scaffolds have been explored, demonstrating that this position is amenable to a variety of substituents to modulate activity.[2]

  • Substitution on the Quinazoline Ring: Modifications on the aromatic ring of the quinazoline core significantly impact biological activity. For instance, methoxy and nitro substitutions have been shown to influence the antitumor activity of 2-benzylthio-quinazoline-4(3H)-one analogs.[1]

  • Substitution at the 3-position: The substituent at the 3-position also plays a crucial role. Varying the alkyl and aryl groups at this position has been shown to modulate the inhibitory potency against DHFR.[1]

Experimental Protocols

Detailed methodologies are essential for the synthesis and biological evaluation of these analogs. The following are representative protocols based on published literature.

Synthesis of 2-(Alkylthio)-quinazolin-4(3H)-one Analogs

A general synthetic route to 2-(alkylthio)-quinazolin-4(3H)-one derivatives involves a multi-step process starting from the corresponding anthranilic acid.

Step 1: Synthesis of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one A mixture of the appropriate anthranilic acid and an isothiocyanate in a suitable solvent (e.g., ethanol or DMF) is refluxed in the presence of a base like triethylamine. After cooling, the product is precipitated by pouring the reaction mixture into ice water, filtered, and dried.

Step 2: Alkylation of the 2-Thioxo Group The 2-thioxo-2,3-dihydroquinazolin-4(1H)-one is then alkylated using an appropriate alkyl halide (e.g., methyl iodide or benzyl bromide) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF. The reaction mixture is typically stirred at room temperature until completion. The product is then isolated by precipitation in water, followed by filtration and purification.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases can be determined using various assay formats, such as radiometric assays or luminescence-based assays.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase assay buffer.

  • Compound Addition: The test compounds at various concentrations are pre-incubated with the kinase before initiating the reaction by adding the substrate and ATP.

  • Kinase Reaction: The reaction is allowed to proceed for a specified time at an optimal temperature (e.g., 30°C).

  • Detection: The amount of phosphorylated substrate is quantified. In a radiometric assay, this involves measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate. In luminescence-based assays, the amount of ATP remaining after the reaction is measured, which is inversely proportional to the kinase activity.

  • Data Analysis: The IC₅₀ values are determined by plotting the percentage of kinase inhibition against the compound concentration.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key structural components of the this compound scaffold and highlights the positions where modifications can significantly impact biological activity.

SAR_Quinazolinone cluster_0 Structure-Activity Relationship of this compound Analogs cluster_1 Key Modification Sites Core 2-(Methylthio)-5,6,7,8- tetrahydroquinazolin-4(3H)-one Core R1 R1: 2-Alkylthio Group - Modulation of size and lipophilicity - Critical for target binding Core->R1 Modification R2 R2: Substituents on Tetrahydro Ring - Affects solubility and conformation Core->R2 Modification R3 R3: N3-Substituent - Influences potency and selectivity Core->R3 Modification Activity Biological Activity (e.g., Anticancer, Kinase Inhibition) R1->Activity Impacts R2->Activity Impacts R3->Activity Impacts

Caption: Key modification sites influencing the biological activity of the scaffold.

This guide provides a foundational understanding of the SAR for this compound analogs. Further systematic exploration of the chemical space around this scaffold is warranted to develop novel and potent therapeutic agents.

References

Comparative In Vivo Efficacy and Toxicity of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one Derivatives: An Analysis of Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published literature reveals a notable absence of specific in vivo efficacy and toxicity data for 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one and its direct derivatives. Research has primarily focused on the broader quinazolinone class, with in vivo studies available for compounds sharing either the 2-thioalkyl substitution or the 5,6,7,8-tetrahydroquinazoline core, but not both in conjunction. This guide, therefore, presents a comparative analysis of the in vivo performance of these structurally related analogs to provide valuable insights for researchers, scientists, and drug development professionals.

I. In Vivo Efficacy of Structurally Related Quinazolinone Derivatives

The primary therapeutic areas where quinazolinone derivatives have been evaluated in vivo include oncology and pain management. The following tables summarize the available efficacy data for compounds structurally analogous to the target molecule.

A. Antitumor Efficacy

Derivatives of quinazoline have been investigated for their potential as antitumor agents, with some demonstrating significant tumor growth inhibition in xenograft models.

Table 1: In Vivo Antitumor Efficacy of a 2-Substituted Quinazoline Derivative

CompoundAnimal ModelTumor ModelDoseAdministration RouteEfficacy EndpointResult
Compound 31 (A 2-tetrahydroisoquinoline substituted quinazoline)MouseCT26 colon cancer xenograftNot SpecifiedNot SpecifiedTumor Growth Inhibition (TGI)45.10% TGI[1]
B. Analgesic Efficacy

Certain 5,6,7,8-tetrahydroquinazoline derivatives have been explored for their analgesic properties, showing promise in preclinical pain models.

Table 2: In Vivo Analgesic Efficacy of a 5,6,7,8-Tetrahydroquinazoline Derivative

CompoundAnimal ModelPain ModelDoseAdministration RouteEfficacy EndpointResult
Compound 33 (2-(4-chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetrahydroquinazoline)Not SpecifiedFormalin TestDose-dependentNot SpecifiedAnti-nociceptive effectsDose-dependent reduction in pain behavior[2]

II. In Vivo Toxicity and Safety Profile

The safety of these compounds is a critical aspect of their development. The available data on the toxicity of the structurally related quinazolinone derivatives is summarized below.

Table 3: In Vivo Toxicity of Structurally Related Quinazolinone Derivatives

CompoundAnimal ModelDoseAdministration RouteToxicity Observations
Compound 31 (A 2-tetrahydroisoquinoline substituted quinazoline)MouseNot SpecifiedNot SpecifiedNo significant body weight loss or visible toxicity observed[1]

III. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the experimental protocols used in the cited studies.

A. In Vivo Antitumor Efficacy Study (for Compound 31)
  • Animal Model: The specific strain of mice used was not detailed in the available abstract.

  • Tumor Model: CT26 colon cancer cells were likely implanted subcutaneously to establish xenograft tumors[1].

  • Treatment: Details regarding the formulation of Compound 31, the dose administered, the route of administration (e.g., oral, intraperitoneal), and the treatment schedule were not provided in the abstract.

  • Efficacy Evaluation: Tumor growth was monitored over time, and the Tumor Growth Inhibition (TGI) was calculated at the end of the study by comparing the tumor volume in treated animals to that in a control group.

B. In Vivo Analgesic Efficacy Study (for Compound 33)
  • Animal Model: The specific animal model used was not specified in the abstract.

  • Pain Model: The formalin test, a standard model of nociception, was employed. This test involves injecting a dilute solution of formalin into the paw and observing the animal's pain-related behaviors.

  • Treatment: Compound 33 was administered in a dose-dependent manner. The formulation, route, and timing of administration relative to the formalin injection were not detailed in the abstract.

  • Efficacy Evaluation: The analgesic effect was quantified by observing and scoring the animal's pain behaviors (e.g., licking, flinching) over a set period.

IV. Visualizing Key Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Experimental_Workflow_for_Antitumor_Efficacy Experimental Workflow for In Vivo Antitumor Efficacy cluster_setup Animal Model and Tumor Implantation cluster_treatment Treatment Phase cluster_evaluation Efficacy and Toxicity Assessment animal_model Select Animal Model (e.g., Nude Mice) tumor_implantation Subcutaneous Implantation of CT26 Cancer Cells animal_model->tumor_implantation randomization Randomize Animals into Treatment and Control Groups tumor_implantation->randomization treatment Administer Compound 31 (Dose and Route TBD) randomization->treatment tumor_measurement Measure Tumor Volume Periodically treatment->tumor_measurement body_weight Monitor Body Weight for Toxicity treatment->body_weight endpoint Calculate Tumor Growth Inhibition (TGI) tumor_measurement->endpoint body_weight->endpoint

Caption: Workflow for in vivo antitumor efficacy testing.

SAR_Logic Structure-Activity Relationship Logic cluster_analogs Structural Analogs with In Vivo Data cluster_target Target Compound (Data Lacking) cluster_properties Observed In Vivo Properties Core Quinazolinone Core AnalogA 2-Substituted Quinazoline (e.g., Compound 31) Core->AnalogA AnalogB 5,6,7,8-Tetrahydroquinazoline (e.g., Compound 33) Core->AnalogB Target 2-(Methylthio)-5,6,7,8- tetrahydroquinazolin-4(3H)-one Core->Target Efficacy Efficacy (Antitumor, Analgesic) AnalogA->Efficacy Toxicity Toxicity (Body Weight, Visible Signs) AnalogA->Toxicity AnalogB->Efficacy Target->Efficacy Predicted Target->Toxicity Predicted

Caption: SAR logic for related quinazolinone derivatives.

V. Conclusion and Future Directions

While direct in vivo data for this compound derivatives is currently unavailable in the public domain, the analysis of structurally related compounds provides a foundation for predicting their potential biological activities. The antitumor efficacy observed with a 2-substituted quinazoline analog and the analgesic effects of a 5,6,7,8-tetrahydroquinazoline derivative suggest that the target compound class may also possess interesting pharmacological properties.

Future research should prioritize the in vivo evaluation of this compound derivatives to ascertain their efficacy and safety profiles. Such studies would be invaluable in determining the therapeutic potential of this specific chemical scaffold. Researchers are encouraged to conduct comprehensive preclinical studies, including dose-ranging efficacy experiments in relevant animal models and thorough toxicity assessments, to fill the current knowledge gap.

References

Cross-resistance studies of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one in bacterial isolates

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Quinazolinone derivatives have attracted significant attention from the medicinal chemistry community due to their broad spectrum of pharmacological activities, including potent antibacterial effects.[1][2][3][4] This guide offers an objective comparison of the antibacterial performance of various quinazolinone derivatives based on available experimental data. It also provides detailed experimental protocols for the evaluation of antibacterial activity to assist researchers in the replication and advancement of studies in this field.

Comparative Antibacterial Activity

The antibacterial efficacy of various quinazolinone derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a key metric for this comparison. Lower MIC values are indicative of greater antibacterial potency.

The following tables summarize the MIC values of selected quinazolinone derivatives against various bacterial strains, as reported in several studies.

Table 1: Antibacterial Activity of 4(3H)-Quinazolinone Derivatives against Staphylococcus aureus

Compound/DerivativeS. aureus StrainMIC (µg/mL)Reference
Compound 27 ATCC 29213≤0.5[5]
Compound 27 Vancomycin-resistant S. aureus≤0.5[5]
Compound 27 Linezolid-resistant S. aureus≤0.5[5]
3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a )RCMB 00010625.6 ± 0.5[6]
Compound 15 Not specified32[1]
Pyrrolidine derivative 16 (para-chloro phenyl moiety)ATCC 65380.5[7]
Quinazolin-2,4-dione derivative 2c S. aureus11[8]
Quinazolin-2,4-dione derivative 3a S. aureusNot specified (MBC = 10 mg/mL)[8]

Table 2: Antibacterial Activity of Quinazolinone Derivatives against Gram-Negative Bacteria

Compound/DerivativeBacterial SpeciesMIC (µg/mL)Reference
Compound 14 Pseudomonas aeruginosa"Acceptable activity"[1]
3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a )Pseudomonas aeruginosa (RCMB 000102)30.1 ± 0.6[6]
3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a )Escherichia coli (RCMB 000103)25.1 ± 0.5[6]
Compound A-2 Escherichia coli"Excellent activity"[9]
Compound A-4 Pseudomonas aeruginosa"Excellent activity"[9]
Pyrrolidine derivative 19 (trimethoxy phenyl group)Pseudomonas aeruginosa0.15 mg/mL[7]
Compound 19 (trimethoxy substitution)Klebsiella pneumoniaeTwo-fold more active than mono-methoxy derivative[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for determining the antibacterial activity of quinazolinone derivatives.

Minimum Inhibitory Concentration (MIC) Determination

A widely used method for determining the MIC is the broth microdilution assay.

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton agar) at 37°C for 18-24 hours.
  • A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • The bacterial suspension is further diluted in Mueller-Hinton Broth (MHB) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Test Compounds:

  • The synthesized quinazolinone derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a stock concentration.
  • Serial two-fold dilutions of the compounds are prepared in MHB in 96-well microtiter plates.

3. Incubation:

  • An equal volume of the standardized bacterial inoculum is added to each well containing the serially diluted compounds.
  • The microtiter plates are incubated at 37°C for 16-20 hours.

4. Determination of MIC:

  • The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antibacterial agent that results in bacterial death.

1. Subculturing from MIC Wells:

  • Following the MIC determination, a small aliquot (e.g., 10 µL) from the wells showing no visible growth is subcultured onto a fresh, antibiotic-free agar plate.

2. Incubation:

  • The agar plates are incubated at 37°C for 24 hours.

3. Determination of MBC:

  • The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Experimental Workflow and Mechanistic Insights

While specific signaling pathways for the antibacterial action of many quinazolinone derivatives are still under investigation, a general workflow for screening and evaluating these compounds can be visualized. Some studies suggest that quinazolinone derivatives may exert their antibacterial effects by interacting with the bacterial cell wall or DNA structures.[2] For instance, some quinazolinones have been shown to form bonds with the allosteric site of penicillin-binding protein 2a (PBP2a) in MRSA.[10]

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Activity Screening cluster_analysis Data Analysis & Further Studies synthesis Synthesis of Quinazolinone Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization bacterial_strains Selection of Gram-positive & Gram-negative Bacterial Strains characterization->bacterial_strains mic_determination Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) bacterial_strains->mic_determination mbc_determination Minimum Bactericidal Concentration (MBC) Assay mic_determination->mbc_determination data_analysis Comparative Analysis of MIC and MBC Values mbc_determination->data_analysis sar_studies Structure-Activity Relationship (SAR) Studies data_analysis->sar_studies mechanism_studies Mechanism of Action Studies (e.g., Enzyme Inhibition, Cell Wall Integrity) sar_studies->mechanism_studies

Caption: General workflow for the synthesis and evaluation of quinazolinone derivatives as antibacterial agents.

References

A Comparative Analysis of the Anticancer Potential of 2-thio-substituted Quinazolin-4(3H)-one Derivatives and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including notable anticancer properties. This guide provides a comparative benchmark of the anticancer activity of 2-thio-substituted quinazolin-4(3H)-one derivatives against established anticancer drugs. While specific experimental data for 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is not extensively available in the public domain, this guide draws upon published data for structurally related 2-thio-substituted quinazolin-4(3H)-one analogs to provide a representative performance benchmark. The comparative analysis is based on in vitro cytotoxic activity against common human cancer cell lines.

Comparative Cytotoxicity Data

The in vitro anticancer activity of novel compounds is commonly evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following table summarizes the IC50 values for representative 2-thio-substituted quinazolin-4(3H)-one derivatives compared to the standard chemotherapeutic drug, Doxorubicin, against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines.

CompoundTarget Cell LineIC50 (µM)Reference StandardIC50 (µM)
Quinazolinone-Thiazole Hybrid (A3) MCF-710Doxorubicin7.2
HT-29 (Colon)12Doxorubicin5.6
Quinazolinone-Triazole Hybrid (4-Isopropyl substituted) MCF-710.16 ± 0.07Doxorubicin10.81 ± 0.03
Quinazolinone-Triazole Hybrid (2-Bromo substituted) MCF-711.23 ± 0.20Doxorubicin10.81 ± 0.03
2-Substituted Quinazolin-4(3H)-one (Compound 3) MCF-73.84 ± 0.2Doxorubicin4.17 ± 0.2
2-Substituted Quinazolin-4(3H)-one (Compound 5) HepG2 (Liver)6.90 ± 0.4Doxorubicin4.50 ± 0.2
Quinazolin-4(3H)-one Hydrazide (3j) MCF-70.20 ± 0.02Lapatinib5.90 ± 0.74
Quinazolin-4(3H)-one Hydrazide (3g) A2780 (Ovarian)0.14 ± 0.03Lapatinib12.11 ± 1.03

Table 1: Comparative in vitro cytotoxic activity (IC50 in µM) of various 2-thio-substituted quinazolin-4(3H)-one derivatives and standard anticancer drugs against different human cancer cell lines.[1][2][3][4][5]

Experimental Protocols

The data presented in this guide are predominantly derived from studies employing the MTT assay, a standard colorimetric method for assessing cell viability.

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 2 x 10^4 cells per well and incubated for 24-48 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2-thio-substituted quinazolinones) and a reference drug (e.g., Doxorubicin) for a specified period, typically 48 or 72 hours.

  • MTT Incubation: Following the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: After incubation with MTT, the medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Quinazolinone derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways are prominent targets.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Quinazolinone Quinazolinone Derivatives Quinazolinone->EGFR Inhibits

Caption: EGFR signaling pathway and inhibition by quinazolinone derivatives.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis & Vascular Permeability PKC->Angiogenesis Promotes Akt Akt PI3K->Akt Akt->Angiogenesis Promotes Quinazolinone Quinazolinone Derivatives Quinazolinone->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition.

Experimental Workflow

The general workflow for the in vitro evaluation of novel anticancer compounds is depicted below.

Experimental_Workflow start Start: Synthesize Compound cell_culture Culture Cancer Cell Lines start->cell_culture treatment Treat Cells with Compound & Control cell_culture->treatment assay Perform MTT Assay treatment->assay data_acq Measure Absorbance assay->data_acq analysis Calculate IC50 Values data_acq->analysis comparison Compare with Standard Drugs analysis->comparison end End: Evaluate Potential comparison->end

Caption: General workflow for in vitro anticancer drug screening.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential mechanism of action of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one and its structurally related compounds. While direct experimental data on the lead compound is limited in the public domain, this analysis synthesizes findings from a range of quinazoline, quinazolinone, and tetrahydroquinazoline derivatives to infer potential biological activities and guide future research. The information is presented through comparative data tables, detailed experimental protocols, and visualizations of key signaling pathways.

Overview of Potential Mechanisms of Action

Quinazoline and its derivatives are a versatile class of heterocyclic compounds that have been extensively investigated for a wide array of pharmacological activities, most notably as anticancer agents.[1][2][3] The mechanism of action for these compounds is diverse and often depends on the specific substitutions on the quinazoline core. Based on the analysis of related compounds, the potential mechanisms of action for this compound and its analogs can be categorized as follows:

  • Enzyme Inhibition: A primary mechanism for many quinazoline-based anticancer agents is the inhibition of protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5] Some derivatives also show inhibitory activity against other enzymes like topoisomerase II and thymidylate synthase.[6][7]

  • Induction of Apoptosis and Cell Cycle Arrest: Several quinazolinone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells and cause cell cycle arrest, preventing tumor growth.[8][9]

  • Disruption of Cellular Structures: Certain compounds related to the quinazoline scaffold have been found to interfere with microtubule assembly, a critical process for cell division.[9]

  • Generation of Reactive Oxygen Species (ROS): Some tetrahydroquinolinone derivatives have been reported to induce cellular stress through the generation of ROS, leading to autophagy and cell death.[10]

  • Antimicrobial Activity: The 2-thio and 2-methylthio substitutions on the quinazoline ring have been associated with antimicrobial properties.[11]

Comparative Biological Activity Data

The following tables summarize the in vitro cytotoxic activity of various quinazoline derivatives against several human cancer cell lines. This data provides a benchmark for the potential potency of new analogs.

Table 1: Cytotoxic Activity of Quinazoline Derivatives Against Various Cancer Cell Lines

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Quinazoline DerivativesCompound 13aA549 (Lung)1.49 ± 0.17[8]
HepG-2 (Liver)2.90 ± 0.24[8]
MCF-7 (Breast)1.85 ± 0.19[8]
PC-3 (Prostate)3.30 ± 0.22[8]
Tetrahydroquinolinone DerivativesCompound 20dHCT-116 (Colorectal)Micromolar concentrations[10]
Quinazolinone DerivativesCompound 5aHCT-116 (Colorectal)4.87[1]
Compound 10fHCT-116 (Colorectal)-[1]
MCF-7 (Breast)14.70 - 98.45[1]
Quinazolin-4(3H)-one DerivativeCompound (101)L1210 and K562 (Leukemia)5.8[9]
Tetrahydropyrido[4,3-d]pyrimidineCompound 24 (ARN21929)-4.5 ± 1.0 (TopoII inhibition)[7]

Key Signaling Pathways and Mechanisms

The following diagrams illustrate the key signaling pathways and mechanisms of action that are often targeted by quinazoline derivatives.

EGFR_VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR2 VEGFR2 VEGFR2->PI3K_AKT_mTOR EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Quinazoline Quinazoline Derivative (e.g., 2-(Methylthio)-5,6,7,8- tetrahydroquinazolin-4(3H)-one) Quinazoline->EGFR Quinazoline->VEGFR2 Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

EGFR and VEGFR-2 Signaling Pathway Inhibition.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts AKT AKT PIP2 PIP2 PIP2->PIP3 PIP3->AKT activates mTOR mTOR AKT->mTOR activates Autophagy Autophagy mTOR->Autophagy inhibits Tetrahydroquinolinone Tetrahydroquinolinone Derivative ROS ROS Generation Tetrahydroquinolinone->ROS ROS->PI3K inhibits ROS->AKT inhibits ROS->mTOR inhibits Experimental_Workflow Compound_Synthesis Compound Synthesis and Characterization In_Vitro_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Compound_Synthesis->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies - Kinase Inhibition - Cell Cycle Analysis - Apoptosis Assays In_Vitro_Screening->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy Studies (e.g., Xenograft Models) Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

References

Evaluating the therapeutic index of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The methodologies and data presented herein are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this class of compounds.

Comparative Analysis of Preclinical Efficacy and Toxicity

The therapeutic index is a crucial indicator of a drug's safety margin. It is typically calculated as the ratio of the toxic dose in 50% of subjects (TD50) or the lethal dose in 50% of subjects (LD50) to the effective dose in 50% of subjects (ED50).[5][6][8] A higher TI indicates a wider margin between the therapeutic and toxic doses.[5]

In Vitro Cytotoxicity of Quinazolinone Derivatives

The following table summarizes the in vitro cytotoxic activity of several quinazolinone derivatives against various cancer cell lines. The IC50 value, the concentration of a drug that inhibits a biological process by 50%, is a common measure of a compound's cytotoxic potential.

Compound/DerivativeCell LineIC50 (µM)Reference CompoundReference IC50 (µM)Citation
Quinazolinone Derivative 5RD (Rhabdomyosarcoma)14.65Paclitaxel0.58[9][10]
Quinazolinone Derivative 6MDA-MB-231 (Breast Cancer)10.62Paclitaxel0.04[9][10]
Quinazolinone Derivative 7MDA-MB-231 (Breast Cancer)8.79Paclitaxel0.04[9][10]
Quinazoline Schiff base 1MCF-7 (Breast Cancer)6.246--[11]
Quinazoline Schiff base 2MCF-7 (Breast Cancer)5.910--[11]
Quinazolinone-1,2,3-triazole (4-Isopropyl)MCF-7 (Breast Cancer)10.16--[11]
Synthesized Compound 5aHCT-116 (Colon Cancer)4.87 (72h)Doxorubicin1.20 (72h)[12]
Synthesized Compound 10fHCT-116 (Colon Cancer)7.32 (72h)Doxorubicin1.20 (72h)[12]

Notably, several novel quinazolinone derivatives have shown selective cytotoxicity against cancer cell lines while exhibiting weaker activity against normal cell lines, suggesting a favorable preliminary safety profile.[9][10][13]

In Vivo Therapeutic Index of Selected Quinazolinone Analogs

The following table presents a hypothetical comparison of the in vivo efficacy and toxicity of two quinazolinone analogs, illustrating how the therapeutic index is determined in preclinical animal models.

CompoundAnimal Model (Cancer Type)Efficacy (ED50, mg/kg)Toxicity (LD50, mg/kg)Therapeutic Index (LD50/ED50)
Analog AMouse Xenograft (Lung Cancer)2550020
Analog BRat Orthotopic (Glioblastoma)5075015

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of a compound's therapeutic index.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [9][10][11][12]

  • Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt, MTT, is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with serial dilutions of the quinazolinone compounds and a vehicle control. Incubate for 48-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

    • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[11]

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

2. SRB (Sulphorhodamine B) Assay [11]

  • Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate. The amount of bound dye is proportional to the cell number.

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

    • Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA).

    • SRB Staining: Stain the fixed cells with SRB solution.

    • Washing: Wash away the unbound dye.

    • Dye Solubilization: Solubilize the bound dye with a Tris-base solution.[11]

    • Absorbance Measurement: Measure the absorbance at 510 nm.

    • Data Analysis: Calculate cell viability and IC50 values.

In Vivo Efficacy and Toxicity Studies

1. Maximum Tolerated Dose (MTD) Study [14]

  • Objective: To determine the highest dose of a drug that can be administered to an animal without causing unacceptable toxicity.

  • Protocol:

    • Administer escalating doses of the quinazolinone compound to different groups of healthy animals (e.g., mice or rats).

    • Monitor the animals for signs of toxicity, including weight loss, changes in behavior, and mortality, over a defined period.

    • The MTD is typically defined as the dose that causes no more than a 10-20% weight loss and no mortality.[14]

2. Efficacy Study in Xenograft Models [1][14]

  • Objective: To evaluate the anti-tumor activity of the compound in a living organism.

  • Protocol:

    • Implant human tumor cells into immunocompromised mice.

    • Once tumors are established, randomize the animals into treatment and control groups.

    • Administer the quinazolinone compound at one or more doses below the MTD, along with a vehicle control and a positive control (a known anticancer drug).

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis.

    • The ED50 can be determined from the dose-response curve of tumor growth inhibition.

Signaling Pathways and Experimental Workflow

Many quinazolinone derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[11]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Inhibition Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: EGFR signaling pathway, a common target for quinazolinone-based inhibitors.

The following diagram outlines a typical workflow for determining the therapeutic index of a novel compound in preclinical studies.

Therapeutic_Index_Workflow start Compound Synthesis & Characterization in_vitro_cyto In Vitro Cytotoxicity Assays (e.g., MTT, SRB) Determine IC50 start->in_vitro_cyto mtd In Vivo Maximum Tolerated Dose (MTD) Study in_vitro_cyto->mtd efficacy In Vivo Efficacy Study (Xenograft Model) Determine ED50 mtd->efficacy ti_calc Therapeutic Index Calculation (LD50/ED50) efficacy->ti_calc conclusion Preclinical Candidate Selection ti_calc->conclusion

Caption: General experimental workflow for determining the therapeutic index.

Conclusion

The evaluation of the therapeutic index is a cornerstone of preclinical drug development, providing essential insights into the safety and efficacy of a potential therapeutic agent. While direct data on 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is limited, the comparative data and established protocols for related quinazolinone derivatives offer a valuable roadmap for its investigation. The favorable cytotoxicity profiles of many compounds within this class against cancer cell lines, coupled with their potential for selective activity, underscore the promise of quinazolinones as a scaffold for novel therapeutics. Future studies should focus on comprehensive in vivo efficacy and toxicology assessments to definitively establish the therapeutic index of promising new quinazolinone derivatives.

References

Assessing the Synergistic Potential of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one with Conventional Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Combination therapy, which utilizes two or more antimicrobial agents, is a promising strategy to enhance therapeutic efficacy, overcome resistance, and reduce the likelihood of the evolution of new resistant strains. This guide provides a comparative framework for assessing the synergistic effects of the novel compound 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one with a panel of conventional antibiotics. The following sections detail the experimental protocols for evaluating synergy and present hypothetical data to illustrate how results can be structured and interpreted.

Data Presentation: In Vitro Synergy Analysis

The interaction between this compound and other antibiotics can be quantitatively assessed using the checkerboard microdilution method. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.[1][2] An FICI of ≤ 0.5 indicates synergy, an FICI between 0.5 and 4.0 suggests an additive or indifferent effect, and an FICI of > 4.0 signifies antagonism.[1]

Table 1: Hypothetical Checkerboard Synergy Data for this compound against Staphylococcus aureus

Antibiotic ClassExample AntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
Compound MTQ 16 ---
β-LactamPenicillin G3240.375Synergy
AminoglycosideGentamicin810.375Synergy
FluoroquinoloneCiprofloxacin20.50.5Additive
MacrolideErythromycin421.0Indifference

MTQ: this compound

Table 2: Hypothetical Time-Kill Curve Analysis Data against Pseudomonas aeruginosa

TreatmentLog10 CFU/mL Reduction at 24h vs. Most Active AgentInterpretation
MTQ (0.5 x MIC) + Tobramycin (0.5 x MIC)≥ 2Synergy
MTQ (0.5 x MIC) + Ceftazidime (0.5 x MIC)< 2Indifference
MTQ (0.5 x MIC) + Levofloxacin (0.5 x MIC)< 2Indifference

Experimental Protocols

Checkerboard Microdilution Assay

The checkerboard assay is a robust method for determining the in vitro synergy of two antimicrobial agents.[2][3]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Standardized bacterial inoculum (~5 x 10^5 CFU/mL)[4]

  • Stock solutions of this compound and partner antibiotics

Procedure:

  • Dispense 50 µL of CAMHB into each well of a 96-well plate.[5]

  • Along the x-axis, create serial twofold dilutions of this compound.[5]

  • Along the y-axis, create serial twofold dilutions of the partner antibiotic.[4] This creates a matrix of varying concentrations of both agents.

  • Include control wells for each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).[4] Also include a growth control (no drug) and a sterility control (no bacteria).[4]

  • Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial suspension.[4]

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC of each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.[2]

  • Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[3]

Time-Kill Curve Assay

Time-kill curve analysis provides insights into the pharmacodynamics of antimicrobial combinations over time.[6]

Materials:

  • Sterile culture flasks

  • Appropriate broth medium (e.g., CAMHB)

  • Standardized mid-logarithmic phase bacterial culture (~5 x 10^5 CFU/mL)[7]

  • Test compounds at desired concentrations (e.g., 0.5x MIC, 1x MIC)[5]

Procedure:

  • Prepare flasks containing broth with the following conditions: no drug (growth control), each drug alone, and the combination of drugs at sub-MIC concentrations (e.g., 0.5 x MIC).[4]

  • Inoculate each flask with the prepared bacterial culture.[4]

  • Incubate the flasks at 37°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.[5]

  • Perform serial dilutions of the aliquots and plate them on appropriate agar plates.

  • Incubate the plates at 37°C for 24 hours and count the resulting colonies to determine the CFU/mL.

  • Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination when compared to the most active single agent.[7][8]

Mandatory Visualizations

Synergy_Testing_Workflow cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Curve Assay prep_materials_cb Prepare Materials: - 96-well plates - Broth - Bacterial inoculum - Drug stocks plate_setup Set up 2D serial dilutions of both compounds prep_materials_cb->plate_setup inoculation_cb Inoculate plates with standardized bacteria plate_setup->inoculation_cb incubation_cb Incubate at 37°C for 18-24h inoculation_cb->incubation_cb read_mic Determine MICs of drugs alone and combined incubation_cb->read_mic calc_fici Calculate FICI read_mic->calc_fici interpretation Interpret Results: Synergy, Additivity, Indifference, or Antagonism calc_fici->interpretation prep_materials_tk Prepare Materials: - Culture flasks - Broth - Bacterial culture - Drug stocks flask_setup Set up flasks with: - Growth control - Each drug alone - Drug combination prep_materials_tk->flask_setup inoculation_tk Inoculate flasks flask_setup->inoculation_tk incubation_sampling Incubate and sample at time points (0-24h) inoculation_tk->incubation_sampling plating_counting Perform serial dilutions, plate, and count CFUs incubation_sampling->plating_counting plot_curves Plot log10 CFU/mL vs. time plating_counting->plot_curves plot_curves->interpretation

Caption: Workflow for In Vitro Synergy Assessment.

Hypothetical_Signaling_Pathway cluster_cell Bacterial Cell cluster_membrane Cell Wall/Membrane cluster_cytoplasm Cytoplasm MTQ 2-(Methylthio)-5,6,7,8- tetrahydroquinazolin-4(3H)-one Efflux_Pump Efflux Pump MTQ->Efflux_Pump Inhibition Antibiotic Partner Antibiotic (e.g., β-Lactam) PBP Penicillin-Binding Proteins (PBPs) Antibiotic->PBP Inhibition Cell_Wall_Synthesis Cell Wall Synthesis Efflux_Pump->Antibiotic Expulsion Ribosome Ribosome DNA_Gyrase DNA Gyrase Bacterial_Lysis Bacterial Lysis

Caption: Hypothetical Synergistic Mechanism of Action.

References

Safety Operating Guide

Navigating the Disposal of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe disposal of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one, a sulfur-containing heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS), a conservative approach adhering to general principles of hazardous waste management is imperative.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Safety Goggles: To protect against splashes and fumes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Laboratory Coat: To prevent skin contact.

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of any laboratory chemical, including this compound, must follow a structured and compliant process. The following steps outline the recommended procedure:

Step 1: Hazardous Waste Determination

The first and most critical step is to determine if the waste is hazardous.[1][2][3][4][5] Since a specific SDS is unavailable, it is safest to treat this compound as hazardous waste.[2][6] This determination is the responsibility of the waste generator.[5] The Resource Conservation and Recovery Act (RCRA) defines hazardous waste based on the following characteristics:

  • Ignitability: The ability to catch fire.

  • Corrosivity: The ability to corrode metals.

  • Reactivity: The tendency to explode or react violently.

  • Toxicity: The potential to be harmful or fatal if ingested or absorbed.

Given its chemical structure (a sulfur-containing heterocyclic compound), there is a potential for toxicity and other hazards. Therefore, it should be managed as hazardous waste until proven otherwise by a qualified professional.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is essential to prevent dangerous reactions.[7][8]

  • Solid Waste: Collect solid this compound waste in a dedicated, clearly labeled, and sealed container. The container must be compatible with the chemical and in good condition.

  • Liquid Waste: If the compound is in a solution, do not mix it with other waste streams, such as halogenated or non-halogenated solvents, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7] Collect it in a separate, labeled, and sealed container.

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, absorbent pads, or empty containers, should also be disposed of as hazardous waste.[6][9] Empty containers that held acutely hazardous "P-listed" wastes require special triple-rinsing procedures, and the rinsate must be collected as hazardous waste.[10]

Step 3: Labeling and Storage

All waste containers must be accurately and clearly labeled.[6][8] The label should include:

  • The full chemical name: "this compound"

  • The words "Hazardous Waste"

  • The date of accumulation

  • The specific hazards (e.g., "Toxic," "Irritant"), if known.

Store the labeled waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.

Step 4: Arrange for Professional Disposal

The final and most crucial step is to arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[8] These professionals are equipped to handle, transport, and dispose of chemical waste in compliance with all local, state, and federal regulations. Never attempt to dispose of this chemical down the drain or in the regular trash.[10]

Experimental Protocols for Waste Characterization

In a research setting, if it becomes necessary to perform a more detailed hazardous waste determination, the following experimental protocols may be considered, always under the guidance of the EHS department.

Parameter Methodology
pH (for solutions) Use a calibrated pH meter to determine if the solution is corrosive (pH ≤ 2 or ≥ 12.5).[1]
Flash Point (for liquids) Employ a Pensky-Martens closed-cup tester to determine the flashpoint and assess ignitability.
Toxicity Characteristic Leaching Procedure (TCLP) This procedure, defined by EPA Method 1311, can determine if any toxic constituents can leach from the waste.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow A Start: Have 2-(Methylthio)-5,6,7,8- tetrahydroquinazolin-4(3H)-one waste B Is a specific Safety Data Sheet (SDS) with disposal information available? A->B C Follow specific disposal instructions provided in the SDS. B->C Yes D Treat as Hazardous Waste B->D No I End: Waste properly managed. C->I E Segregate waste into appropriate solid, liquid, and contaminated material containers. D->E F Label containers clearly with: - Full Chemical Name - 'Hazardous Waste' - Accumulation Date E->F G Store in a designated Satellite Accumulation Area. F->G H Contact Environmental Health & Safety (EHS) for pickup and disposal. G->H H->I

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal protocols and your Environmental Health and Safety (EHS) department for guidance tailored to your location and circumstances.

References

Essential Safety and Operational Guide for 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one. The following procedures are based on established safety protocols for handling similar chemical compounds and are intended for use by trained research and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentJustification & Best Practices
Eye and Face Protection Chemical safety goggles or a full-face shield.[1]Must be worn at all times in the handling area to protect against splashes and airborne particles.[1] A face shield provides an additional layer of protection.[1]
Hand Protection Nitrile gloves.Inspect gloves for tears or holes before each use.[1] Double-gloving is recommended to reduce the risk of contamination.[2][3] Contaminated gloves should be removed and disposed of properly, and hands should be washed thoroughly after handling.[1]
Body Protection A flame-resistant laboratory coat with long sleeves and a solid front.[1][3]The lab coat should be fully buttoned to provide maximum coverage.[1] Consider disposable gowns for procedures with a high risk of contamination.[3]
Respiratory Protection A NIOSH-approved respirator or work within a certified chemical fume hood.[1]Handling of the solid compound that may generate dust should be conducted in a chemical fume hood to prevent inhalation.[1][4] If a fume hood is not available, a respirator is required.
Foot Protection Closed-toe shoes.Shoes should fully cover the feet to protect against spills.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Step-by-Step Handling Protocol

  • Preparation : Before beginning work, ensure the designated handling area is clean and uncluttered.[1] Confirm the location of the nearest safety shower and eyewash station.[1]

  • Weighing and Transfer : All weighing and transferring of the solid compound should be performed within a chemical fume hood to minimize the risk of inhaling dust particles.[1]

  • Dissolution : When preparing a solution, add the solid to the solvent slowly and carefully to prevent splashing.

  • Reaction : All reactions involving this compound should be conducted in a well-ventilated area, preferably inside a chemical fume hood.[1]

  • Post-Handling : After completing the work, decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water.[1]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection : All waste containing this compound, including contaminated PPE and disposable labware, must be collected in a clearly labeled and sealed waste container.[1]

  • Waste Segregation : Do not mix this waste with other waste streams unless their compatibility has been verified.[1]

  • Disposal : Dispose of the chemical waste through an approved waste disposal plant, following all local and national regulations.[5]

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1] Seek immediate medical attention.[1]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water.[1][5] Remove any contaminated clothing.[1] If irritation develops or persists, seek medical attention.

  • Inhalation : Move the affected individual to an area with fresh air.[1][5] If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration.[1][6] Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[1]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep Verify clean work area Locate safety equipment ppe Don appropriate PPE prep->ppe weigh Weigh and transfer solid ppe->weigh dissolve Dissolve in solvent weigh->dissolve react Perform reaction dissolve->react decon Decontaminate surfaces and equipment react->decon wash Wash hands and exposed skin decon->wash collect Collect all waste in labeled, sealed container wash->collect dispose Dispose via approved waste management collect->dispose

References

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2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.